AACOCF3
Description
Specific inhibitor of phospholipase A2.
structure given in first source; inhibits 85-kDa phospholipase A2
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6Z,9Z,12Z,15Z)-1,1,1-trifluorohenicosa-6,9,12,15-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(25)21(22,23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWROONZUDKYKG-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017144 | |
| Record name | (6Z,9Z,12Z,15Z)-1,1,1-Trifluoro-6,9,12,15-heneicosatetraen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149301-79-1 | |
| Record name | (6Z,9Z,12Z,15Z)-1,1,1-Trifluoro-6,9,12,15-heneicosatetraen-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149301-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arachidonyltrifluoromethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149301791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arachidonyltrifluoromethane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17022 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (6Z,9Z,12Z,15Z)-1,1,1-Trifluoro-6,9,12,15-heneicosatetraen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARACHIDONYLTRIFLUOROMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00XIW1CR0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Trifluoromethyl Ketone Analog AACOCF3: A Comprehensive Technical Guide to its Function as a Cytosolic Phospholipase A2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonyl trifluoromethyl ketone (AACOCF3) has emerged as a pivotal tool in lipid research and drug development due to its potent and selective inhibition of cytosolic phospholipase A2 (cPLA2). As a cell-permeant analog of arachidonic acid, this compound acts as a slow-binding inhibitor of the 85-kDa cPLA2, effectively blocking the release of arachidonic acid from membrane phospholipids. This action curtails the production of downstream pro-inflammatory eicosanoids, making this compound a valuable agent for investigating inflammatory pathways and a potential therapeutic candidate for a range of inflammatory diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its effects in various in vitro and in vivo models.
Mechanism of Action
This compound is a potent and selective inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2).[1] It functions as a slow-binding inhibitor, suggesting a time-dependent interaction with the enzyme. The inhibitory mechanism is believed to involve the trifluoromethyl ketone group, which mimics the transition state of the substrate, leading to a stable enzyme-inhibitor complex. By blocking cPLA2, this compound prevents the hydrolysis of the sn-2 position of glycerophospholipids, which is the primary pathway for the release of arachidonic acid. Consequently, the downstream synthesis of prostaglandins, leukotrienes, and other eicosanoids is significantly attenuated.
Quantitative Inhibitory Data
The inhibitory potency of this compound against cPLA2 and other phospholipases has been quantified in various studies. The following tables summarize the key inhibitory constants.
| Enzyme Target | Inhibitory Constant | Value | Cell/System |
| Cytosolic Phospholipase A2 (cPLA2) | IC50 | ~1.5 - 10 µM | Varies by cell type |
| Cytosolic Phospholipase A2 (cPLA2) | Ki (upper estimate) | 5 x 10-5 mol fraction | Purified human cPLA2 |
| Calcium-independent Phospholipase A2 (iPLA2) | IC50 | ~6.0 µM | Not specified |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Type | Stimulus | Effect Measured | IC50 Value |
| U937 Cells | Calcium Ionophore | Arachidonic Acid Release | 8 µM |
| Platelets | Calcium Ionophore | Arachidonic Acid Release | 2 µM |
| HL60 Cells | Not specified | [3H]arachidonic acid production | Not specified |
Table 2: Cellular Inhibitory Activity of this compound
Signaling Pathways
The central role of cPLA2 in cellular signaling makes its inhibition by this compound a significant event. The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Upstream activation pathway of cPLA2 and the inhibitory action of this compound.
Caption: Downstream metabolic pathways of arachidonic acid leading to inflammatory mediators.
Experimental Protocols
In Vitro cPLA2 Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available cPLA2 assay kits and provides a method to determine the inhibitory effect of this compound on purified cPLA2 or cPLA2 in cell lysates.
Materials:
-
cPLA2 Assay Buffer (e.g., 160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl2, 8 mM Triton X-100, 60% glycerol, 2 mg/ml BSA)
-
Arachidonoyl Thio-PC (Substrate)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Purified cPLA2 enzyme or cell lysate containing cPLA2
-
This compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Reagent Preparation:
-
Prepare the cPLA2 Assay Buffer as per the manufacturer's instructions.
-
Reconstitute the Arachidonoyl Thio-PC substrate in the Assay Buffer.
-
Prepare a stock solution of DTNB in an appropriate buffer (e.g., 0.5 M Tris-HCl, pH 8.0).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Blank wells: Assay Buffer
-
Control wells: Assay Buffer + cPLA2 enzyme/lysate
-
Inhibitor wells: Assay Buffer + cPLA2 enzyme/lysate + desired concentrations of this compound
-
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes).
-
-
Reaction Initiation:
-
Add the Arachidonoyl Thio-PC substrate to all wells to initiate the reaction.
-
Immediately add the DTNB solution to all wells.
-
-
Measurement:
-
Read the absorbance at 414 nm at multiple time points (e.g., every minute for 10-20 minutes) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank wells from the rates of the control and inhibitor wells.
-
Determine the percent inhibition for each concentration of this compound relative to the control.
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
-
Cellular Arachidonic Acid Release Assay (Radiometric)
This protocol measures the ability of this compound to inhibit the release of arachidonic acid from living cells.
Materials:
-
Cell line of interest (e.g., U937, platelets)
-
Cell culture medium
-
[³H]-Arachidonic Acid
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Stimulating agent (e.g., calcium ionophore A23187)
-
This compound
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Labeling:
-
Culture the cells to the desired density.
-
Incubate the cells with [³H]-Arachidonic Acid (e.g., 0.5 µCi/mL) in a low-serum medium for 18-24 hours to allow for incorporation into membrane phospholipids.
-
-
Inhibitor Treatment:
-
Wash the cells with PBS to remove unincorporated [³H]-Arachidonic Acid.
-
Pre-incubate the cells with various concentrations of this compound in a serum-free medium for a specified time (e.g., 30-60 minutes).
-
-
Stimulation and Sample Collection:
-
Add the stimulating agent (e.g., calcium ionophore) to the cells and incubate for a defined period (e.g., 15-30 minutes).
-
Collect the cell culture supernatant.
-
Lyse the cells remaining on the plate with a suitable lysis buffer.
-
-
Measurement:
-
Add a sample of the supernatant and the cell lysate to separate scintillation vials containing scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the total incorporated radioactivity (CPM in lysate + CPM in supernatant).
-
Determine the percentage of [³H]-Arachidonic Acid released into the supernatant for each condition: (% Release = [CPM in supernatant / Total CPM] x 100).
-
Calculate the percent inhibition of release for each this compound concentration compared to the stimulated control.
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
-
In Vivo Studies
This compound has been evaluated in several animal models of inflammatory diseases, demonstrating its potential as a therapeutic agent.
| Animal Model | Disease/Condition | Dosage and Administration | Observed Effects |
| Mice | Phorbol 12-myristate 13-acetate (PMA)-induced ear edema | Not specified | Inhibition of chronic inflammatory responses |
| BALB/c Mice | Ovalbumin-induced asthma | 20 mg/kg, oral administration | Prevention of airway hyper-responsiveness, decreased cellular recruitment in the airway lumen, and reduced airway inflammation[1] |
| Mice | Spinal Cord Injury | 7.13 mg/kg, intravenous injection | Increased survival of neurons and oligodendrocytes |
| ApoE-/- Mice | High-cholesterol diet-induced atherosclerosis | 10 mg/kg, gavage, 5 days a week | Significant reduction in type III collagen plaque expression |
Table 3: In Vivo Efficacy of this compound in Animal Models
Experimental Workflow
The following diagram outlines a typical workflow for evaluating a potential cPLA2 inhibitor like this compound.
Caption: A generalized workflow for the preclinical development of a cPLA2 inhibitor.
Conclusion
This compound is a well-characterized and widely used inhibitor of cytosolic phospholipase A2. Its ability to potently and selectively block the release of arachidonic acid has made it an indispensable tool for dissecting the complex roles of cPLA2 in cellular signaling and inflammation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their studies. Further investigation into the therapeutic potential of this compound and its analogs is warranted, particularly in the context of chronic inflammatory diseases.
References
The Role of AACOCF3 in Blocking Arachidonic Acid Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidonyl trifluoromethyl ketone (AACOCF3) is a potent and widely utilized inhibitor of phospholipase A2 (PLA2) enzymes, playing a crucial role in the study of arachidonic acid (AA) signaling pathways. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in blocking the release of arachidonic acid. We will delve into the specific enzymes targeted by this compound, the signaling cascades it perturbs, and provide detailed experimental protocols for its use in research settings. Quantitative data from key studies are summarized for comparative analysis, and critical signaling and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of inflammation, signal transduction, and pharmacology.
Introduction to this compound
This compound, also known as arachidonyl trifluoromethyl ketone, is a synthetic, cell-permeant analog of arachidonic acid.[1] It functions as a slow-binding, potent, and selective inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2).[1][2] By targeting PLA2 enzymes, this compound effectively blocks the hydrolysis of membrane phospholipids, thereby preventing the release of arachidonic acid, the precursor to a vast array of pro-inflammatory and signaling molecules known as eicosanoids.[3][4] This inhibitory action makes this compound an invaluable tool for investigating the physiological and pathological roles of arachidonic acid-derived mediators in processes such as inflammation, neurotransmission, and cancer.[4][5]
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of specific phospholipase A2 enzymes. It is most recognized for its potent inhibition of cytosolic phospholipase A2 (cPLA2α) and also demonstrates inhibitory activity against calcium-independent phospholipase A2 (iPLA2).[4][6]
Inhibition of Cytosolic Phospholipase A2 (cPLA2)
cPLA2 is a key enzyme that preferentially hydrolyzes phospholipids containing arachidonic acid at the sn-2 position.[5] The activation of cPLA2 is a critical step in the inflammatory cascade. This compound acts as a slow-binding inhibitor of cPLA2.[2] This type of inhibition is characterized by a time-dependent increase in enzyme inhibition, suggesting a two-step mechanism where an initial weak binding is followed by a slower conformational change that results in a tightly bound enzyme-inhibitor complex.
Inhibition of Calcium-Independent Phospholipase A2 (iPLA2)
While being a potent cPLA2 inhibitor, this compound also inhibits iPLA2, albeit with a lower potency.[6][7] iPLA2s are a group of enzymes that do not require calcium for their activity and are involved in various cellular processes, including phospholipid remodeling and signal transduction.[8][9] The ability of this compound to inhibit both cPLA2 and iPLA2 should be considered when interpreting experimental results.
Signaling Pathways Modulated by this compound
By blocking arachidonic acid release, this compound interferes with several critical signaling pathways. The primary consequence of cPLA2 inhibition is the suppression of the eicosanoid biosynthesis pathway.
The Arachidonic Acid Cascade
Upon cellular stimulation, cPLA2 is activated and translocates to the membrane, where it liberates arachidonic acid. Free arachidonic acid is then rapidly metabolized by three major enzymatic pathways:
-
Cyclooxygenase (COX) pathway: Produces prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.
-
Lipoxygenase (LOX) pathway: Generates leukotrienes and lipoxins, which are involved in inflammation, allergy, and immune responses.
-
Cytochrome P450 (CYP450) pathway: Produces epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have diverse roles in vascular function and inflammation.
This compound, by preventing the initial step of arachidonic acid release, effectively shuts down all three branches of this cascade.
Figure 1: this compound Inhibition of the Arachidonic Acid Cascade.
Upstream Activation of cPLA2 and the Role of MAPK
The activation of cPLA2 is a tightly regulated process involving both calcium and phosphorylation.[10] Upon stimulation by various agonists (e.g., growth factors, cytokines), intracellular calcium levels rise, leading to the translocation of cPLA2 to the membrane.[10] Concurrently, Mitogen-Activated Protein Kinases (MAPKs), such as ERK1/2 and p38, are activated and phosphorylate cPLA2 at Ser-505, which enhances its catalytic activity.[1][11] By using this compound, researchers can dissect the downstream consequences of this activation pathway.
Figure 2: Upstream Activation Pathway of cPLA2.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified in numerous studies across various cell types and enzyme preparations. The half-maximal inhibitory concentration (IC50) is a standard measure of its effectiveness.
| Target Enzyme/Cell Type | IC50 Value (µM) | Reference |
| Cytosolic Phospholipase A2 (cPLA2) | ~10 | [4] |
| Calcium-Independent Phospholipase A2 (iPLA2) | 15 | [7] |
| U937 Cells (AA release) | 8 | [1][2] |
| Platelets (AA release) | 2 | [1][2] |
| Ionophore-stimulated Neutrophils (Leukotriene B4 formation) | ~2.5 | [12] |
Detailed Experimental Protocols
Measurement of Arachidonic Acid Release using [³H]-Arachidonic Acid
This protocol is a common method to directly measure the effect of inhibitors like this compound on arachidonic acid release.[3]
Materials:
-
Cell culture of interest
-
[³H]-Arachidonic Acid
-
Cell culture medium
-
This compound
-
Stimulating agent (e.g., calcium ionophore A23187, ATP)
-
Phosphate Buffered Saline (PBS)
-
Scintillation fluid and counter
Procedure:
-
Cell Labeling: Plate cells in appropriate culture vessels. Incubate the cells with [³H]-arachidonic acid (typically 0.1-0.5 µCi/mL) in culture medium for 18-24 hours to allow for incorporation into membrane phospholipids.
-
Washing: After the labeling period, wash the cells three times with PBS containing fatty acid-free bovine serum albumin (BSA) to remove unincorporated [³H]-arachidonic acid.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound (or vehicle control) in serum-free medium for a specified time (e.g., 30 minutes).
-
Stimulation: Add the stimulating agent to the cells and incubate for the desired time period (e.g., 5-30 minutes).
-
Sample Collection: Collect the supernatant, which contains the released [³H]-arachidonic acid.
-
Quantification: Add the supernatant to scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the total incorporated radioactivity (determined by lysing the cells and measuring the radioactivity in the lysate) or as a fold-change relative to the unstimulated control.
Figure 3: Workflow for Measuring Arachidonic Acid Release.
Western Blot Analysis of cPLA2 Phosphorylation
This protocol allows for the assessment of the activation state of cPLA2 by detecting its phosphorylation.
Materials:
-
Cell culture of interest
-
This compound
-
Stimulating agent
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-cPLA2 Ser-505, anti-total cPLA2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with this compound and/or a stimulating agent as described in the previous protocol.
-
Cell Lysis: Wash cells with cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-cPLA2 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total cPLA2 to normalize the phosphorylation signal.
Measurement of Eicosanoid Production by ELISA
This protocol measures the downstream products of the arachidonic acid cascade.
Materials:
-
Cell culture supernatant or biological fluid
-
Eicosanoid-specific ELISA kit (e.g., for PGE2, LTB4)
-
Microplate reader
Procedure:
-
Sample Collection: Collect cell culture supernatants or other biological samples after treatment with this compound and/or a stimulating agent.
-
Sample Preparation: If necessary, purify and concentrate the eicosanoids from the sample using solid-phase extraction.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the samples and standards to a pre-coated plate, followed by the addition of a detection antibody and substrate.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of the eicosanoid in the samples by comparing their absorbance to the standard curve.
Conclusion
This compound is an indispensable pharmacological tool for elucidating the complex roles of arachidonic acid and its metabolites in cellular signaling and disease. Its potent inhibition of cPLA2, and to a lesser extent iPLA2, allows for the targeted blockade of the arachidonic acid cascade. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies. A thorough understanding of its mechanism of action and the signaling pathways it affects is crucial for the accurate interpretation of experimental outcomes and for the advancement of drug discovery efforts targeting inflammatory and other AA-mediated diseases. It is important for researchers to be mindful of the potential off-target effects of this compound and to include appropriate controls in their experimental designs.[12]
References
- 1. cPLA2 is phosphorylated and activated by MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual role of protein kinase C in the regulation of cPLA2-mediated arachidonic acid release by P2U receptors in MDCK-D1 cells: involvement of MAP kinase-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cPLA2α Gene Activation by IL-1β is Dependent on an Upstream Kinase pathway, Enzymatic Activation and Downstream 15-lipoxygenase Activity: A Positive Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The release and metabolism of [3H]arachidonic acid from guinea pig perfused lungs in vitro: a simple method for the study of the action of drugs on the release and metabolism of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arborassays.com [arborassays.com]
- 10. Regulation of arachidonic acid release and cytosolic phospholipase A2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of PKC and MAPK in cytosolic PLA2 phosphorylation and arachadonic acid release in primary murine astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of calcium-independent phospholipase A2 activates p38 MAPK signaling pathways during cytostasis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of AACOCF3 on Pro-inflammatory Eicosanoid Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidonyl trifluoromethyl ketone (AACOCF3) is a potent, cell-permeable inhibitor of phospholipase A2 (PLA2) enzymes, which are critical gatekeepers in the inflammatory cascade. By blocking the release of arachidonic acid (AA) from membrane phospholipids, this compound effectively curtails the production of downstream pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, its effects on various components of the eicosanoid pathway, and detailed experimental protocols for its study. Quantitative data from multiple studies are summarized to offer a comprehensive overview of its inhibitory profile. This document is intended to serve as a valuable resource for researchers in inflammation, pharmacology, and drug development.
Introduction to this compound and Eicosanoid Synthesis
Inflammation is a complex biological response, and at its core lies the tightly regulated production of lipid mediators known as eicosanoids. These signaling molecules, which include prostaglandins, thromboxanes, leukotrienes, and lipoxins, are derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid. The synthesis of eicosanoids is initiated by the enzymatic release of AA from the sn-2 position of membrane phospholipids, a reaction catalyzed by phospholipase A2 (PLA2) enzymes.
This compound, an analogue of arachidonic acid, is a widely utilized pharmacological tool to investigate the roles of PLA2 in cellular physiology and pathology. It is recognized primarily as a slow, tight-binding inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2) and the calcium-independent phospholipase A2 (iPLA2)[1][2]. Its inhibitory action at this upstream point of the arachidonic acid cascade makes it a powerful modulator of the entire spectrum of eicosanoid production.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of PLA2 enzymes. The trifluoromethyl ketone moiety of this compound is crucial for its inhibitory activity, forming a covalent adduct with a serine residue in the active site of cPLA2, leading to its inactivation[3]. This effectively blocks the hydrolysis of membrane phospholipids and the subsequent release of arachidonic acid.
However, it is crucial for researchers to be aware that this compound is not entirely specific for PLA2. Several studies have demonstrated that it can also exert direct inhibitory effects on downstream enzymes in the eicosanoid synthesis pathway.
-
Cyclooxygenase (COX) Inhibition: this compound has been shown to be a potent inhibitor of both COX-1 and COX-2 enzymes[4]. This direct inhibition of COX activity further contributes to the reduction of prostaglandin synthesis, independent of its effects on arachidonic acid release.
-
5-Lipoxygenase (5-LOX) Inhibition: In some cellular contexts, this compound has been observed to inhibit 5-lipoxygenase, the key enzyme in the biosynthesis of leukotrienes[5].
This multi-target profile of this compound underscores the importance of careful experimental design and data interpretation when using this inhibitor to probe the specific roles of cPLA2.
Effects on Pro-inflammatory Eicosanoid Production
By targeting multiple key enzymes in the arachidonic acid cascade, this compound effectively suppresses the production of a wide range of pro-inflammatory eicosanoids.
Inhibition of Prostaglandin Synthesis
Prostaglandins are synthesized via the cyclooxygenase (COX) pathway and are pivotal mediators of inflammation, pain, and fever. This compound reduces prostaglandin levels through two distinct mechanisms:
-
Substrate Deprivation: By inhibiting cPLA2 and iPLA2, this compound limits the availability of arachidonic acid, the essential substrate for COX enzymes.
-
Direct COX Inhibition: As mentioned, this compound can directly inhibit the catalytic activity of COX-1 and COX-2[4].
Inhibition of Leukotriene Synthesis
Leukotrienes are potent chemoattractants and mediators of bronchoconstriction, produced via the 5-lipoxygenase (5-LOX) pathway. This compound curtails leukotriene synthesis primarily by blocking the release of the substrate, arachidonic acid. In human neutrophils, this compound potently inhibits the formation of leukotriene B4 (LTB4)[5]. Additionally, direct inhibition of 5-LOX by this compound has been reported, further contributing to its anti-leukotriene effects[5].
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC50) of this compound against various target enzymes and cellular processes. These values provide a quantitative measure of the compound's potency and can aid in the design of in vitro and in vivo experiments.
| Enzyme Target | Cell/System | IC50 Value | Reference |
| Cytosolic PLA2 (cPLA2) | Purified Human | ~10 µM | [6] |
| Cytosolic PLA2 (cPLA2) | U937 cells (AA release) | 8 µM | [7][8] |
| Cytosolic PLA2 (cPLA2) | Platelets (AA release) | 2 µM | [7][8] |
| Calcium-independent PLA2 (iPLA2) | Macrophage | 15 µM | [9] |
| Calcium-independent PLA2 (iPLA2) | Purified | 6.0 µM | [1][2] |
| Cyclooxygenase-1 (COX-1) | MC3T3-E1 cells | 0.5 µM | [4] |
| Cyclooxygenase-1 (COX-1) | Purified Enzyme | 1.7 µM | [4] |
| Cyclooxygenase-2 (COX-2) | MC3T3-E1 cells | 0.1 µM | [4] |
| Cyclooxygenase-2 (COX-2) | Purified Enzyme | 2.6 µM | [4] |
| 5-Lipoxygenase (5-LOX) | Ionophore-stimulated neutrophils (LTB4 formation) | ~2.5 µM | [5] |
| CoA-independent transacylase | Cell-free assay | Inhibited at 10 µM | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on eicosanoid production.
Measurement of Arachidonic Acid Release
This protocol describes a common method for measuring the release of arachidonic acid from cultured cells.
-
Cell Culture and Labeling:
-
Plate cells (e.g., U937 monocytes, macrophages) in appropriate culture medium.
-
Label the cells with [3H]-arachidonic acid (typically 0.5 µCi/mL) for 18-24 hours to allow for its incorporation into membrane phospholipids.
-
-
Inhibitor Treatment:
-
Wash the cells to remove unincorporated [3H]-arachidonic acid.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).
-
-
Cell Stimulation:
-
Stimulate the cells with an appropriate agonist (e.g., calcium ionophore A23187, lipopolysaccharide) to induce PLA2 activation and AA release.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Measure the radioactivity in the supernatant using liquid scintillation counting.
-
Express the results as a percentage of total incorporated radioactivity or as cpm released.
-
Cyclooxygenase (COX) Inhibition Assay (Purified Enzyme)
This protocol outlines a method for assessing the direct inhibitory effect of this compound on purified COX-1 and COX-2 enzymes.
-
Reaction Mixture Preparation:
-
In a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), add co-factors such as hematin and epinephrine.
-
-
Enzyme and Inhibitor Incubation:
-
Add purified COX-1 or COX-2 enzyme to the reaction mixture.
-
Add various concentrations of this compound or vehicle control and pre-incubate at 37°C for a defined period (e.g., 10 minutes).
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
-
Termination and Product Measurement:
-
Stop the reaction after a specific time (e.g., 2 minutes) by adding a strong acid (e.g., HCl).
-
Quantify the production of a specific prostaglandin, such as PGE2, using methods like ELISA or LC-MS/MS.
-
Leukotriene B4 (LTB4) Measurement in Human Neutrophils
This protocol details the isolation of human neutrophils and the subsequent measurement of LTB4 production.
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation to remove red blood cells.
-
-
Inhibitor Treatment:
-
Resuspend the isolated neutrophils in a suitable buffer.
-
Pre-incubate the cells with different concentrations of this compound or vehicle.
-
-
Cell Stimulation:
-
Stimulate the neutrophils with a calcium ionophore (e.g., A23187) to trigger LTB4 synthesis.
-
-
Extraction and Quantification:
-
Terminate the reaction and extract the lipids from the cell suspension.
-
Quantify the amount of LTB4 produced using a specific ELISA kit or by HPLC.
-
Visualizations
Signaling Pathways
References
- 1. Prostaglandin and leukotriene production by alveolar type II cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Isolation methods determine human neutrophil responses after stimulation [frontiersin.org]
- 3. Altered eicosanoid production and phospholipid remodeling during cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of prostaglandins and other eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Lipid Signaling Pathways with AACOCF3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonyl trifluoromethyl ketone (AACOCF3) is a synthetic, cell-permeable analog of arachidonic acid that serves as a potent research tool for investigating lipid signaling pathways.[1][2] It is primarily recognized as a slow-binding inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2) and also demonstrates inhibitory activity against the calcium-independent phospholipase A2 (iPLA2).[3] By targeting these key enzymes, this compound effectively blocks the release of arachidonic acid from membrane phospholipids, thereby modulating the production of downstream lipid mediators known as eicosanoids, which include prostaglandins and leukotrienes. This guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in studying lipid signaling.
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of cPLA2 and iPLA2.[3] cPLA2 is a critical enzyme that selectively hydrolyzes the ester bond at the sn-2 position of membrane phospholipids, leading to the release of arachidonic acid. This process is a rate-limiting step in the biosynthesis of eicosanoids. This compound, as an analog of arachidonic acid, is thought to interact with the active site of these phospholipases, thereby preventing the binding and processing of their natural substrate.[4]
While this compound is a valuable tool for studying PLA2-mediated signaling, it is important to note potential off-target effects. Studies have indicated that this compound can also inhibit the activity of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes that are downstream of arachidonic acid in the eicosanoid synthesis pathway.[5][6] This underscores the importance of careful experimental design and data interpretation when using this inhibitor.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound varies depending on the specific enzyme, cell type, and experimental conditions. The following tables summarize key quantitative data reported in the literature.
| Target Enzyme | IC50 Value (µM) | Cell Type/System | Reference |
| Cytosolic Phospholipase A2 (cPLA2) | 1.5 | In vitro | [3] |
| Calcium-Independent Phospholipase A2 (iPLA2) | 6.0 | In vitro | [3] |
| Cytosolic Phospholipase A2 (cPLA2) | ~10 | In vitro | [6] |
| Macrophage Ca2+-independent PLA2 | 15 | Murine macrophage-like cell line P388D1 | [7] |
| Cell Type | Effect | IC50 Value (µM) | Reference |
| U937 cells | Inhibition of arachidonic acid release | 8 | [5] |
| Platelets | Inhibition of arachidonic acid release | 2 | [5] |
| Human Neutrophils | Inhibition of leukotriene B4 formation | ~2.5 | [6] |
| HL-60 cells | Inhibition of [3H]arachidonic acid production | 29 | [1] |
| THP-1 cells | Inhibition of LTC4 production | 41 | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its use.
Caption: this compound primarily inhibits cPLA2/iPLA2, blocking arachidonic acid release.
Caption: A general workflow for studying the cellular effects of this compound.
Experimental Protocols
cPLA2 Activity Assay
This protocol is adapted from commercially available kits and general biochemical procedures.
Materials:
-
Purified cPLA2 or cell lysate containing cPLA2
-
This compound
-
Assay Buffer (e.g., 160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl2, 8 mM Triton X-100, 60% glycerol, and 2 mg/ml BSA)[8]
-
Substrate: Arachidonoyl Thio-PC[8]
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))[8]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Reconstitute the lyophilized substrate and DTNB according to the manufacturer's instructions.[8]
-
In a 96-well plate, add the desired concentrations of this compound or vehicle control.
-
Add the cPLA2 enzyme preparation to each well.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately add the DTNB solution.
-
Monitor the increase in absorbance at 405-414 nm over time using a microplate reader. The rate of color change is proportional to the PLA2 activity.
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
Western Blot for Phospho-ERK1/2
This protocol describes the detection of phosphorylated ERK1/2, a downstream signaling event that can be affected by changes in lipid signaling.
Materials:
-
Cells cultured in appropriate media
-
This compound
-
Stimulant (e.g., growth factor, phorbol ester)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound or vehicle for a specified time.
-
Stimulate the cells with an appropriate agonist for a short period (e.g., 5-15 minutes) to induce ERK1/2 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to confirm equal protein loading.
Cell Proliferation Assay (MTT Assay)
This assay measures cell viability and proliferation, which can be influenced by lipid signaling pathways.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[6]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Lipidomics Analysis of Eicosanoids by LC-MS/MS
This protocol outlines a general workflow for the extraction and analysis of eicosanoids from cell culture supernatants or cell lysates.
Materials:
-
Cell culture supernatant or cell lysate
-
Internal standards (deuterated eicosanoids)
-
Solvents for extraction (e.g., methanol, chloroform, water)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Collection: Collect cell culture supernatant or lyse cells and collect the lysate.
-
Internal Standard Spiking: Add a mixture of deuterated eicosanoid internal standards to each sample to allow for accurate quantification.
-
Lipid Extraction:
-
Liquid-Liquid Extraction (Folch Method): Add ice-cold methanol and chloroform to the sample. After incubation and the addition of water to induce phase separation, collect the lower organic phase containing the lipids.[8]
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge with methanol and then water. Load the sample, wash with a low percentage of methanol to remove impurities, and then elute the lipids with methanol.[9]
-
-
Sample Preparation for LC-MS/MS: Dry the extracted lipids under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the sample onto a reverse-phase LC column to separate the different eicosanoid species.
-
Use a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify the specific eicosanoids based on their unique precursor-to-product ion transitions.
-
-
Data Analysis: Quantify the amount of each eicosanoid by comparing its peak area to that of its corresponding deuterated internal standard.
Conclusion
This compound is an indispensable tool for dissecting the intricate roles of cPLA2 and iPLA2 in lipid signaling. By inhibiting the release of arachidonic acid, it allows researchers to probe the downstream consequences on eicosanoid production and cellular function. The provided protocols offer a starting point for utilizing this compound in various experimental settings. However, it is crucial for researchers to optimize these protocols for their specific cell types and experimental questions, and to remain mindful of the potential off-target effects of this inhibitor. With careful experimental design and interpretation, this compound will continue to be a valuable asset in advancing our understanding of lipid-mediated cellular communication in both health and disease.
References
- 1. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. insung.net [insung.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. content.abcam.com [content.abcam.com]
- 9. lipidmaps.org [lipidmaps.org]
Foundational Studies on AACOCF3 and cPLA2 Inhibition: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidonyl trifluoromethyl ketone (AACOCF3) has been established as a potent and selective slow-binding inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2), an enzyme pivotal in the release of arachidonic acid and the subsequent production of pro-inflammatory eicosanoids. This technical guide provides a comprehensive overview of the foundational studies on this compound, focusing on its inhibitory effects on cPLA2. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. The information presented herein is intended to serve as a core resource for researchers investigating cPLA2-mediated processes and the therapeutic potential of its inhibitors.
Introduction
Cytosolic phospholipase A2 (cPLA2) is a critical enzyme in the inflammatory cascade, responsible for the hydrolysis of membrane phospholipids to release arachidonic acid (AA), the precursor to a wide range of bioactive lipid mediators, including prostaglandins and leukotrienes. The inhibition of cPLA2 is, therefore, a key therapeutic strategy for a variety of inflammatory diseases. This compound, a trifluoromethyl ketone analog of arachidonic acid, has emerged as a valuable tool for studying the roles of cPLA2 in cellular processes and as a lead compound for the development of anti-inflammatory agents. This guide delves into the fundamental characteristics of this compound as a cPLA2 inhibitor, providing essential data and methodologies for researchers in the field.
Quantitative Data on this compound Inhibition
The following tables summarize the quantitative data on the inhibitory activity of this compound against cPLA2 and other related enzymes, as well as its effects on cellular processes.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Assay Conditions | IC50 Value | Reference |
| Cytosolic PLA2 (cPLA2) | Purified enzyme | ~0.028 mol fraction | [1] |
| Secretory PLA2 (sPLA2) | Purified enzyme | ~0.1 mol fraction | [1] |
| Cyclooxygenase-1 (COX-1) | MC3T3-E1 cells | 0.5 µM | [2] |
| Cyclooxygenase-1 (COX-1) | Purified enzyme | 1.7 µM | [2] |
| Cyclooxygenase-2 (COX-2) | MC3T3-E1 cells | 0.1 µM | [2] |
| Cyclooxygenase-2 (COX-2) | Purified enzyme | 2.6 µM | [2] |
| 5-Lipoxygenase | Ionophore-stimulated human neutrophils | ~2.5 µM (for LTB4 formation) |
Table 2: Cellular Effects of this compound
| Cell Type | Parameter Measured | IC50 Value | Reference |
| Human Platelets | Arachidonic Acid Release | 2 µM | |
| U937 Cells | Arachidonic Acid Release | 8 µM | |
| THP-1 Macrophages | Foam Cell Formation | 25 µM | [3] |
| Mouse Pancreatic β-cells | Exocytosis | 50 µM | [4] |
Table 3: In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Condition | Dosage and Administration | Outcome | Reference |
| BALB/c Mice | Chronic Ear Edema | - | Inhibition of edema | [5] |
| BALB/c Mice | Airway Hyper-responsiveness | 20 mg/kg, oral | Prevention of hyper-responsiveness | [5] |
| LLC or H460 Tumor Models | Tumor Growth | 10 mg/kg, i.p. for 5 days with irradiation | Decrease in tumor size | [6] |
| Experimental Autoimmune Encephalomyelitis (EAE) | EAE Symptoms | - | Reduction in clinical symptoms | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of this compound and cPLA2 inhibition.
cPLA2 Activity Assay (Radiolabeled Substrate)
This protocol is adapted from methodologies designed to measure the activity of cPLA2 using a radiolabeled substrate.[8][9]
Materials:
-
Purified cPLA2 or cell lysate containing cPLA2
-
L-α-dipalmitoyl-(2-[9,10(N)-3H]palmitoyl)-phosphatidylcholine (radiolabeled substrate)
-
Unlabeled L-α-phosphatidylcholine (carrier)
-
Assay Buffer: 0.1 M Glycine-NaOH, pH 9.0
-
CaCl2 solution
-
Bovine Serum Albumin (BSA)
-
Sodium deoxycholate
-
This compound or other inhibitors
-
Stop Solution: 5% Triton X-100 with 40 µM EDTA
-
Extraction Solvent: Hexane with 0.1% acetic acid
-
Anhydrous sodium sulfate
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Substrate Preparation: Prepare the substrate solution by dissolving the radiolabeled L-α-dipalmitoyl-phosphatidylcholine and carrier in 80% ethanol containing 25 mM sodium deoxycholate.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 0.1 M Glycine-NaOH buffer (pH 9.0), 2 µmol CaCl2, 10 µg BSA, and 2.5 µmol sodium deoxycholate.
-
Inhibitor Addition: Add the desired concentration of this compound or vehicle control to the reaction mixture and pre-incubate for a specified time if necessary.
-
Enzyme Addition: Add the purified cPLA2 enzyme or cell lysate to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding 40-100 nmol of the prepared substrate solution to the reaction mixture. The final reaction volume is typically 1.0 ml.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).
-
Terminate Reaction: Stop the reaction by adding 0.2 ml of the Stop Solution.
-
Product Extraction: Add 1.0 ml of the extraction solvent and 0.5 g of anhydrous sodium sulfate. Vortex vigorously to extract the released radioactive palmitic acid.
-
Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases.
-
Quantification: Transfer an aliquot of the upper organic (hexane) phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the cPLA2 activity based on the amount of radioactive product formed, and determine the percent inhibition by this compound.
Arachidonic Acid Release Assay (Cell-based)
This protocol outlines a common method for measuring the release of arachidonic acid from cultured cells.[10][11]
Materials:
-
Cultured cells (e.g., platelets, U937 cells)
-
[3H]Arachidonic Acid
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Stimulating agent (e.g., calcium ionophore A23187, collagen)
-
This compound or other inhibitors
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Radiolabeling: Label the cells by incubating them overnight (e.g., 18 hours) in a low-serum medium (e.g., DMEM with 0.5% FBS) containing [3H]arachidonic acid (e.g., 0.4 µCi/mL).
-
Washing: After labeling, wash the cells twice with PBS to remove unincorporated [3H]arachidonic acid.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control in a serum-free medium for a specified time (e.g., 30 minutes).
-
Stimulation: Add the stimulating agent (e.g., calcium ionophore A23187) to the cells and incubate for a specific period (e.g., 10-30 minutes) at 37°C.
-
Sample Collection: Collect the supernatant (culture medium) from each well.
-
Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity of the released [3H]arachidonic acid using a scintillation counter.
-
Cell Lysis and Total Radioactivity: Lyse the cells remaining in the wells (e.g., with a lysis buffer or NaOH) and measure the radioactivity to determine the total incorporated [3H]arachidonic acid.
-
Data Analysis: Express the released [3H]arachidonic acid as a percentage of the total incorporated radioactivity. Calculate the IC50 value for this compound's inhibition of AA release.
Western Blot Analysis for Phospho-cPLA2
This protocol describes the detection of the phosphorylated (active) form of cPLA2 by Western blotting.[12][13][14]
Materials:
-
Cultured cells
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibody: anti-phospho-cPLA2 (Ser505)
-
Primary antibody: anti-total cPLA2 (for loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with stimuli and/or inhibitors as required. Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-cPLA2 primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an anti-total cPLA2 antibody to normalize the phospho-cPLA2 signal.
-
Data Analysis: Quantify the band intensities using densitometry software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the cPLA2 signaling pathway and a typical experimental workflow for studying cPLA2 inhibitors.
cPLA2 Signaling Pathway
Caption: cPLA2 signaling pathway and point of inhibition by this compound.
Experimental Workflow for a cPLA2 Inhibitor Study
Caption: A typical experimental workflow for evaluating a cPLA2 inhibitor like this compound.
Discussion and Conclusion
This compound has proven to be an invaluable pharmacological tool for elucidating the multifaceted roles of cPLA2 in health and disease. Its potent and selective inhibition of cPLA2-mediated arachidonic acid release has been demonstrated across a range of in vitro and in vivo models. However, researchers should remain mindful of its potential off-target effects, particularly at higher concentrations, on enzymes such as COX and 5-LOX. The data and protocols presented in this guide are intended to facilitate rigorous and reproducible research into the complex signaling pathways governed by cPLA2 and to aid in the development of novel therapeutics targeting this key inflammatory enzyme. Careful experimental design, including appropriate controls and dose-response studies, is paramount to accurately interpret the effects of this compound and to further our understanding of cPLA2 biology.
References
- 1. escholarship.org [escholarship.org]
- 2. Inhibition of cyclooxygenases 1 and 2 by the phospholipase-blocker, arachidonyl trifluoromethyl ketone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COX-2 inhibition and inhibition of cytosolic phospholipase A2 increase CD36 expression and foam cell formation in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting cytosolic phospholipase A2 by arachidonyl trifluoromethyl ketone prevents chronic inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Arachidonyl trifluoromethyl ketone ameliorates experimental autoimmune encephalomyelitis via blocking peroxynitrite formation in mouse spinal cord white matter [pubmed.ncbi.nlm.nih.gov]
- 8. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid assay for activity of phospholipase A2 using radioactive substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2.5. [3H]-Arachidonic Acid Release Assay [bio-protocol.org]
- 11. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phospho-cPLA2 (Ser505) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
The Impact of AACOCF3 on Mitochondrial Function via Calpain Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidonyl trifluoromethyl ketone (AACOCF3) is a potent inhibitor of cytosolic phospholipase A2 (cPLA2), an enzyme pivotal in inflammatory and cell death pathways. Emerging evidence suggests that the downstream effects of cPLA2 inhibition by this compound extend to the modulation of mitochondrial function, partly through the regulation of calpain activity. This technical guide provides an in-depth analysis of the proposed signaling cascade, summarizing key quantitative data from relevant studies, detailing experimental protocols for investigating this pathway, and visualizing the core mechanisms through signaling diagrams.
Proposed Signaling Pathway: this compound, cPLA2, Calpain, and Mitochondrial Dysfunction
Cytosolic PLA2 activation is a critical upstream event in a signaling cascade that can lead to mitochondrial dysfunction and subsequent cell death. Cellular stress, such as inflammation or oxidative stress, can trigger the activation of cPLA2. This enzyme then releases arachidonic acid (AA) from membrane phospholipids. The accumulation of AA can lead to increased intracellular calcium levels and the production of reactive oxygen species (ROS), both of which are potent activators of calpains, a family of calcium-dependent cysteine proteases.[1][2][3][4]
Once activated, calpains can translocate to the mitochondria and proteolytically cleave a variety of mitochondrial proteins.[5][6] This can lead to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF), and a further increase in mitochondrial ROS production, creating a damaging feedback loop.[5][7][8][9]
This compound, by inhibiting cPLA2, is hypothesized to interrupt this cascade at its origin.[10][11][12] By preventing the release of arachidonic acid, this compound can theoretically prevent the subsequent rise in intracellular calcium, calpain activation, and the resulting mitochondrial damage.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound-mediated mitochondrial protection.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on findings in the cited literature, illustrating the potential effects of this compound on key mitochondrial and cellular parameters.
Table 1: Effect of this compound on Mitochondrial Function
| Parameter | Control | Stressed | Stressed + this compound (20 µM) | Unit |
| Mitochondrial Membrane Potential | 100 | 65 | 92 | % of Control |
| Mitochondrial ROS Production | 100 | 250 | 120 | % of Control |
| ATP Production | 100 | 55 | 85 | % of Control |
| Cytochrome c Release | 100 | 400 | 150 | % of Control |
Table 2: Effect of this compound on Calpain Activity and Cell Viability
| Parameter | Control | Stressed | Stressed + this compound (20 µM) | Unit |
| Calpain Activity | 100 | 350 | 130 | % of Control |
| Caspase-3 Activity | 100 | 450 | 170 | % of Control |
| Cell Viability | 98 | 45 | 85 | % |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon the findings discussed. The following are outlines of key experimental protocols.
Cell Culture and Treatment
-
Cell Line: Use a relevant cell line (e.g., primary neurons, cardiomyocytes, or a cell line susceptible to oxidative stress-induced apoptosis).
-
Culture Conditions: Culture cells in appropriate media and conditions.
-
Induction of Stress: Induce cellular stress using a known agent (e.g., H2O2 for oxidative stress, TNF-α for inflammation).
-
This compound Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 0-20 µM) for a specified time before inducing stress.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Probe: Use a potentiometric fluorescent dye such as JC-1 or TMRM.
-
Procedure:
-
After treatment, incubate cells with the dye according to the manufacturer's instructions.
-
Wash cells to remove excess dye.
-
Analyze fluorescence using a flow cytometer or fluorescence microscope.
-
For JC-1, a decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Measurement of Mitochondrial ROS Production
-
Probe: Use a mitochondria-targeted ROS-sensitive fluorescent probe, such as MitoSOX Red.
-
Procedure:
-
Following treatment, load cells with the MitoSOX probe.
-
Incubate as per the manufacturer's protocol.
-
Measure the fluorescence intensity using a flow cytometer or fluorescence plate reader.
-
Calpain Activity Assay
-
Principle: Use a fluorogenic calpain substrate (e.g., Boc-Leu-Met-CMAC).
-
Procedure:
-
Prepare cell lysates from treated and control cells.
-
Incubate the lysates with the fluorogenic substrate.
-
Measure the increase in fluorescence over time, which is proportional to calpain activity.
-
Normalize the activity to the total protein concentration of the lysate.
-
Western Blot for Cytochrome c Release
-
Fractionation: Separate the cytosolic and mitochondrial fractions of the cells using a commercial kit or standard differential centrifugation protocol.
-
SDS-PAGE and Transfer: Run equal amounts of protein from the cytosolic fractions on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Probe the membrane with a primary antibody specific for cytochrome c.
-
Use a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Experimental Workflow Diagram
Caption: General experimental workflow for investigating this compound's effects.
Conclusion
The inhibition of cPLA2 by this compound presents a promising therapeutic strategy for conditions associated with inflammation and oxidative stress-induced mitochondrial dysfunction. The proposed mechanism, involving the suppression of calpain activation and subsequent preservation of mitochondrial integrity, provides a strong rationale for further investigation. The experimental protocols and conceptual framework provided in this guide offer a foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound and similar compounds in mitigating mitochondrial damage. Future studies should focus on validating this proposed pathway in various disease models and further elucidating the specific mitochondrial substrates of calpain that are protected by this compound treatment.
References
- 1. Interactions between Cytosolic Phospholipase A2 Activation and Mitochondrial Reactive Oxygen Species Production in the Development of Ventilator-Induced Diaphragm Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of phospholipase A2 activation and calcium in CYP2E1-dependent toxicity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium-dependent cytosolic phospholipase A2 activation is implicated in neuroinflammation and oxidative stress associated with ApoE4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calpains, mitochondria, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calpain-Mediated Mitochondrial Damage: An Emerging Mechanism Contributing to Cardiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arachidonic acid causes cell death through the mitochondrial permeability transition. Implications for tumor necrosis factor-alpha aopototic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of mitochondrial calpain and increased cardiac injury: beyond AIF release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Arachidonyl trifluoromethyl ketone induces lipid body formation in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arachidonyl trifluoromethyl ketone ameliorates experimental autoimmune encephalomyelitis via blocking peroxynitrite formation in mouse spinal cord white matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arachidonyl trifluoromethyl ketone is neuroprotective after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of AACOCF3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AACOCF3, also known as Arachidonyl trifluoromethyl ketone, is a synthetic, cell-permeant molecule that has garnered significant attention in the scientific community for its potent and selective inhibitory effects on cytosolic phospholipase A2 (cPLA2). This enzyme plays a crucial role in the inflammatory cascade by mediating the release of arachidonic acid from membrane phospholipids, the rate-limiting step in the biosynthesis of eicosanoids. This technical guide provides a comprehensive overview of the discovery, initial characterization, and mechanism of action of this compound. It includes a summary of its inhibitory activity against various enzymes, detailed experimental protocols for its use in biological assays, and a visual representation of its impact on cellular signaling pathways.
Discovery and Chemical Properties
This compound, with the chemical name (6Z,9Z,12Z,15Z)-1,1,1-Trifluorohenicosa-6,9,12,15-tetraen-2-one, is a trifluoromethyl ketone analog of arachidonic acid. Its discovery as a potent and selective slow-binding inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2) was first reported by Street et al. in a 1993 publication in the journal Biochemistry. This seminal work laid the foundation for the widespread use of this compound as a pharmacological tool to investigate the physiological and pathological roles of cPLA2.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C21H31F3O | |
| Molecular Weight | 356.47 g/mol | |
| CAS Number | 149301-79-1 | |
| Appearance | Not specified in reviewed literature | |
| Solubility | Soluble in DMSO and ethanol |
Mechanism of Action and Biological Activity
This compound exerts its biological effects primarily through the inhibition of phospholipase A2 enzymes, with a pronounced selectivity for the cytosolic isoform, cPLA2. It also demonstrates inhibitory activity against calcium-independent phospholipase A2 (iPLA2) and fatty acid amide hydrolase (FAAH). The inhibitory mechanism for cPLA2 is characterized as slow- and tight-binding, indicating a two-step process involving an initial rapid binding followed by a slower conformational change that results in a highly stable enzyme-inhibitor complex.
By inhibiting cPLA2, this compound effectively blocks the release of arachidonic acid from the sn-2 position of membrane phospholipids. This, in turn, prevents the downstream synthesis of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, which are orchestrated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.
Table 2: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Cell Line/System | Reference |
| Cytosolic Phospholipase A2 (cPLA2) | Not specified (potent inhibitor) | Purified 85-kDa human cPLA2 | |
| Calcium-Independent Phospholipase A2 (iPLA2) | Not specified | Not specified | |
| Fatty Acid Amide Hydrolase (FAAH) | Not specified | Not specified | |
| Arachidonic Acid Release | 8 µM | Calcium ionophore-challenged U937 cells | |
| Arachidonic Acid Release | 2 µM | Calcium ionophore-challenged platelets |
Signaling Pathway
The inhibition of cPLA2 by this compound has significant downstream effects on cellular signaling cascades, primarily by attenuating the production of lipid-derived second messengers. The following diagram illustrates the central role of cPLA2 in the arachidonic acid cascade and the point of intervention for this compound.
Caption: this compound inhibits cPLA2, blocking arachidonic acid release and downstream inflammatory pathways.
Experimental Protocols
Synthesis of this compound
-
Activation of the Carboxylic Acid: Conversion of arachidonic acid to a more reactive species, such as an acid chloride or an ester.
-
Trifluoromethylation: Reaction of the activated arachidonic acid derivative with a trifluoromethylating agent.
-
Purification: Isolation and purification of the final product, this compound, using techniques such as column chromatography.
Researchers seeking to synthesize this compound should consult advanced organic chemistry literature for specific reagents and reaction conditions for the trifluoromethylation of long-chain unsaturated carboxylic acids.
In Vitro cPLA2 Inhibition Assay (Arachidonic Acid Release Assay)
This protocol is a generalized procedure based on methodologies described in the literature for measuring the inhibition of cPLA2 activity in intact cells.
Materials:
-
Cell line (e.g., U937 human monocytic cells or human platelets)
-
Cell culture medium
-
[3H]-Arachidonic acid
-
This compound stock solution (in DMSO or ethanol)
-
Calcium ionophore (e.g., A23187)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Culture and Labeling:
-
Culture U937 cells in appropriate media and conditions.
-
Label the cells by incubating with [3H]-arachidonic acid for a sufficient time to allow for incorporation into membrane phospholipids (e.g., 18-24 hours).
-
Wash the cells to remove unincorporated [3H]-arachidonic acid.
-
-
Inhibitor Treatment:
-
Resuspend the labeled cells in a suitable buffer.
-
Aliquot the cell suspension into experimental tubes.
-
Add varying concentrations of this compound (or vehicle control) to the respective tubes and pre-incubate for a specified time (e.g., 15-30 minutes).
-
-
Stimulation of Arachidonic Acid Release:
-
Initiate the release of arachidonic acid by adding a calcium ionophore (e.g., A23187) to the cell suspensions.
-
Incubate for a defined period (e.g., 5-15 minutes) at 37°C.
-
-
Measurement of Released Arachidonic Acid:
-
Stop the reaction by placing the tubes on ice and pelleting the cells by centrifugation.
-
Collect the supernatant, which contains the released [3H]-arachidonic acid.
-
Add the supernatant to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of arachidonic acid release for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Preparation of this compound for Cell Culture Experiments
Materials:
-
This compound
-
Anhydrous DMSO or ethanol
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Due to its lipophilic nature, this compound should be dissolved in an organic solvent such as DMSO or ethanol to prepare a high-concentration stock solution (e.g., 10-20 mM).
-
Perform all handling in a chemical fume hood.
-
Weigh the desired amount of this compound and dissolve it in the appropriate volume of solvent.
-
Ensure complete dissolution by vortexing.
-
-
Storage:
-
Store the stock solution in small aliquots in light-protected tubes at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration in the cell culture medium.
-
It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Conclusion
This compound has proven to be an invaluable tool for elucidating the complex roles of cPLA2 in a myriad of cellular processes, including inflammation, signal transduction, and apoptosis. Its well-characterized mechanism of action as a potent, slow-binding inhibitor makes it a reliable pharmacological agent for both in vitro and in vivo studies. This technical guide provides a foundational understanding of this compound, from its initial discovery to its practical application in a laboratory setting. Further research into the therapeutic potential of cPLA2 inhibitors, inspired by the pioneering work with this compound, holds promise for the development of novel treatments for a range of inflammatory and proliferative diseases.
An In-depth Technical Guide to AACOCF3 (CAS Number: 149301-79-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
AACOCF3, also known as Arachidonyl trifluoromethyl ketone, is a potent and selective inhibitor of cytosolic phospholipase A2 (cPLA2), a critical enzyme in the inflammatory cascade. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key biochemical data, detailed experimental protocols, and its role in relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of inflammation, neuroscience, and drug development.
Introduction
This compound (CAS: 149301-79-1) is a synthetic, cell-permeable analog of arachidonic acid.[1][2] Its chemical structure, featuring a trifluoromethyl ketone group in place of the carboxylic acid, confers its inhibitory activity. Primarily recognized as a slow-binding inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2), this compound has become an invaluable tool for investigating the physiological and pathological roles of this enzyme.[1][3] cPLA2 is a key player in the inflammatory process, responsible for the release of arachidonic acid from membrane phospholipids.[4] This released arachidonic acid is then metabolized into a variety of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[5] By inhibiting cPLA2, this compound effectively blocks the production of these inflammatory mediators, making it a subject of interest for its therapeutic potential in various inflammatory conditions, neuroinflammation, and even cancer.[4][5] Beyond cPLA2, this compound has also been shown to inhibit calcium-independent phospholipase A2 (iPLA2) and fatty acid amide hydrolase (FAAH), albeit with different potencies.[2][6][7]
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 149301-79-1 | |
| Molecular Formula | C₂₁H₃₁F₃O | [2] |
| Molecular Weight | 356.47 g/mol | [6] |
| Appearance | Clear yellow oil | [8] |
| Purity | >98% | [2] |
| Solubility | Soluble in ethanol, DMSO, and DMF | [6] |
Biochemical Activity and Quantitative Data
This compound exhibits inhibitory activity against several key enzymes involved in lipid signaling. The following table summarizes its reported inhibitory concentrations (IC₅₀).
| Target Enzyme | IC₅₀ Value | Cell/System | Reference(s) |
| Cytosolic Phospholipase A2 (cPLA2) | ~1.5 µM | Purified enzyme | [2][7] |
| Cytosolic Phospholipase A2 (cPLA2) | ~10 µM | In vitro | [5] |
| Cytosolic Phospholipase A2 (cPLA2) | ~20 µM | Human cytosolic | [8] |
| Calcium-Independent Phospholipase A2 (iPLA2) | ~6.0 µM | Bovine brain | [3] |
| Fatty Acid Amide Hydrolase (FAAH) | - | In vitro | [6][9] |
| Arachidonic Acid Release | 2 µM | Platelets | [1][10] |
| Arachidonic Acid Release | 8 µM | U937 cells | [1][10] |
Mechanism of Action
This compound acts as a potent inhibitor of cPLA2 by forming a stable, slowly reversible complex with the enzyme.[1] This interaction is thought to occur at the active site of cPLA2, preventing the binding and subsequent hydrolysis of its phospholipid substrate. The trifluoromethyl ketone moiety is crucial for this inhibitory activity. By blocking cPLA2, this compound effectively curtails the liberation of arachidonic acid from the cell membrane's sn-2 position. This reduction in free arachidonic acid, in turn, limits the substrate available for downstream enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), thereby attenuating the production of prostaglandins, thromboxanes, and leukotrienes, all of which are potent mediators of inflammation.[4][10]
Signaling Pathways
The cPLA2-Mediated Arachidonic Acid Cascade
The primary signaling pathway modulated by this compound is the cPLA2-mediated arachidonic acid cascade. Upon cellular stimulation by various agonists (e.g., growth factors, cytokines, neurotransmitters), intracellular calcium levels rise, and MAP kinases are activated. This leads to the translocation of cPLA2 to the perinuclear and endoplasmic reticulum membranes and its phosphorylation, respectively, resulting in its activation. Activated cPLA2 then hydrolyzes membrane phospholipids to release arachidonic acid. This compound directly inhibits this enzymatic step.
Caption: this compound inhibits cPLA2, blocking arachidonic acid release.
Experimental Protocols
Workflow for a cPLA2 Inhibition Assay
This workflow outlines a typical procedure for assessing the inhibitory effect of this compound on cPLA2 activity using a commercially available assay kit.
Caption: Workflow for measuring cPLA2 inhibition by this compound.
Detailed Methodology: cPLA2 Enzyme Inhibition Assay
This protocol is adapted from commercially available cPLA2 assay kits.[6][11]
Materials:
-
cPLA2 Assay Buffer (e.g., 160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl₂, 8 mM Triton X-100, 60% glycerol, 2 mg/ml BSA)[6]
-
Arachidonoyl Thio-PC (substrate)
-
Recombinant human cPLA2 enzyme
-
This compound stock solution (in DMSO)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
EGTA
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the cPLA2 Assay Buffer with HPLC-grade water if required.[6] Reconstitute the substrate and DTNB/EGTA.
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer.
-
Inhibitor Addition: Add various concentrations of this compound (dissolved in DMSO) to the appropriate wells. Include a vehicle control (DMSO only).
-
Enzyme Addition: Add the purified cPLA2 enzyme to all wells except for the blank.
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 40 minutes) to allow the inhibitor to interact with the enzyme.[12]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Arachidonoyl Thio-PC substrate to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[6]
-
Reaction Termination: Stop the reaction by adding the DTNB/EGTA solution to each well.
-
Measurement: Read the absorbance of each well at 405-414 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
Detailed Methodology: Cellular Arachidonic Acid Release Assay
This protocol describes a common method for measuring arachidonic acid release from cultured cells.
Materials:
-
Cultured cells (e.g., U937, platelets)
-
Cell culture medium
-
[³H]-Arachidonic Acid
-
This compound stock solution (in DMSO)
-
Cell stimulus (e.g., calcium ionophore A23187)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Thin-layer chromatography (TLC) plates or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Scintillation counter (for radiolabeling)
Procedure:
-
Cell Labeling: Plate cells and incubate them with [³H]-Arachidonic Acid in the culture medium for a sufficient time (e.g., 18-24 hours) to allow for its incorporation into the cell membranes.
-
Washing: Wash the cells thoroughly with PBS to remove any unincorporated [³H]-Arachidonic Acid.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30-60 minutes).
-
Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., calcium ionophore) to induce arachidonic acid release.
-
Sample Collection: After stimulation, collect the cell culture supernatant.
-
Lipid Extraction: Extract the lipids from the supernatant using a suitable solvent system (e.g., Bligh-Dyer extraction with chloroform:methanol:water).
-
Analysis:
-
Radiometric Assay: Separate the extracted lipids using TLC and identify the band corresponding to free arachidonic acid. Scrape the band and quantify the radioactivity using a scintillation counter.
-
LC-MS Analysis: For a non-radioactive method, analyze the lipid extract using a validated LC-MS/MS method to quantify the amount of arachidonic acid.[5][10]
-
-
Data Analysis: Determine the amount of arachidonic acid released in the presence of different concentrations of this compound and calculate the IC₅₀ value.
Detailed Methodology: In Vivo Administration in a Mouse Model of Inflammation
This protocol provides a general guideline for the in vivo administration of this compound in mice, based on published studies.[4][13]
Materials:
-
This compound
-
Vehicle (e.g., corn oil, or a solution of DMSO, PEG300, and Tween 80)
-
Mice (e.g., BALB/c)
-
Gavage needles or appropriate injection equipment
Procedure:
-
Animal Model: Induce the desired inflammatory condition in the mice (e.g., ovalbumin-sensitized for an asthma model, or PMA-induced ear edema).[4]
-
This compound Preparation: Prepare the dosing solution of this compound in the chosen vehicle. For oral administration, a common vehicle is corn oil. For intravenous or intraperitoneal injections, a formulation containing DMSO, PEG300, and Tween 80 might be used to improve solubility.
-
Administration: Administer this compound to the mice via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous injection). A typical oral dose used in studies is 20 mg/kg.[4]
-
Dosing Schedule: The dosing schedule will depend on the specific experimental design. For chronic inflammation models, daily or every-other-day administration may be required.[4]
-
Outcome Assessment: At the end of the study period, assess the effects of this compound treatment. This can include:
-
Measurement of inflammatory markers in tissues or biological fluids.
-
Histological analysis of tissues to assess inflammation and tissue damage.
-
Behavioral assessments, if applicable.
-
Measurement of airway hyper-responsiveness in asthma models.[4]
-
-
Data Analysis: Analyze the data to determine the efficacy of this compound in the in vivo model.
Applications in Research and Drug Development
This compound serves as a critical research tool for:
-
Elucidating the role of cPLA2 in various physiological and pathological processes.
-
Investigating the downstream signaling pathways of arachidonic acid metabolism.
-
Studying the mechanisms of inflammation in diseases such as arthritis, asthma, and neurodegenerative disorders. [4][11]
-
Exploring the potential of cPLA2 inhibition as a therapeutic strategy for inflammatory diseases and cancer. [5]
In drug development, this compound can be used as a reference compound for the screening and characterization of novel cPLA2 inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a well-characterized and potent inhibitor of cPLA2 that has significantly contributed to our understanding of the role of this enzyme in health and disease. Its ability to block the production of arachidonic acid and its pro-inflammatory metabolites makes it an invaluable tool for researchers in various fields. This technical guide provides a comprehensive resource of its properties, mechanism of action, and detailed experimental protocols to facilitate its effective use in the laboratory. As research into the complexities of lipid signaling continues, this compound will undoubtedly remain a cornerstone for investigating the multifaceted functions of cPLA2.
References
- 1. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arachidonic Acid Regulation of Intracellular Signaling Pathways and Target Gene Expression in Bovine Ovarian Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Arachidonic acid metabolism as a therapeutic target in AKI-to-CKD transition [frontiersin.org]
- 5. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. content.abcam.com [content.abcam.com]
- 7. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of macrophage Ca(2+)-independent phospholipase A2 by bromoenol lactone and trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Targeting cytosolic phospholipase A2 by arachidonyl trifluoromethyl ketone prevents chronic inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Arachidonyl Trifluoromethyl Ketone (AACOCF3): A Technical Guide for Researchers
An In-depth Examination of a Potent Phospholipase A2 Inhibitor
Arachidonyl trifluoromethyl ketone, commonly known as AACOCF3, is a synthetic, cell-permeant analog of arachidonic acid. It is widely recognized and utilized in the scientific community as a potent and selective inhibitor of cytosolic phospholipase A2 (cPLA2) and also demonstrates inhibitory activity against calcium-independent phospholipase A2 (iPLA2). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and its role in relevant signaling pathways. This document is intended for researchers, scientists, and professionals involved in drug development and cellular signaling research.
Biochemical Profile and Synonyms
This compound is a valuable tool for investigating the physiological and pathological roles of cPLA2-mediated arachidonic acid release and subsequent eicosanoid production. Its chemical structure, featuring a trifluoromethyl ketone group in place of the carboxylic acid of arachidonic acid, is central to its inhibitory activity.
Synonyms:
-
Arachidonyl trifluoromethyl ketone
-
ATK
-
AATFMK
-
(6Z,9Z,12Z,15Z)-1,1,1-trifluoro-heneicosa-6,9,12,15-tetraen-2-one[1]
Mechanism of Action
This compound functions as a slow-binding inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2).[2][3] The trifluoromethyl ketone moiety is believed to interact with the active site serine of the enzyme. Some evidence suggests that this interaction may lead to the irreversible alkylation of the enzyme's active site, thereby blocking the hydrolysis of phospholipids and the subsequent release of arachidonic acid.[4] This inhibition of arachidonic acid release is a critical event, as arachidonic acid is the precursor to a wide range of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound has been quantified in various enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing its potency.
| Target Enzyme/Process | System | IC50 Value | Reference |
| Cytosolic Phospholipase A2 (cPLA2) | Purified Enzyme | ~1.5 µM | [5] |
| Cytosolic Phospholipase A2 (cPLA2) | U937 cells (Arachidonic Acid Release) | 8 µM | [2][3] |
| Cytosolic Phospholipase A2 (cPLA2) | Platelets (Arachidonic Acid Release) | 2 µM | [2][3] |
| Calcium-Independent Phospholipase A2 (iPLA2) | Purified Enzyme | 6.0 µM | [5] |
| Cytosolic Phospholipase A2 (cPLA2) | General | ~10 µM | [4] |
Signaling Pathways Involving cPLA2 and the Impact of this compound
Cytosolic PLA2 is a key enzyme in cellular signaling, acting as a downstream effector of various stimuli and an upstream regulator of inflammatory pathways. This compound, by inhibiting cPLA2, serves as a critical tool to dissect these pathways.
Upstream Regulation of cPLA2
The activation of cPLA2 is a tightly regulated process involving both calcium-dependent and phosphorylation-dependent mechanisms.
Downstream Effects of cPLA2 Activation and Inhibition by this compound
Once activated, cPLA2 releases arachidonic acid from membrane phospholipids. Arachidonic acid is then metabolized by various enzymes to produce a range of bioactive lipids, primarily eicosanoids. Furthermore, the cPLA2-arachidonic acid axis can influence other signaling cascades, such as the ERK pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for investigating the effects of this compound. Below are representative protocols for key assays.
In Vitro cPLA2 Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available cPLA2 assay kits and provides a method for determining the inhibitory effect of this compound on purified cPLA2 or in cell lysates.
Materials:
-
Purified cPLA2 enzyme or cell/tissue homogenate
-
This compound
-
cPLA2 Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM EDTA)[6]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute Arachidonoyl Thio-PC substrate in assay buffer to a working concentration (e.g., 1.5 mM).[6]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of DTNB in assay buffer.
-
-
Enzyme Preparation:
-
Dilute the purified cPLA2 enzyme in cold assay buffer to the desired concentration.
-
If using cell lysates, homogenize cells or tissues in cold assay buffer and centrifuge to pellet cellular debris. The supernatant contains the cytosolic fraction with cPLA2.[6]
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Add the enzyme preparation to all wells except the blank.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the Arachidonoyl Thio-PC substrate solution to all wells.[6]
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[6]
-
-
Detection:
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Measurement of Arachidonic Acid Release from Cells
This protocol describes a common method to assess the effect of this compound on arachidonic acid release from cultured cells using radiolabeling.
Materials:
-
Cultured cells (e.g., U937, platelets)
-
[³H]-Arachidonic Acid
-
Cell culture medium
-
This compound
-
Cell-stimulating agent (e.g., calcium ionophore A23187)
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling:
-
Culture cells to the desired confluency.
-
Incubate the cells with [³H]-Arachidonic Acid in the culture medium for a sufficient time to allow for incorporation into cellular phospholipids (e.g., 18-24 hours).
-
Wash the cells extensively with fresh medium to remove unincorporated radiolabel.
-
-
Inhibition and Stimulation:
-
Pre-incubate the labeled cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an agonist (e.g., calcium ionophore) to induce arachidonic acid release.
-
-
Sample Collection and Analysis:
-
After the stimulation period, collect the cell culture supernatant.
-
The amount of released [³H]-Arachidonic Acid in the supernatant is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of arachidonic acid release relative to the total incorporated radioactivity.
-
Determine the IC50 value of this compound for the inhibition of arachidonic acid release.
-
Western Blot Analysis of ERK Phosphorylation
This protocol outlines the steps to investigate the effect of this compound on the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target in the cPLA2 signaling pathway.
Materials:
-
Cultured cells
-
This compound
-
Cell culture medium
-
Stimulating agent (e.g., growth factor, phorbol ester)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.[8]
-
Pre-treat the cells with desired concentrations of this compound or vehicle for a specified time.
-
Stimulate the cells with an appropriate agonist for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[8][9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8][9]
-
Detect the signal using a chemiluminescent substrate.[9]
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the level of phosphorylated ERK as a ratio to total ERK.
-
Conclusion
This compound is an indispensable pharmacological tool for elucidating the multifaceted roles of cPLA2 in cellular physiology and disease. Its ability to potently and selectively inhibit this key enzyme allows for the detailed investigation of arachidonic acid-dependent signaling pathways. The information and protocols provided in this technical guide are intended to support researchers in designing and executing robust experiments to further unravel the complexities of lipid signaling and to explore the therapeutic potential of targeting the cPLA2 pathway.
References
- 1. Eicosanoid Storm in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. mdpi.com [mdpi.com]
- 5. madbarn.com [madbarn.com]
- 6. content.abcam.com [content.abcam.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Inhibitory Effects of AACOCF3 on iPLA2
Abstract
Arachidonyl trifluoromethyl ketone (this compound) is a widely utilized pharmacological tool in the study of lipid signaling pathways. As a trifluoromethyl ketone analog of arachidonic acid, it is recognized primarily as an inhibitor of phospholipase A2 (PLA2) enzymes.[1][2] This technical guide provides a comprehensive overview of the inhibitory effects of this compound, with a specific focus on the calcium-independent isoform, iPLA2 (Group VI PLA2). It details the mechanism of inhibition, presents quantitative data, outlines the affected signaling pathways, and describes the resulting cellular and physiological consequences. Furthermore, this document provides a detailed experimental protocol for assessing iPLA2 inhibition and discusses the critical considerations of inhibitor selectivity and off-target effects.
Introduction to iPLA2 and this compound
Calcium-independent phospholipase A2 (iPLA2) is a key enzyme that catalyzes the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[3] Unlike other PLA2 isoforms, its activity does not require calcium. iPLA2 plays a fundamental role in basal phospholipid remodeling and is implicated in a variety of signaling pathways that govern cell growth, proliferation, apoptosis, and inflammation.[3][4][5]
This compound is a synthetic compound that mimics arachidonic acid and acts as a competitive inhibitor of PLA2 enzymes.[1] While it is frequently used to probe the function of cytosolic PLA2 (cPLA2), it also demonstrates significant inhibitory activity against iPLA2, making it a crucial, albeit complex, tool for lipid research.[6] Understanding its precise effects on iPLA2 is essential for the accurate interpretation of experimental results.
Mechanism of Inhibition
This compound inhibits iPLA2 in a concentration-dependent manner.[7] Studies on iPLA2 from the P388D1 macrophage-like cell line indicate that the inhibition is reversible. This is suggested by linear reaction progress curves in the presence of the inhibitor and the rapid dissociation of the enzyme-inhibitor complex upon dilution, a characteristic observed with the related inhibitor PACOCF3.[7][8] This kinetic profile is notably different from the slow, tight-binding, and quasi-irreversible inhibition that this compound exerts on cPLA2.[8][9] The trifluoromethyl ketone group is key to its inhibitory action, likely interacting with the enzyme's active site.
Quantitative Inhibition Data
The potency of this compound and related compounds against iPLA2 and other enzymes has been quantified in various systems. The following table summarizes key inhibitory concentrations (IC50). It is critical to note that this compound also potently inhibits other enzymes involved in the arachidonic acid cascade, such as cyclooxygenases (COX).[9]
| Enzyme Target | Inhibitor | System/Cell Type | IC50 Value | Reference |
| iPLA2 | This compound | Macrophage-like cell line (P388D1) | 15 µM | [7] |
| iPLA2 | PACOCF3 | Macrophage-like cell line (P388D1) | 3.8 µM | [7] |
| 5-Lipoxygenase (indirect) | This compound | Ionophore-stimulated human neutrophils | ~2.5 µM | [10] |
| COX-1 (Off-target) | This compound | MC3T3-E1 cells | 0.5 µM | [9] |
| COX-1 (Off-target) | This compound | Purified enzyme | 1.7 µM | [9] |
| COX-2 (Off-target) | This compound | MC3T3-E1 cells | 0.1 µM | [9] |
| COX-2 (Off-target) | This compound | Purified enzyme | 2.6 µM | [9] |
Signaling Pathways Modulated by this compound
iPLA2 sits at a critical juncture in lipid signaling. Its inhibition by this compound disrupts the generation of two classes of important signaling molecules: free fatty acids and lysophospholipids.
-
Arachidonic Acid (AA) Cascade: iPLA2-mediated release of AA is the rate-limiting step for the synthesis of eicosanoids—a diverse family of potent signaling lipids including prostaglandins and leukotrienes.[11][12] These molecules are central to inflammatory processes. By blocking AA release, this compound attenuates the entire downstream cascade.
-
Lysophospholipid Signaling: The other product of iPLA2 activity, a lysophospholipid such as lysophosphatidylcholine (LPC), can act as a signaling molecule itself or be converted to other mediators like lysophosphatidic acid (LPA).[4][6] LPA is a potent mitogen that signals through G-protein coupled receptors to influence cell growth and survival.[4]
-
Apoptosis and Cell Stress: In response to certain stimuli, such as TNF-α or endoplasmic reticulum (ER) stress, iPLA2β can be cleaved and activated by caspase-3.[6][13] This enhanced activity generates lipid signals that contribute to the apoptotic process. Inhibition of iPLA2 in this context can reduce apoptosis, for example, during myocardial ischemia/reperfusion injury.[13]
Cellular and Physiological Consequences of iPLA2 Inhibition
The disruption of iPLA2-mediated signaling by this compound leads to significant downstream effects observed across various biological systems.
-
Inflammation: By preventing the formation of arachidonic acid, this compound serves as an anti-inflammatory agent, particularly in chronic inflammation models.[14] It has been shown to reduce airway hyper-responsiveness in a mouse model of asthma.[14]
-
Insulin Secretion: Studies have demonstrated that this compound causes a dose-dependent inhibition of glucose-induced insulin secretion from pancreatic beta-cells, highlighting a role for PLA2 activity in this crucial metabolic process.[15]
-
Cell Proliferation and Death: iPLA2 is involved in signaling pathways that promote cell growth.[4][5] Consequently, this compound has been observed to reduce cell proliferation and migration.[16] Its role in apoptosis is context-dependent; it can protect against cell death in models of ischemia-reperfusion but can also enhance cell death in other scenarios, though this may be linked to its effects on cPLA2.[13][17]
-
Neurobiology: In a mouse model of multiple sclerosis, this compound was found to reduce clinical symptoms and attenuate the loss of oligodendrocytes and axonal damage, suggesting a neuroprotective role by blocking peroxynitrite formation.[18]
Experimental Protocol: Colorimetric iPLA2 Activity Assay
This protocol outlines a method for measuring iPLA2 activity and its inhibition by this compound using a colorimetric assay based on the hydrolysis of a thioester substrate. This method is adapted from commercially available kits.[19]
A. Materials
-
Sample containing iPLA2 (e.g., cell lysate)
-
iPLA2 Assay Buffer (e.g., HEPES-based buffer)
-
Arachidonoyl Thio-PC (Substrate)
-
DTNB (Ellman's Reagent)
-
This compound (inhibitor) dissolved in DMSO
-
Bromoenol Lactone (BEL) for iPLA2-specific inhibition control
-
96-well microplate
-
Microplate reader (405-414 nm)
B. Procedure
-
Sample Preparation: Prepare cell or tissue homogenates in a cold buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM EDTA) and clarify by centrifugation.[19] Keep the supernatant (lysate) on ice.
-
Inhibitor Pre-incubation:
-
To appropriate wells, add the cell lysate.
-
Add this compound to achieve the desired final concentrations. For the vehicle control, add an equivalent volume of DMSO.
-
To distinguish iPLA2 from cPLA2 activity, a parallel set of experiments can be run. To specifically inhibit iPLA2, pre-incubate the lysate with Bromoenol Lactone (BEL) (e.g., 5 µM for 15 minutes at 25°C).[19]
-
Include a "no enzyme" blank control containing only assay buffer.
-
-
Reaction Initiation: Prepare a substrate solution by reconstituting Arachidonoyl Thio-PC in the assay buffer. Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60 minutes.
-
Reaction Termination and Color Development: Add DTNB solution to each well.[19] The DTNB reacts with the free thiol released by PLA2 hydrolysis of the substrate, producing a yellow color.
-
Measurement: Read the absorbance at 405-414 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
Selectivity and Off-Target Effects
A major caveat in using this compound is its lack of specificity for iPLA2. Researchers must exercise caution when interpreting data generated with this inhibitor.
-
cPLA2 Inhibition: this compound is also a potent inhibitor of cytosolic, calcium-dependent PLA2 (cPLA2), and many of its observed cellular effects may be due to the inhibition of this isoform.[6]
-
Other Enzyme Inhibition: this compound has been shown to inhibit other enzymes involved in lipid metabolism, including 5-lipoxygenase and CoA-independent transacylase.[10]
-
COX Inhibition: As shown in the data table, this compound is a potent inhibitor of both COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis.[9] This direct inhibition of a downstream pathway complicates the analysis of its effects on PLA2.
-
Other Side Effects: Unrelated to PLA2 inhibition, this compound has been reported to stimulate steroid secretion in adrenocortical cells, acting on the early steps of steroid synthesis.[2]
Given these off-target effects, it is highly recommended to use this compound in conjunction with other, more specific inhibitors (e.g., BEL for iPLA2), genetic approaches (e.g., siRNA-mediated knockdown of iPLA2), or by directly measuring the lipid products to validate that the observed effects are indeed due to iPLA2 inhibition.
Conclusion
This compound is a valuable tool for studying the roles of phospholipase A2 enzymes in cellular physiology. It effectively inhibits iPLA2, leading to the attenuation of downstream signaling pathways involved in inflammation, cell growth, and metabolism. However, its utility is tempered by a significant lack of specificity, most notably its potent inhibition of cPLA2 and COX enzymes. For drug development professionals and researchers, it is imperative to design experiments that account for these off-target effects, employing complementary inhibitory or genetic tools to conclusively attribute biological functions to iPLA2. When used judiciously, this compound can continue to provide important insights into the complex world of lipid signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. The inhibitor of phospholipase-A2, this compound, stimulates steroid secretion by dispersed human and rat adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Ca2+-independent phospholipase A2 in cell growth and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Group VIA Ca2+-Independent Phospholipase A2β (iPLA2β) and its role in β-cell Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of macrophage Ca(2+)-independent phospholipase A2 by bromoenol lactone and trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Inhibition of cyclooxygenases 1 and 2 by the phospholipase-blocker, arachidonyl trifluoromethyl ketone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effects of arachidonoyl trifluoromethyl ketone on arachidonic acid release and lipid mediator biosynthesis by human neutrophils. Evidence for different arachidonate pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eicosanoid Storm in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eicosanoids Derived From Arachidonic Acid and Their Family Prostaglandins and Cyclooxygenase in Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iPLA2β Contributes to ER Stress-Induced Apoptosis during Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting cytosolic phospholipase A2 by arachidonyl trifluoromethyl ketone prevents chronic inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A specific inhibitor of cytosolic phospholipase A2 activity, this compound, inhibits glucose-induced insulin secretion from isolated rat islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Arachidonyl trifluoromethyl ketone ameliorates experimental autoimmune encephalomyelitis via blocking peroxynitrite formation in mouse spinal cord white matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. content.abcam.com [content.abcam.com]
The Role of AACOCF3 in the Study of Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Arachidonyl trifluoromethyl ketone (AACOCF3) has emerged as a significant research tool in the study of inflammatory diseases. This potent and selective slow-binding inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2) offers a means to investigate the intricate roles of arachidonic acid metabolism in the inflammatory cascade. This guide provides an in-depth overview of this compound, its mechanism of action, and its application in various experimental models of inflammatory diseases, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Core Mechanism of Action
This compound's primary mechanism of action is the inhibition of cytosolic phospholipase A2 (cPLA2), a critical enzyme in the inflammatory process.[1][2] cPLA2 catalyzes the release of arachidonic acid from membrane phospholipids.[1] This released arachidonic acid serves as a substrate for downstream enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs), leading to the production of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. By blocking this initial step, this compound effectively curtails the production of these inflammatory mediators.[2][3]
The inhibition of cPLA2 by this compound is reported to be irreversible through the alkylation of the enzyme's active site.[3] This potent and sustained inhibition makes it a valuable tool for studying the consequences of cPLA2 pathway blockade.
Signaling Pathway of cPLA2-mediated Inflammation and this compound Inhibition
The following diagram illustrates the central role of cPLA2 in the inflammatory cascade and the point of intervention for this compound.
Caption: cPLA2-mediated inflammatory pathway and this compound's inhibitory action.
Efficacy of this compound in Preclinical Models of Inflammatory Diseases
This compound has demonstrated efficacy in a variety of animal models of inflammatory diseases. The following table summarizes key quantitative data from these studies.
| Disease Model | Animal | This compound Dosage | Route of Administration | Key Findings | Reference |
| Chronic Ear Edema | Mice | Not specified | Not specified | Inhibited PMA-induced chronic ear edema. | [1] |
| Asthma | BALB/c Mice | 20 mg/kg | Oral | Prevented airway hyper-responsiveness and decreased cellular recruitment and inflammation in the airway lumen. | [1] |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 Mice | Not specified | Not specified | Significantly reduced clinical symptoms and inhibited body weight loss. Attenuated the loss of mature oligodendrocytes and axonal damage. | [4] |
| Spinal Cord Injury (SCI) | C57BL/6 Mice | 4mM, 50 µl followed by 4mM, 200µl every other day for 2 weeks | Intravenous followed by Intraperitoneal | Significantly reduced the lesion area and improved hind limb locomotor function, balance, and coordination. | [3] |
| Atherosclerosis | ApoE-/- Mice | 10 mg/kg, 5 days a week | Gavage | Significantly reduced type III collagen plaque expression. | [5] |
In Vitro Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified in various in vitro assays.
| Target | Cell Type/System | IC50 Value | Key Findings | Reference |
| cPLA2 | Purified enzyme | ~10 µM | Potent inhibitor of cytosolic phospholipase A2. | [3] |
| cPLA2 | - | 1.5 µM | Inhibitor of cytosolic phospholipase A2. | [6] |
| iPLA2 | - | 6.0 µM | Inhibitor of calcium-independent phospholipase A2. | [6] |
| Arachidonic Acid Release | U937 cells | 8 µM | Inhibited release of arachidonic acid from calcium ionophore-challenged cells. | [2][5] |
| Arachidonic Acid Release | Platelets | 2 µM | Inhibited release of arachidonic acid from calcium ionophore-challenged cells. | [2][5] |
| Leukotriene B4 Formation | Ionophore-stimulated human neutrophils | ~2.5 µM | Potently inhibited leukotriene B4 formation. | [7] |
| Macrophage Ca2+-independent PLA2 | Macrophage-like cell line P388D1 | 15 µM | Inhibited the macrophage PLA2 in a concentration-dependent manner. | [8] |
Detailed Experimental Protocols
In Vitro Microglial Activation Assay
This protocol is based on studies investigating the effect of this compound on microglial activation.[3]
Objective: To assess the inhibitory effect of this compound on the production of reactive oxygen species (ROS) and nitric oxide (NO) in activated microglial cells.
Materials:
-
BV-2 microglial cells
-
DMEM without phenol red
-
Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS) or Interferon-gamma (IFNγ)
-
Reagents for ROS and NO quantification (e.g., DCFDA, Griess reagent)
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 3 hours in DMEM without phenol red.
-
This compound Pre-treatment: Incubate the cells with specified concentrations of this compound (e.g., 1.3 µM, 2.5 µM, 5 µM, 10 µM) for 1 hour.
-
Activation: Induce microglial activation by adding LPS or IFNγ and incubate at 37°C for 16 hours.
-
Quantification of ROS and NO:
-
ROS: Measure intracellular ROS levels using a suitable fluorescent probe like DCFDA according to the manufacturer's instructions.
-
NO: Determine the concentration of nitrite in the culture supernatant as an indicator of NO production using the Griess reagent assay.
-
Caption: Workflow for in vitro microglial activation assay.
In Vivo Spinal Cord Injury Model in Mice
This protocol is adapted from studies evaluating the neuroprotective effects of this compound in a mouse model of SCI.[3]
Objective: To determine the effect of this compound on locomotor recovery and lesion size following spinal cord injury.
Materials:
-
C57BL/6 mice
-
Anesthetics
-
Surgical instruments for laminectomy
-
Spinal cord impactor device
-
This compound solution (4 mM)
-
Vehicle control
Procedure:
-
Animal Preparation: Anesthetize the mice and perform a laminectomy at the desired spinal level (e.g., T9-T10).
-
Spinal Cord Injury: Induce a contusion injury using a standardized spinal cord impactor.
-
This compound Administration:
-
Administer this compound (4 mM, 50 µl) intravenously 30 minutes post-injury.
-
Follow with intraperitoneal injections of this compound (4 mM, 200 µl) every other day for 2 weeks.
-
-
Behavioral Assessment: Evaluate hind limb locomotor function using a standardized scale (e.g., Basso Mouse Scale) at regular intervals. Assess balance and coordination using appropriate tests (e.g., rotarod).
-
Histological Analysis: At the end of the study period, perfuse the animals and collect the spinal cord tissue. Perform histological staining to determine the lesion area.
Caption: Experimental workflow for in vivo spinal cord injury model.
Clinical Trials and Future Directions
Currently, there is a lack of publicly available data from clinical trials specifically investigating this compound for the treatment of inflammatory diseases in humans. The existing research is preclinical and focuses on establishing the compound's mechanism of action and its efficacy in animal models.
While this compound itself may primarily serve as a research tool, the insights gained from its use are invaluable for the development of more targeted therapies for chronic inflammatory conditions. The validation of cPLA2 as a therapeutic target in these preclinical studies supports the continued exploration of cPLA2 inhibitors with favorable pharmacokinetic and safety profiles for clinical development. Future research will likely focus on developing novel cPLA2 inhibitors and evaluating their therapeutic potential in human inflammatory diseases.
References
- 1. Targeting cytosolic phospholipase A2 by arachidonyl trifluoromethyl ketone prevents chronic inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arachidonyl trifluoromethyl ketone, a potent inhibitor of 85-kDa phospholipase A2, blocks production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Arachidonyl trifluoromethyl ketone ameliorates experimental autoimmune encephalomyelitis via blocking peroxynitrite formation in mouse spinal cord white matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Differential effects of arachidonoyl trifluoromethyl ketone on arachidonic acid release and lipid mediator biosynthesis by human neutrophils. Evidence for different arachidonate pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of macrophage Ca(2+)-independent phospholipase A2 by bromoenol lactone and trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
The cPLA2 Inhibitor AACOCF3: A Preliminary Research Guide for Cancer Cell Line Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary research on arachidonyl trifluoromethyl ketone (AACOCF3) and its effects on various cancer cell lines. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathway involved.
Introduction
Arachidonyl trifluoromethyl ketone, commonly known as this compound, is a potent and selective inhibitor of cytosolic phospholipase A2 (cPLA2).[1] cPLA2 is a key enzyme in the inflammatory process, responsible for the release of arachidonic acid from membrane phospholipids. This process initiates the production of eicosanoids, which are signaling molecules implicated in cancer cell proliferation, survival, and angiogenesis. Emerging research has highlighted the potential of this compound as an anti-cancer agent, demonstrating its ability to decrease tumor size and enhance the efficacy of treatments like radiotherapy in various cancer models.
Data Presentation: Quantitative Effects of this compound on Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, providing a quantitative measure of its cytotoxic and anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Assay Type | Reference |
| LLC | Lewis Lung Carcinoma | Not explicitly stated, but effective at 1 µmol/L | 30 min pre-irradiation | Clonogenic Survival Assay | [2] |
| H460 | Large Cell Lung Carcinoma | Not explicitly stated, but effective at 1 µmol/L | 30 min pre-irradiation | Clonogenic Survival Assay | [2] |
| U937 | Histiocytic Lymphoma | 8 | Not Specified | Arachidonic Acid Release Assay | N/A |
| Platelets | N/A (for comparison) | 2 | Not Specified | Arachidonic Acid Release Assay | N/A |
Experimental Protocols
Cell Viability and Proliferation Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.
-
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[3]
-
Protocol:
-
Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C.[3]
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
2. Clonogenic Assay
This in vitro assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a stringent test for cytotoxicity.
-
Principle: The assay measures the reproductive viability of cells after treatment with a cytotoxic agent. A surviving cell is defined as one that can form a colony of at least 50 cells.[5]
-
Protocol:
-
Treat cells with the desired concentrations of this compound for a specified duration.
-
Harvest the cells by trypsinization and count them.
-
Seed a known number of cells into 6-well plates or culture dishes. The seeding density should be adjusted based on the expected survival rate to yield countable colonies (typically 50-100 colonies per plate).
-
Incubate the plates for 1-3 weeks in a CO2 incubator at 37°C, allowing colonies to form.[6]
-
Fix the colonies with a solution such as 6% glutaraldehyde or methanol.[5]
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency (PE) and the surviving fraction (SF) to determine the effect of the treatment.
-
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on key signaling molecules.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
Protocol for Analyzing p-Akt/Akt and p-ERK/ERK:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time. A common treatment is 1 µmol/L this compound for 30 minutes prior to stimulation (e.g., irradiation).[2]
-
Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2 overnight at 4°C. Specific antibodies for cPLA2 and its phosphorylated form (e.g., Phospho-cPLA2 (Ser505)) can also be used.[1][7][8]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Signaling Pathways and Visualizations
This compound exerts its effects primarily by inhibiting the cPLA2 enzyme. This inhibition disrupts the downstream signaling cascades that are often hyperactivated in cancer cells, notably the PI3K/Akt and MAPK/ERK pathways.
cPLA2 Signaling Pathway and its Inhibition by this compound
Caption: Inhibition of the cPLA2 pathway by this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound in cancer cell lines.
Logical Relationship of cPLA2 Inhibition to Downstream Signaling
Caption: this compound's impact on key pro-survival signaling pathways.
References
- 1. Phospho-cPLA2 (Ser505) (D4I2A) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. bds.berkeley.edu [bds.berkeley.edu]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Phospho-CPLA2 (Ser505) Polyclonal Antibody (BS-8572R) [thermofisher.com]
- 8. cPLA2 Antibody | Cell Signaling Technology [cellsignal.com]
In-depth Technical Guide: The Chemical Properties and Structure of Trifluoromethylated Amino Acid Derivatives
Disclaimer: The chemical identifier "AACOCF3" does not correspond to a standard or readily identifiable compound in common chemical databases. It may represent a non-standard abbreviation, an internal compound code, or a typographical error. The "AA" likely signifies an amino acid, and "COCF3" suggests the presence of a trifluoromethyl ketone or a related moiety. This guide will, therefore, focus on the general characteristics of N-acyl amino acids containing a trifluoromethyl group, a class of compounds that fits the likely structural motif of "this compound." We will use N-(trifluoroacetyl) amino acids as a representative example to illustrate the chemical properties, structure, and experimental considerations relevant to this class of molecules.
Introduction to Trifluoromethylated Amino Acid Derivatives
Trifluoromethylated organic compounds are of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (-CF3) group into an amino acid scaffold can profoundly alter its physicochemical and biological properties. These alterations include increased metabolic stability, enhanced lipophilicity, and modified electronic characteristics, which can lead to improved pharmacokinetic profiles and biological activity.
Physicochemical Properties
The introduction of a trifluoromethyl group significantly impacts the properties of the parent amino acid.
| Property | Effect of Trifluoromethylation | Rationale |
| Lipophilicity (logP) | Increased | The -CF3 group is highly lipophilic, increasing the compound's affinity for nonpolar environments. |
| Metabolic Stability | Increased | The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation. |
| Acidity of N-H bond | Increased | The strong electron-withdrawing nature of the trifluoroacetyl group increases the acidity of the amide proton. |
| Electronegativity | Increased | Fluorine is the most electronegative element, leading to a highly polarized C-F bond. |
Molecular Structure and Conformation
The structure of N-(trifluoroacetyl) amino acids is characterized by the presence of a peptide bond and the trifluoromethyl group attached to the acyl carbon. The strong inductive effect of the -CF3 group influences the planarity of the amide bond and can affect the rotational barriers around the N-Cα and Cα-C bonds, thereby influencing the overall molecular conformation.
Experimental Protocols
Synthesis of N-(trifluoroacetyl) Amino Acids
A common method for the synthesis of N-(trifluoroacetyl) amino acids is the acylation of the amino group of the amino acid with trifluoroacetic anhydride (TFAA).
Materials:
-
Amino acid
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Stirring apparatus
-
Cooling bath (ice bath)
Procedure:
-
The amino acid is suspended in the anhydrous solvent under an inert atmosphere.
-
The mixture is cooled to 0°C in an ice bath.
-
Trifluoroacetic anhydride is added dropwise to the stirred suspension.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The solvent and excess TFAA are removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Caption: Synthesis workflow for N-(trifluoroacetyl) amino acids.
Characterization Techniques
The synthesized compounds are typically characterized using a suite of analytical techniques.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure and assess purity. |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound, confirming its identity. |
| Infrared (IR) Spectroscopy | Identifies characteristic functional groups, such as the amide C=O and N-H stretches. |
| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the compound. |
Biological Activity and Signaling Pathways
While the specific biological activity of "this compound" is unknown, trifluoromethylated compounds are often designed as enzyme inhibitors. For instance, a trifluoromethyl ketone moiety can act as a potent inhibitor of serine proteases. The trifluoromethyl ketone group can form a stable hemiacetal with the active site serine residue of the enzyme, effectively blocking its catalytic activity.
Caption: Inhibition of a serine protease by a trifluoromethyl ketone analog.
Conclusion
While "this compound" is not a standard chemical identifier, the likely presence of a trifluoromethylated amino acid structure points towards a class of compounds with significant therapeutic potential. Their unique physicochemical properties, driven by the trifluoromethyl group, make them valuable tools in drug discovery, particularly in the design of enzyme inhibitors. Further clarification of the precise chemical structure of "this compound" is necessary to provide a more detailed and specific technical analysis.
Methodological & Application
Application Notes and Protocols for AACOCF3 in In Vitro Studies
Introduction
Arachidonyl trifluoromethyl ketone (AACOCF3) is a cell-permeable, potent, and selective slow-binding inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2).[1][2][3] cPLA2 is a critical enzyme in the inflammatory cascade, responsible for catalyzing the release of arachidonic acid (AA) from membrane phospholipids.[4] This release is the rate-limiting step for the subsequent production of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[4][5] this compound is also known to inhibit the Ca²⁺-independent phospholipase A2 (iPLA2).[6] Due to its role in blocking the initial step of the arachidonic acid cascade, this compound is widely utilized in research to investigate inflammatory pathways, neuroinflammation, lipid signaling, and cancer biology.[5][7]
These application notes provide an overview of the in vitro applications of this compound, including its mechanism of action, effective concentrations, and detailed protocols for key experiments.
Mechanism of Action
This compound is a trifluoromethyl ketone analog of arachidonic acid.[1][8] It exerts its inhibitory effect on cPLA2, blocking the release of arachidonic acid and the subsequent downstream production of inflammatory mediators.[2][5] This inhibition can prevent the activation of pro-survival signaling pathways in cancer cells, reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in microglia, and inhibit the secretion of inflammatory cytokines.[5][7]
Quantitative Data Summary
The effective concentration of this compound varies depending on the cell type and the specific biological process being investigated. The following tables summarize key quantitative data from various in vitro studies.
Table 1: IC₅₀ Values for this compound
| Cell Type/Enzyme | Stimulus | Measured Effect | IC₅₀ Value | Reference |
|---|---|---|---|---|
| U937 Cells | Calcium Ionophore | Arachidonic Acid Release | 8 µM | [1][2][3] |
| Platelets | Calcium Ionophore | Arachidonic Acid Release | 2 µM | [1][2][3] |
| Macrophage iPLA2 | - | Enzyme Activity | 15 µM | [6] |
| Human Neutrophils | Ionophore | Leukotriene B4 Formation | ~2.5 µM | [9] |
| Cytosolic PLA2 (cPLA2) | - | Enzyme Activity | ~10 µM |[5] |
Table 2: Effective Concentrations of this compound in Various In Vitro Assays
| Cell Type | Application | Effective Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Human Aortic Smooth Muscle Cells (HAoSMCs) | Vascular Calcification | 10 µM | Suppressed phosphate-induced calcification and osteogenic signaling. | [1][3] |
| Primary Microglial Cells | Neuroinflammation | 1.3–10 µM | Inhibited LPS-induced cPLA2 activation, reduced ROS/NO production. | [5] |
| Vascular Endothelial Cells (3B11) | Cancer Radiosensitization | 1 µM | Enhanced cell death and prevented activation of prosurvival signaling. | [7] |
| Mesangial Cells | Proliferation & Migration | 1 µM | Reduced PDGF-BB driven cell proliferation and migration. | [10] |
| Corneal Epithelial Cells | Mitosis Inhibition | 5 µM | Blocked EGF-induced prostaglandin activation and inhibited mitosis. | [5] |
| Mouse β-cells | Exocytosis | 50 µM | Reduced exocytotic capacity. | [11] |
| Primary Microglia | Neuroprotection | Not specified | Attenuated iNOS induction, NO production, and ROS generation. |[12] |
Signaling Pathways and Experimental Workflow
This compound Inhibition of the cPLA2-Mediated Inflammatory Pathway
This compound primarily targets cPLA2, which is activated by an increase in intracellular Ca²⁺ and phosphorylation by MAPK. Activated cPLA2 translocates to the perinuclear and ER membranes, where it hydrolyzes phospholipids to release arachidonic acid (AA). AA is then metabolized by COX and LOX enzymes into various pro-inflammatory eicosanoids.
Caption: this compound mechanism of action in the arachidonic acid cascade.
General Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for assessing the efficacy of this compound in vitro.
Caption: A generalized workflow for in vitro experiments using this compound.
Detailed Experimental Protocols
Protocol 1: Inhibition of Pro-inflammatory Mediator Release
This protocol is designed to measure the effect of this compound on the release of pro-inflammatory mediators like prostaglandins (PGE2) or cytokines (IL-6, TNF-α) from macrophages or microglial cells following stimulation with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophages or primary microglial cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for the specific mediator (e.g., PGE2, IL-6)
-
Cell culture plates (24-well or 96-well)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: The next day, remove the culture medium. Wash the cells once with warm PBS. Add fresh serum-free medium containing the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM).[5] A vehicle control (DMSO) should be run in parallel. Incubate for 30-60 minutes at 37°C.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[5] Include a negative control group with no LPS stimulation.
-
Incubation: Incubate the plate for a specified period (e.g., 6-24 hours) at 37°C. The incubation time depends on the specific mediator being measured.
-
Supernatant Collection: After incubation, centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant for analysis.
-
Quantification: Measure the concentration of the secreted mediator (e.g., PGE2) in the supernatant using a commercially available ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Normalize the results to the vehicle-treated, LPS-stimulated control group. Determine the inhibitory effect of this compound on mediator release.
Protocol 2: Arachidonic Acid (AA) Release Assay
This protocol measures the direct effect of this compound on the release of arachidonic acid from cells, often labeled with radioactive [³H]arachidonic acid.
Materials:
-
Cell-appropriate culture medium
-
[³H]arachidonic acid
-
This compound
-
Calcium Ionophore (e.g., A23187)
-
Scintillation cocktail and counter
Procedure:
-
Radiolabeling: Incubate the cells (e.g., U937 at 2 x 10⁶ cells/mL) with [³H]arachidonic acid for a sufficient time (e.g., 1-4 hours) to allow for its incorporation into the cell membrane phospholipids.
-
Washing: Wash the cells multiple times with fresh medium containing fatty acid-free BSA to remove any unincorporated [³H]arachidonic acid.
-
Pre-treatment: Resuspend the labeled cells in fresh medium and pre-incubate with various concentrations of this compound (e.g., IC₅₀ of 8 µM for U937 cells) or vehicle (DMSO) for 30 minutes.[1][2]
-
Stimulation: Initiate AA release by adding a calcium ionophore (e.g., A23187) to the cell suspension.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Separation: Stop the reaction by placing the tubes on ice and pelleting the cells via centrifugation.
-
Measurement: Collect the supernatant, which contains the released [³H]arachidonic acid. Measure the radioactivity in the supernatant using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of AA release relative to the total incorporated radioactivity and determine the inhibitory effect of this compound.
Protocol 3: Cancer Cell Radiosensitization Assay (Clonogenic Survival)
This protocol assesses the ability of this compound to sensitize cancer cells to ionizing radiation.[7]
Materials:
-
Vascular endothelial cells (e.g., 3B11) or cancer cells (e.g., H460)[7]
-
Complete cell culture medium
-
This compound
-
Cell culture dishes (6-well or 10 cm)
-
An X-ray irradiator
-
Crystal Violet staining solution
Procedure:
-
Cell Plating: Plate a low, known number of cells (e.g., 200-1000 cells) per dish and allow them to attach overnight. The exact number depends on the cell line's plating efficiency and radiation sensitivity.
-
Treatment: Treat the cells with a low concentration of this compound (e.g., 1 µmol/L) for 30 minutes prior to irradiation.[7]
-
Irradiation: Irradiate the cells with various doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy). Return the plates to the incubator.
-
Colony Formation: Allow the cells to grow for 7-14 days, until visible colonies (defined as ≥50 cells) are formed.
-
Staining: Wash the plates with PBS, fix the colonies with methanol, and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies in each dish.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group (SF = colonies counted / (cells seeded x PE)). Plot the SF on a logarithmic scale against the radiation dose to generate survival curves and determine the sensitizing effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arachidonyl trifluoromethyl ketone, a potent inhibitor of 85-kDa phospholipase A2, blocks production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Phospholipase | TargetMol [targetmol.com]
- 4. Targeting cytosolic phospholipase A2 by arachidonyl trifluoromethyl ketone prevents chronic inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Inhibition of macrophage Ca(2+)-independent phospholipase A2 by bromoenol lactone and trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The inhibitor of phospholipase-A2, this compound, stimulates steroid secretion by dispersed human and rat adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of arachidonoyl trifluoromethyl ketone on arachidonic acid release and lipid mediator biosynthesis by human neutrophils. Evidence for different arachidonate pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Arachidonyl trifluoromethyl ketone ameliorates experimental autoimmune encephalomyelitis via blocking peroxynitrite formation in mouse spinal cord white matter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of AACOCF3 in BV-2 Microglial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonyl trifluoromethyl ketone (AACOCF3) is a potent, cell-permeable, and slow-binding inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2) and the calcium-independent phospholipase A2 (iPLA2). In the context of neuroinflammation, BV-2 microglial cells are a commonly used immortalized murine cell line that retains many of the morphological and functional characteristics of primary microglia. Upon stimulation with pro-inflammatory agents such as lipopolysaccharide (LPS), BV-2 cells activate inflammatory signaling cascades, leading to the production of nitric oxide (NO), reactive oxygen species (ROS), and various cytokines. The activation of cPLA2 is a critical step in this process, as it catalyzes the release of arachidonic acid from membrane phospholipids, which is a precursor for the synthesis of pro-inflammatory eicosanoids. By inhibiting cPLA2, this compound can effectively attenuate the inflammatory response in BV-2 cells, making it a valuable tool for studying the role of this enzyme in neuroinflammation.
These application notes provide a comprehensive guide for the use of this compound in BV-2 microglial cell culture, including detailed protocols for cell culture, inhibitor treatment, and downstream assays to measure its effects on inflammation.
Mechanism of Action in BV-2 Cells
In BV-2 microglial cells, pro-inflammatory stimuli like LPS bind to Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade. This cascade involves the activation of mitogen-activated protein kinases (MAPKs), particularly extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK).[1] These MAPKs then phosphorylate and activate cPLA2. Activated cPLA2 translocates to intracellular membranes, where it hydrolyzes phospholipids to release arachidonic acid (AA). AA is subsequently metabolized by enzymes such as lipoxygenases (LOX) to produce pro-inflammatory mediators, which contribute to the production of ROS and NO.[2] this compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of cPLA2, thereby preventing the release of arachidonic acid and the subsequent production of these inflammatory molecules.[2]
References
- 1. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytosolic phospholipase A2 plays a crucial role in ROS/NO signaling during microglial activation through the lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AACOCF3 in Mouse Models
Introduction
AACOCF3, or Arachidonyl trifluoromethyl ketone, is a potent and selective inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2).[1] cPLA2 is a critical enzyme that catalyzes the release of arachidonic acid from membrane phospholipids.[2][3] This action is the rate-limiting step in the production of various downstream inflammatory mediators, including prostaglandins and leukotrienes.[3][4] By inhibiting cPLA2, this compound effectively blocks the synthesis of these pro-inflammatory eicosanoids, making it a valuable tool for studying inflammatory processes in various disease models.[5] It has been utilized in mouse models of chronic inflammation, neuroinflammation, and cancer to investigate the role of the cPLA2 pathway and to evaluate the therapeutic potential of its inhibition.[2][6][7]
Data Presentation: this compound Dosage and Administration in Rodent Models
The following table summarizes the dosages and administration routes of this compound used in various published mouse and rat models. This data can serve as a starting point for designing new in vivo studies.
| Mouse/Rodent Model | Strain | This compound Dosage | Administration Route | Frequency & Duration | Key Findings |
| Asthma / Airway Hyper-responsiveness | BALB/c Mice | 20 mg/kg | Oral | Daily | Prevented airway hyper-responsiveness and decreased cellular recruitment in the airway lumen.[2] |
| Phorbol Ester-Induced Ear Edema | Mice | Not specified | Topical/Systemic | Not specified | Inhibited chronic, but not acute, inflammatory responses.[2] |
| Lung Carcinoma (LLC & H460) | Mice | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 5 consecutive days | Decreased tumor size in combination with radiation therapy.[7] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mice | Not specified in abstract | Not specified | Not specified | Reduced clinical symptoms, inhibited body weight loss, and attenuated the loss of oligodendrocytes and axonal damage.[6] |
| Radiation-Induced Lung Fibrosis | Mice | Not specified in abstract | Not specified | Not specified | Attenuated collagen deposition and pulmonary fibrosis.[5] |
| Spinal Cord Injury | Sprague-Dawley Rats | 7.13 mg/kg | Intravenous (i.v.) | Single dose 30 min post-injury | Increased survival of neurons and oligodendrocytes; improved locomotor recovery.[8] |
| Cauda Equina Compression Injury | Female Rats | 7.5 mg/kg | Oral Gavage | Single dose 2h post-injury | Reduced pain, improved functional deficits, and conferred neuroprotection.[9] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is a lipid-soluble compound and requires appropriate formulation for in vivo delivery. The following are two example protocols for preparing this compound solutions.
a) Corn Oil-Based Formulation (for Oral or i.p. administration) This is a simple formulation suitable for many routes of administration.
-
Materials:
-
This compound (Arachidonyl trifluoromethyl ketone)
-
DMSO (Dimethyl sulfoxide), fresh
-
Corn oil
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 35 mg/mL). Ensure the this compound is completely dissolved.
-
For a 1 mL final working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
This formulation should be prepared fresh and used immediately for optimal results.[10]
-
b) Aqueous Formulation with PEG300/Tween80 (for Oral or i.v. administration) This formulation creates a solution suitable for intravenous administration, where oil-based vehicles are not appropriate.
-
Materials:
-
This compound
-
DMSO, fresh
-
PEG300 (Polyethylene glycol 300)
-
Tween80 (Polysorbate 80)
-
ddH2O (double-distilled water) or sterile saline
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 71 mg/mL).
-
To prepare a 1 mL working solution, begin with 400 µL of PEG300.
-
Add 50 µL of the 71 mg/mL DMSO stock solution to the PEG300 and mix until clear.
-
Add 50 µL of Tween80 to the mixture and mix again until clear.
-
Add 500 µL of ddH2O or sterile saline to bring the final volume to 1 mL.
-
Mix thoroughly. This solution should be used immediately.[10]
-
Administration Protocols
a) Intraperitoneal (i.p.) Injection
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle, bevel up. Aspirate briefly to ensure no fluid (blood or urine) is drawn, then inject the prepared this compound solution smoothly.
-
Volume: The typical injection volume for a mouse is 100-200 µL.
b) Oral Gavage
-
Animal Restraint: Hold the mouse securely by the scruff of the neck to straighten the esophagus.
-
Gavage Needle: Use a proper-sized, ball-tipped gavage needle to prevent injury.
-
Administration: Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.
-
Delivery: Slowly administer the prepared this compound solution.
-
Volume: The typical gavage volume for a mouse is 100-200 µL.
Visualizations
Signaling Pathway of cPLA2 Inhibition by this compound
Caption: this compound inhibits cPLA2, blocking arachidonic acid release.
General Experimental Workflow for In Vivo Studies
Caption: A typical workflow for testing this compound in mouse models.
References
- 1. Arachidonyl trifluoromethyl ketone, a potent inhibitor of 85-kDa phospholipase A2, blocks production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting cytosolic phospholipase A2 by arachidonyl trifluoromethyl ketone prevents chronic inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytosolic phospholipase A2: physiological function and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 amplifies cytosolic phospholipase A2- and cyclooxygenase-2-dependent delayed prostaglandin E2 generation in mouse osteoblastic cells. Enhancement by secretory phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting the Cytosolic Phospholipase A2-Arachidonic Acid Pathway With Arachidonyl Trifluoromethyl Ketone Attenuates Radiation-Induced Lung Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arachidonyl trifluoromethyl ketone ameliorates experimental autoimmune encephalomyelitis via blocking peroxynitrite formation in mouse spinal cord white matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Arachidonyl trifluoromethyl ketone is neuroprotective after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral administration of cytosolic PLA2 inhibitor arachidonyl trifluoromethyl ketone ameliorates cauda equina compression injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Preparing AACOCF3 Stock Solutions for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AACOCF3 (Arachidonyl trifluoromethyl ketone) is a potent and selective inhibitor of cytosolic phospholipase A2 (cPLA2) and calcium-independent phospholipase A2 (iPLA2).[1][2] It functions as a cell-permeant trifluoromethyl ketone analog of arachidonic acid.[3] By inhibiting PLA2, this compound blocks the release of arachidonic acid, a precursor for various pro-inflammatory eicosanoids, making it a valuable tool for studying inflammatory pathways, neuroinflammation, and lipid signaling.[4][5] This document provides detailed protocols for the preparation of this compound stock solutions for use in cell-based assays, ensuring accurate and reproducible experimental outcomes.
Data Presentation: Quantitative Information
A summary of the quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 356.47 g/mol | [3] |
| CAS Number | 149301-79-1 | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Purity | ≥98% | [6] |
| IC50 (cPLA2) | ~1.5 µM (bovine brain) | [2] |
| IC50 (iPLA2) | ~6.0 µM (bovine brain) | [2] |
| IC50 (U937 cells) | 8 µM | [3][7] |
| IC50 (Platelets) | 2 µM | [3][7] |
| Maximal Effective Conc. | 10 µM (in some cell-based assays) | [8] |
Experimental Protocols
Materials
-
This compound (powder or pre-dissolved solution)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, anhydrous
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol 1: Preparation of a High-Concentration Primary Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, a common solvent for water-insoluble compounds in cell-based assays.
-
Pre-warming: Allow the this compound vial and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: If starting from a powder, accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher). A solubility of up to 71 mg/mL (~199 mM) in fresh DMSO has been reported.[1]
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -20°C or -80°C. For long-term storage (up to 1 year), -80°C is recommended.[1] For short-term storage (up to 1 month), -20°C is suitable.[1][2]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the primary stock solution to the final working concentration in cell culture medium.
-
Thawing: Thaw a single aliquot of the this compound primary stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. This helps to minimize the final concentration of DMSO in the cell culture wells.
-
Final Dilution: Add the appropriate volume of the intermediate or primary stock solution to the cell culture medium to achieve the desired final concentration for your experiment. Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all experimental conditions and does not exceed a level that is toxic to the cells (typically ≤ 0.5%).[9]
-
Mixing: Gently mix the final working solution before adding it to the cells.
-
Immediate Use: It is recommended to prepare fresh working solutions for each experiment and use them immediately for optimal results.[1]
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits cPLA2, blocking arachidonic acid release.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Important Considerations
-
Solvent Purity: Always use anhydrous (water-free) solvents to prevent hydrolysis of this compound and ensure maximum solubility.[1]
-
Solvent Effects: Be aware that solvents like DMSO can have biological effects on their own.[10] It is crucial to include a vehicle control (solvent only) in your experiments to account for these effects. The final solvent concentration should be kept as low as possible, ideally below 0.5%.[9]
-
Stability: this compound solutions should be prepared fresh when possible.[2] If storage is necessary, follow the recommended temperatures and avoid multiple freeze-thaw cycles to maintain the integrity of the compound.[1]
-
Safety: Handle this compound and organic solvents in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | PLA2 Inhibitor | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting cytosolic phospholipase A2 by arachidonyl trifluoromethyl ketone prevents chronic inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. biocompare.com [biocompare.com]
- 7. Arachidonyl trifluoromethyl ketone, a potent inhibitor of 85-kDa phospholipase A2, blocks production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inhibitor of phospholipase-A2, this compound, stimulates steroid secretion by dispersed human and rat adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AACOCF3 Treatment in Mouse Models of Spinal Cord Injury
These application notes provide a comprehensive overview of the use of Arachidonyl trifluoromethyl ketone (AACOCF3), a selective inhibitor of cytosolic phospholipase A2 (cPLA2), in the treatment of spinal cord injury (SCI) in mouse models. The provided protocols and data are intended for researchers, scientists, and drug development professionals.
Introduction
Spinal cord injury (SCI) elicits a complex cascade of secondary injury mechanisms, including inflammation, excitotoxicity, and oxidative stress, which exacerbate the initial trauma and lead to neuronal and oligodendroglial cell death.[1] Cytosolic phospholipase A2 (cPLA2) is a key enzyme in this process, as its activation leads to the release of arachidonic acid, a precursor for pro-inflammatory mediators such as prostaglandins.[1][2] this compound has been shown to be neuroprotective in rodent models of SCI by inhibiting cPLA2 activity, thereby reducing inflammation, protecting nervous tissue, and improving functional outcomes.[1][2][3]
Mechanism of Action
This compound is a potent and selective inhibitor of cPLA2.[2] Following SCI, increased intracellular calcium levels contribute to the activation of cPLA2.[2] This enzyme then hydrolyzes membrane phospholipids to release arachidonic acid. The metabolic products of arachidonic acid contribute to an amplified inflammatory response and oxidative stress.[1] By inhibiting cPLA2, this compound blocks the production of these downstream inflammatory mediators, leading to reduced tissue damage and improved neurological recovery.[2] Additionally, there is evidence to suggest that cPLA2 inhibition by this compound can modulate autophagic flux, further contributing to its neuroprotective effects by reducing secondary neuronal damage.[4]
Mechanism of this compound in Spinal Cord Injury.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of this compound treatment in rodent models of SCI.
Table 1: this compound Treatment Parameters
| Parameter | Mouse Model | Rat Model | Reference |
| SCI Model | Contusion | Compression | [1][2] |
| Animal Strain | C57BL/6 | Sprague-Dawley | [1][2] |
| Initial Dose | 50µl of 4mM (IV) | 7.13 mg/kg (IV) | [1][2] |
| Administration Time | 30 minutes post-SCI | 30 minutes post-SCI | [1][2] |
| Subsequent Doses | 200µl of 4mM (IP) every other day for 2 weeks | Single dose | [1][2] |
Table 2: Histological and Biochemical Outcomes in Mice (24 hours post-SCI)
| Outcome Measure | Control (SCI + Vehicle) | This compound Treated | Percent Change | Reference |
| cPLA2 Activity | Increased post-SCI | Significantly Reduced | -42.9% | [2] |
| PGE2 Production | Increased post-SCI | Significantly Reduced | -35.1% | [2] |
Table 3: Histological Outcomes in Mice (long-term)
| Outcome Measure | Control (SCI + Vehicle) | This compound Treated | Percent Change | Reference |
| Lesion Area | Baseline | Significantly Reduced | -28.1% | [2] |
| White Matter Sparing | Baseline | Significantly Increased | +47.8% | [2] |
| Myelin Sparing | Baseline | Significantly Enhanced | +35.5% | [2] |
| Lesion Volume | Baseline | Significantly Reduced | -34.4% | [2] |
Table 4: Functional and Cellular Outcomes in Rats (7 days post-SCI)
| Outcome Measure | Control (SCI + Saline) | This compound Treated | Outcome | Reference |
| Basso-Beattie-Bresnahan (BBB) Score | Lower Score | Significantly Higher Score | Improved locomotor recovery | [1] |
| Neuron Survival | Baseline | Significantly Increased | Neuroprotection | [1][5] |
| Oligodendrocyte Survival | Baseline | Significantly Increased | Oligodendrocyte protection | [1][5] |
Experimental Protocols
Spinal Cord Injury Model (Contusion) in Mice
This protocol describes a reproducible contusive SCI model in mice.
-
Animal Preparation: Anesthetize adult C57BL/6 mice using an appropriate anesthetic (e.g., isoflurane). Maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Shave and sterilize the dorsal surface over the thoracic spine.
-
Make a midline skin incision to expose the vertebral column.
-
Perform a laminectomy at the T9-T10 level to expose the spinal cord, keeping the dura mater intact.
-
-
Contusion Injury:
-
Use a commercially available impactor device (e.g., Infinite Horizon Impactor) to deliver a controlled contusion injury to the exposed spinal cord.[6] Set the impact force to produce a moderate injury.
-
-
Post-operative Care:
-
Suture the muscle layers and close the skin incision.
-
Administer post-operative analgesics and subcutaneous saline for hydration.
-
Manually express the bladder twice daily until bladder function returns.
-
Monitor the animals closely for signs of distress.
-
This compound Preparation and Administration
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Working Solution Preparation:
-
For intravenous (IV) injection, dilute the stock solution to a final concentration of 4mM in sterile saline.
-
For intraperitoneal (IP) injection, dilute the stock solution to a final concentration of 4mM in sterile saline.
-
-
Administration Protocol:
Behavioral Assessment (Basso Mouse Scale - BMS)
The BMS is used to assess locomotor recovery in mice following SCI.
-
Acclimation: Acclimate the mice to the open-field testing arena for several days prior to SCI.
-
Testing:
-
Place the mouse in the center of the open field.
-
Observe the mouse's hindlimb movements for 4 minutes.
-
Score the locomotor ability based on the BMS scale, which ranges from 0 (complete paralysis) to 9 (normal locomotion).
-
-
Frequency: Perform BMS scoring at regular intervals post-SCI (e.g., days 1, 3, 7, and weekly thereafter) to track functional recovery.
Histological Analysis
-
Tissue Preparation: At the desired endpoint, euthanize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Spinal Cord Dissection: Carefully dissect the spinal cord segment containing the lesion epicenter.
-
Cryoprotection and Sectioning: Post-fix the tissue in 4% PFA, followed by cryoprotection in a sucrose solution. Embed the tissue in an appropriate medium (e.g., OCT) and prepare transverse or sagittal cryosections.
-
Staining:
-
General Morphology: Use Cresyl Violet and Eosin staining to assess the lesion area and volume.[2]
-
Myelin Sparing: Use Luxol Fast Blue staining to visualize myelinated white matter.[2]
-
Immunohistochemistry: Use specific antibodies to label neurons (e.g., NeuN), oligodendrocytes (e.g., CC1), and macrophages/microglia (e.g., Iba1).
-
Biochemical Assays
-
Tissue Homogenization: At the desired endpoint (e.g., 24 hours post-SCI), euthanize the mice and rapidly dissect the spinal cord tissue at the lesion site. Homogenize the tissue in an appropriate lysis buffer.
-
cPLA2 Activity Assay: Measure cPLA2 activity in the tissue homogenates using a commercially available cPLA2 assay kit.
-
PGE2 Immunoassay: Quantify the levels of Prostaglandin E2 (PGE2) in the tissue homogenates using a commercially available ELISA kit.[2]
References
- 1. Arachidonyl trifluoromethyl ketone is neuroprotective after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytosolic Phospholipase A2 Protein as a Novel Therapeutic Target for Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Neuroprotective effect and mechanism of cPLA2 inhibitor increases autophagic flux on spinal cord injury] [pubmed.ncbi.nlm.nih.gov]
- 5. Phospholipase A2 and its Molecular Mechanism after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Application of AACOCF3 in Studying Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological and pathological processes. Dysregulation of ROS homeostasis is implicated in numerous diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. Understanding the intricate cellular mechanisms that govern ROS production is therefore of paramount importance. Cytosolic phospholipase A2 (cPLA2) has emerged as a key enzyme in cellular signaling, catalyzing the release of arachidonic acid from membrane phospholipids. The subsequent metabolism of arachidonic acid can lead to the generation of ROS through various enzymatic pathways.
Arachidonyl trifluoromethyl ketone (AACOCF3) is a potent and specific inhibitor of cPLA2. By blocking the activity of cPLA2, this compound serves as an invaluable chemical tool to investigate the role of the cPLA2-mediated arachidonic acid cascade in ROS production and signaling. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the study of reactive oxygen species.
Mechanism of Action
This compound is a trifluoromethyl ketone analog of arachidonic acid. It acts as a slow, tight-binding, reversible inhibitor of cPLA2[1]. The trifluoromethyl ketone moiety is crucial for its inhibitory activity, targeting the active site of the enzyme. By inhibiting cPLA2, this compound prevents the liberation of arachidonic acid from the sn-2 position of membrane phospholipids. This, in turn, blocks the downstream metabolic pathways that utilize arachidonic acid as a substrate, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are known contributors to ROS production[2]. Furthermore, studies have indicated a link between cPLA2 activation and other sources of cellular ROS, such as NADPH oxidase and mitochondria[3][4][5]. Therefore, this compound can be employed to dissect the contribution of cPLA2-dependent pathways to the overall cellular ROS budget.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound to investigate cellular processes related to ROS.
Table 1: Effective Concentrations and Treatment Times of this compound in Cellular Studies
| Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Mouse Thymocytes | 10 µM | 18 hours | Induction of apoptosis, comparable to dexamethasone treatment. | [6] |
| Vascular Endothelial Cells | 1 µM | 30 minutes | Enhanced cell death and prevention of prosurvival signaling following irradiation. | [7] |
| Mouse Pancreatic β-cells | 50 µM | Not specified | Inhibition of cPLA2-induced exocytosis. | [8] |
| Rat Adrenocortical Cells | 10 µM (10⁻⁵ M) | Not specified | Maximal stimulation of basal steroid secretion. | [9] |
| Microglial Cells (BV-2) | Not specified | Not specified | Attenuation of LPS-induced NO and ROS production. | [4] |
Table 2: Reported IC50 Values for this compound Inhibition of cPLA2
| Enzyme Source | Substrate | Assay Conditions | IC50 (mol fraction) | Reference |
| P388D1 Macrophage-like Cells | Phosphatidylcholine | Not specified | ~0.028 | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of cPLA2-Mediated ROS Production
The following diagram illustrates the central role of cPLA2 in the generation of reactive oxygen species. Upon stimulation by various signals, cPLA2 is activated and translocates to cellular membranes where it liberates arachidonic acid. This free arachidonic acid can then be metabolized by different enzyme systems, leading to the production of ROS. Furthermore, cPLA2 signaling can intersect with other major ROS-producing systems like NADPH oxidase and mitochondria.
Caption: cPLA2 activation and its role in ROS generation.
Experimental Workflow for Studying the Role of cPLA2 in ROS Production
This workflow outlines the key steps to investigate the contribution of cPLA2 to cellular ROS levels using this compound.
Caption: A step-by-step experimental workflow.
Experimental Protocols
Protocol 1: Measurement of Total Cellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol is adapted for adherent cells in a 24-well plate format[10][11][12].
Materials:
-
Cells of interest
-
24-well tissue culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO or ethanol)
-
ROS-inducing agent (e.g., Lipopolysaccharide (LPS), Hydrogen Peroxide (H₂O₂))
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding: Seed 2 x 10⁵ cells per well in a 24-well plate and culture overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Pre-treatment:
-
The following day, remove the culture medium.
-
Add fresh medium containing the desired concentration of this compound (e.g., 1-10 µM). A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubate for the desired pre-treatment time (e.g., 30 minutes to 18 hours), depending on the experimental design.
-
-
ROS Induction:
-
After pre-treatment, add the ROS-inducing agent to the wells (except for the negative control wells) and incubate for the appropriate time to induce ROS production.
-
-
DCFH-DA Staining:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Immediately before use, dilute the stock solution in pre-warmed serum-free medium to a final working concentration of 10 µM[11].
-
Remove the medium from the cells and wash once with warm PBS.
-
Add 500 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.
-
Add 500 µL of PBS to each well for imaging or measurement.
-
-
Fluorescence Measurement:
-
Microscopy: Capture fluorescent images using a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Plate Reader: Measure the fluorescence intensity using a microplate reader at the same excitation and emission wavelengths. Normalize the fluorescence intensity to the cell number or protein concentration.
-
Protocol 2: Measurement of Mitochondrial ROS using MitoSOX Red
This protocol is designed for detecting superoxide in the mitochondria of live cells using flow cytometry[13][14].
Materials:
-
Cells of interest
-
Appropriate cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO or ethanol)
-
ROS-inducing agent
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Dimethyl sulfoxide (DMSO)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control.
-
Induce mitochondrial ROS production using a suitable stimulus.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells).
-
Wash the cells once with warm PBS.
-
-
MitoSOX Red Staining:
-
Prepare a 5 mM stock solution of MitoSOX Red in DMSO.
-
Resuspend the cell pellet in pre-warmed buffer (e.g., HBSS with Ca²⁺/Mg²⁺) containing MitoSOX Red at a final concentration of 1-5 µM[13]. A concentration of 1 µM is often optimal to ensure mitochondrial specificity[13].
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing:
-
After incubation, wash the cells three times with warm PBS to remove the probe that has not entered the mitochondria.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for flow cytometry.
-
Analyze the cells on a flow cytometer using the appropriate laser for excitation (e.g., 488 nm or 561 nm) and a corresponding emission filter (e.g., ~585 nm).
-
Quantify the mean fluorescence intensity of the MitoSOX Red signal in the this compound-treated cells compared to the control cells.
-
Conclusion
This compound is a powerful tool for elucidating the role of cPLA2 in the complex network of reactive oxygen species signaling. By specifically inhibiting cPLA2, researchers can dissect the contribution of the arachidonic acid cascade to both physiological and pathological ROS production. The protocols and information provided herein offer a solid foundation for designing and executing experiments to investigate the intricate relationship between cPLA2 and cellular redox biology, ultimately contributing to the development of novel therapeutic strategies for ROS-mediated diseases.
References
- 1. escholarship.org [escholarship.org]
- 2. Cytosolic phospholipase A2 plays a crucial role in ROS/NO signaling during microglial activation through the lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospholipase A2, Reactive Oxygen Species, and Lipid Peroxidation In CNS pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic Role of Phospholipases A2 in Health and Diseases in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of cPLA2 inhibition in dexamethasone-induced thymocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The inhibitor of phospholipase-A2, this compound, stimulates steroid secretion by dispersed human and rat adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 12. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 13. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Using AACOCF3 to Inhibit Lipopolysaccharide-Induced cPLA2 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. A key event in LPS-induced inflammation is the activation of cytosolic phospholipase A2 (cPLA2), which leads to the release of arachidonic acid (AA) and the subsequent production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. The arachidonyl trifluoromethyl ketone, AACOCF3, is a widely used inhibitor of cPLA2 and serves as a valuable tool for studying the role of this enzyme in inflammatory processes. These application notes provide a detailed overview of the signaling pathway, quantitative data on inhibition, and experimental protocols for investigating the effects of this compound on LPS-induced cPLA2 activation.
LPS-Induced cPLA2 Signaling Pathway
LPS initiates a signaling cascade by binding to Toll-like receptor 4 (TLR4) on the surface of immune cells, such as macrophages. This binding event triggers the recruitment of adaptor proteins, primarily MyD88 and TRIF, leading to the activation of downstream signaling pathways. These pathways include the mitogen-activated protein kinases (MAPKs), specifically p38 and ERK. Activated MAPKs then phosphorylate cPLA2 on serine residues (e.g., Ser505), leading to its activation and translocation to the membrane. Once at the membrane, cPLA2 catalyzes the hydrolysis of phospholipids to release arachidonic acid.
Application Note & Protocol: Investigating the Role of AACOCF3 in Modulating Mitosis in Corneal Epithelial Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocol is a proposed investigational framework. A standardized protocol for the use of AACOCF3 to specifically inhibit mitosis in corneal epithelial cells is not extensively documented in publicly available literature. This document provides a hypothesized mechanism and a comprehensive experimental workflow to test the efficacy and cellular effects of this compound on this cell type.
Introduction
The corneal epithelium is a self-renewing tissue characterized by a high rate of cellular proliferation and differentiation, essential for maintaining the integrity of the ocular surface. The regulation of mitosis in corneal epithelial cells is a complex process involving numerous signaling pathways. Uncontrolled proliferation can lead to pathological conditions, while insufficient mitosis can impair wound healing.
Arachidonyl trifluoromethyl ketone (this compound) is a known inhibitor of cytosolic phospholipase A2 (cPLA2). The cPLA2 enzyme plays a crucial role in cellular signaling by catalyzing the release of arachidonic acid (AA) from membrane phospholipids. AA is a precursor to a variety of bioactive lipids, including prostaglandins and leukotrienes, which are involved in inflammation and cell proliferation. Studies have shown that cPLA2 activity fluctuates during the M, G1, and S-phases of the cell cycle, and its inhibition can lead to a significant reduction in S-phase entry in various cell types.[1] In corneal epithelial cells, prostaglandins, which are downstream products of the cPLA2 pathway, are known to play a role in cell growth.[2]
This document outlines a proposed protocol to investigate the hypothesis that this compound, by inhibiting cPLA2, can modulate and potentially inhibit mitosis in corneal epithelial cells.
Proposed Mechanism of Action
It is hypothesized that this compound inhibits the proliferation of corneal epithelial cells by blocking the cPLA2-mediated release of arachidonic acid. This interruption is expected to reduce the downstream synthesis of prostaglandins (e.g., PGE2), which are signaling molecules that promote cell cycle progression. By decreasing the availability of these pro-proliferative signals, this compound may induce a cell cycle arrest, likely at the G1/S transition, thereby inhibiting mitosis.
Key Experiments and Methodologies
Human Corneal Epithelial Cell (HCEC) Culture
A reliable HCEC culture system is fundamental for this investigation.
Protocol:
-
Source: Obtain primary Human Corneal Epithelial Cells (HCECs) or a well-characterized immortalized HCEC line.
-
Culture Medium: Culture cells in a serum-free keratinocyte medium supplemented with growth factors such as epidermal growth factor (EGF) and bovine pituitary extract.
-
Coating: Culture plates should be coated with a suitable extracellular matrix component, such as a mixture of fibronectin and collagen, to promote cell adhesion and growth.
-
Incubation: Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells upon reaching 70-80% confluency using a gentle dissociation reagent like TrypLE Express to maintain cell viability.
Determining the Optimal Concentration of this compound
A dose-response study is essential to determine the concentration range of this compound that is effective for mitotic inhibition without inducing significant cytotoxicity.
Protocol:
-
Cell Seeding: Seed HCECs in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound (e.g., ranging from 0.1 µM to 100 µM) in the culture medium. Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the this compound.
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Viability Assay: Assess cell viability using a standard MTT or PrestoBlue assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for cytotoxicity. For subsequent experiments, use concentrations at and below the IC50 value.
Assessment of Mitotic Inhibition
Multiple assays should be employed to quantify the effect of this compound on cell proliferation and mitosis.
Protocol 1: Proliferation Assay (BrdU Incorporation)
-
Treatment: Seed HCECs in 96-well plates and treat with various concentrations of this compound for 24-48 hours.
-
BrdU Labeling: Add BrdU (5-bromo-2'-deoxyuridine) to the culture medium for the final 2-4 hours of incubation to label cells undergoing DNA synthesis (S-phase).
-
Detection: Fix the cells and detect BrdU incorporation using an anti-BrdU antibody in an ELISA-based assay.
-
Analysis: A reduction in BrdU incorporation indicates inhibition of entry into the S-phase.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Treatment: Culture HCECs in 6-well plates and treat with this compound for 24 hours.
-
Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 phase would support the hypothesized mechanism.
Protocol 3: Immunofluorescence for Mitotic Markers
-
Culture and Treatment: Grow HCECs on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Staining: Stain the cells with an antibody against a mitotic marker, such as phosphorylated Histone H3 (pH3), which specifically labels cells in M-phase. Use a fluorescently-labeled secondary antibody for detection. Counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Analysis: Calculate the mitotic index by dividing the number of pH3-positive cells by the total number of DAPI-stained nuclei.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound on Human Corneal Epithelial Cells
| Incubation Time | This compound Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|---|
| 24 Hours | 0 (Vehicle) | 100 | |
| 1 | |||
| 10 | |||
| 50 | |||
| 48 Hours | 0 (Vehicle) | 100 | |
| 1 | |||
| 10 |
| | 50 | | |
Table 2: Effect of this compound on HCEC Proliferation (BrdU Incorporation)
| This compound Concentration (µM) | BrdU Incorporation (Absorbance at 450 nm) | % Inhibition of Proliferation |
|---|---|---|
| 0 (Vehicle) | 0 | |
| 1 | ||
| 5 | ||
| 10 |
| 20 | | |
Table 3: Cell Cycle Distribution of HCECs after this compound Treatment
| This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| 0 (Vehicle) | |||
| 5 | |||
| 10 |
| 20 | | | |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
References
AACOCF3: Application Notes for the Inhibition of Prostaglandin Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonyl trifluoromethyl ketone (AACOCF3) is a potent, cell-permeable inhibitor of cytosolic phospholipase A2 (cPLA2) and calcium-independent phospholipase A2 (iPLA2). By targeting these key enzymes, this compound effectively blocks the release of arachidonic acid from membrane phospholipids, a critical rate-limiting step in the biosynthesis of prostaglandins and other eicosanoids. This property makes this compound a valuable tool for investigating the roles of cPLA2 and iPLA2 in various physiological and pathological processes, including inflammation, cancer, and neuroinflammation. These application notes provide detailed information on the effective concentrations of this compound for inhibiting prostaglandin production, along with comprehensive experimental protocols.
Mechanism of Action
Prostaglandin synthesis is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2 (PLA2) enzymes. Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes (COX-1 and COX-2) to form prostaglandin H2 (PGH2), which is further converted to various prostaglandins, including prostaglandin E2 (PGE2), by specific synthases. This compound exerts its inhibitory effect by targeting cPLA2 and iPLA2, thereby preventing the initial release of arachidonic acid and halting the entire downstream cascade of prostaglandin synthesis.
Data Presentation
The following tables summarize the effective concentrations and inhibitory activities of this compound as reported in the literature.
Table 1: Inhibitory Concentration of this compound
| Target Enzyme | IC50 Value | Cell Type | Notes |
| Cytosolic Phospholipase A2 (cPLA2) | ~1.5 - 10 µM | Various | Potent inhibitor. |
| Calcium-Independent Phospholipase A2 (iPLA2) | ~6.0 µM | Various | Moderate inhibitor. |
| Arachidonic Acid Release | 2 µM | Platelets | Inhibition of release from calcium ionophore-challenged platelets. |
| Arachidonic Acid Release | 8 µM | U937 cells | Inhibition of release from calcium ionophore-challenged cells. |
Table 2: Effective Concentrations of this compound for Cellular Assays
| Concentration | Cell Type | Application | Reference |
| 1 µM | Vascular Endothelial Cells | Inhibition of prosurvival signaling. | [1] |
| 5 µM | Corneal Epithelial Cells | Blocking of prostaglandin activation by EGF. | |
| 10 µM | Microglial Cells | Inhibition of LPS-induced cPLA2 activation. | |
| 50 µM | Mouse β-cells | Suppression of cPLA2-induced exocytosis. | [2] |
Mandatory Visualizations
Signaling Pathway of Prostaglandin Synthesis and Inhibition by this compound
Caption: Inhibition of prostaglandin synthesis by this compound.
Experimental Workflow for Assessing Prostaglandin Inhibition
Caption: Workflow for PGE2 inhibition assay.
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced Prostaglandin E2 (PGE2) Production in RAW 264.7 Macrophages
This protocol details the methodology to assess the inhibitory effect of this compound on PGE2 production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (Arachidonyl trifluoromethyl ketone)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Prostaglandin E2 (PGE2) EIA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in a 96-well plate at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare serial dilutions of this compound in DMEM to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). A vehicle control (solvent only) should also be prepared.
-
Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with this compound for 1-2 hours.[3]
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS or DMEM.
-
Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response and prostaglandin production.[4] A negative control group without LPS stimulation should be included.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[4]
-
-
Sample Collection:
-
After incubation, centrifuge the plate at a low speed (e.g., 1000 x g for 10 minutes) to pellet any detached cells.
-
Carefully collect the supernatant from each well for PGE2 measurement. Samples can be stored at -80°C if not analyzed immediately.
-
-
PGE2 Measurement:
-
Quantify the concentration of PGE2 in the cell culture supernatants using a commercial PGE2 EIA kit.[4]
-
Follow the manufacturer's instructions for the EIA kit, which typically involves a competitive immunoassay.
-
-
Data Analysis:
-
Calculate the concentration of PGE2 in each sample based on the standard curve generated.
-
Determine the percentage of inhibition of PGE2 production by this compound at each concentration compared to the LPS-stimulated vehicle control.
-
The IC50 value can be calculated by plotting the percentage of inhibition against the log of the this compound concentration.
-
Protocol 2: General Protocol for Prostaglandin E2 (PGE2) Enzyme Immunoassay (EIA)
This protocol provides a general outline for a competitive EIA to measure PGE2 concentrations in biological samples. Note: Always refer to the specific protocol provided with your commercial EIA kit.
Materials and Reagents (typically included in a kit):
-
PGE2-coated 96-well plate
-
PGE2 standard
-
PGE2 conjugate (e.g., PGE2-alkaline phosphatase or PGE2-HRP)
-
Primary antibody to PGE2
-
Wash buffer
-
Substrate solution (e.g., pNPP or TMB)
-
Stop solution
-
Assay buffer
Procedure:
-
Reagent Preparation:
-
Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.
-
-
Assay Procedure:
-
Add a specific volume of the standards and samples to the appropriate wells of the PGE2-coated plate.
-
Add the PGE2 conjugate to each well (except for the blank).
-
Add the primary antibody to each well (except for the blank).
-
Incubate the plate for the recommended time and temperature (e.g., 2 hours at room temperature with shaking).
-
Wash the wells multiple times with the wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of PGE2 in the samples by interpolating their absorbance values on the standard curve.
-
Conclusion
This compound is a valuable pharmacological tool for studying the role of the cPLA2/iPLA2-mediated release of arachidonic acid in prostaglandin synthesis. The provided data and protocols offer a comprehensive guide for researchers to effectively utilize this compound in their experimental designs to investigate inflammatory and other signaling pathways. Careful optimization of inhibitor concentration and experimental conditions is recommended for each specific cell type and stimulus.
References
- 1. Effects of Prostaglandin E2 and Lipopolysaccharide on Osteoclastogenesis in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short-term Treatment of RAW264.7 Macrophages with Adiponectin Increases Tumor Necrosis Factor-α (TNF-α) Expression via ERK1/2 Activation and Egr-1 Expression: ROLE OF TNF-α IN ADIPONECTIN-STIMULATED INTERLEUKIN-10 PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AACOCF3 in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonyl trifluoromethyl ketone (AACOCF3) is a potent, selective, and irreversible inhibitor of cytosolic phospholipase A2 (cPLA2). cPLA2 is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid (AA) from membrane phospholipids. The subsequent metabolism of AA leads to the production of various pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. In the context of the central nervous system (CNS), the activation of cPLA2 has been implicated in the pathophysiology of several neurological disorders, including spinal cord injury, experimental autoimmune encephalomyelitis (EAE), and conditions involving glutamate excitotoxicity and oxidative stress. By inhibiting cPLA2, this compound offers a valuable pharmacological tool to investigate the role of this enzyme in neuronal damage and to explore its potential as a neuroprotective agent.
These application notes provide an overview of the use of this compound in neuroprotection research, including its mechanism of action, relevant signaling pathways, and detailed protocols for key experiments.
Mechanism of Action and Neuroprotective Effects
This compound exerts its neuroprotective effects primarily through the inhibition of cPLA2. This action leads to a reduction in the downstream inflammatory and oxidative stress pathways that contribute to neuronal cell death and tissue damage in various CNS injury models.
Key Neuroprotective Actions:
-
Anti-inflammatory Effects: By blocking the release of arachidonic acid, this compound attenuates the production of prostaglandins and leukotrienes, which are potent mediators of inflammation. This leads to reduced immune cell infiltration and activation at the site of injury.
-
Reduction of Oxidative Stress: The metabolism of arachidonic acid can generate reactive oxygen species (ROS). This compound, by limiting the substrate for these reactions, helps to decrease oxidative stress and its damaging effects on neurons and other neural cells. It has been shown to attenuate the formation of peroxynitrite, a potent oxidant.[1]
-
Attenuation of Glutamate Excitotoxicity: cPLA2 activation is linked to glutamate excitotoxicity, a major mechanism of neuronal death in acute brain injuries. Inhibition of cPLA2 by this compound can mitigate the downstream signaling cascades triggered by excessive glutamate receptor activation.
-
Protection of Neurons and Oligodendrocytes: In models of spinal cord injury and EAE, treatment with this compound has been shown to significantly increase the survival of both neurons and oligodendrocytes, the myelin-producing cells of the CNS.[1][2]
-
Improved Functional Recovery: The neuroprotective effects of this compound translate to improved functional outcomes in animal models. For instance, in rats with spinal cord injury, treatment with this compound has been associated with better locomotor recovery as measured by the Basso-Beattie-Bresnahan (BBB) score.[2]
Quantitative Data on the Neuroprotective Effects of this compound
The following tables summarize the available quantitative data on the efficacy of this compound in various neuroprotective studies.
| Parameter | Value | Cell/Enzyme System | Reference |
| IC50 for cPLA2 Inhibition | ~15 µM (0.028 mol fraction) | Macrophage cPLA2 | [Source describing IC50] |
| In Vivo Model | Treatment Regimen | Outcome Measures | Results | Reference |
| Rat Spinal Cord Injury | 7.13 mg/kg, single intravenous dose 30 min post-injury | - Neuronal Survival- Oligodendrocyte Survival- Locomotor Recovery (BBB Score) | - Significantly increased number of surviving neurons compared to saline control.- Significantly increased number of surviving oligodendrocytes compared to saline control.- Significantly better locomotor recovery in the this compound-treated group compared to saline controls. | [2] |
| Mouse EAE | Not specified in abstract | - Clinical Symptoms- Body Weight Loss- Oligodendrocyte Loss- Axonal Damage | - Significantly reduced clinical symptoms.- Inhibited body weight loss.- Attenuated the loss of mature, myelin-producing oligodendrocytes.- Attenuated axonal damage. | [1] |
| In Vitro Model | Insult | This compound Concentration | Outcome Measures | Results | Reference |
| Primary Microglial Cultures | Lipopolysaccharide (LPS) | Not specified in abstract | - iNOS induction- Nitric oxide production- Reactive oxygen species (ROS) generation | - Significantly attenuated iNOS induction.- Significantly attenuated nitric oxide production.- Significantly attenuated ROS generation. | [1] |
| Reactive Microglia-Oligodendrocyte Co-culture | Reactive Microglia | Not specified in abstract | - Oligodendrocyte toxicity | - Blocked oligodendrocyte toxicity. | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Mediated Neuroprotection
The following diagram illustrates the key signaling pathway through which this compound exerts its neuroprotective effects. This compound acts by inhibiting cPLA2, thereby blocking the arachidonic acid cascade and its detrimental downstream consequences, including inflammation and oxidative stress.
Caption: this compound inhibits cPLA2, blocking downstream neuroinflammation and oxidative stress.
Experimental Workflow for Assessing Neuroprotection
This diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound in an in vivo model of spinal cord injury.
References
- 1. Arachidonyl trifluoromethyl ketone ameliorates experimental autoimmune encephalomyelitis via blocking peroxynitrite formation in mouse spinal cord white matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arachidonyl trifluoromethyl ketone is neuroprotective after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with AACOCF3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonyl trifluoromethyl ketone (AACOCF3) is a synthetic compound that acts as a potent inhibitor of cytosolic phospholipase A2 (cPLA2).[1][2][3] cPLA2 is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids, which is a precursor for the synthesis of pro-inflammatory eicosanoids. By inhibiting cPLA2, this compound has been shown to modulate various cellular processes, including inflammation, steroidogenesis, and calcium signaling.[1][3][4] Flow cytometry is a powerful technique for single-cell analysis and is an invaluable tool for elucidating the cellular effects of compounds like this compound.
These application notes provide detailed protocols for utilizing flow cytometry to assess the impact of this compound on key cellular parameters, including apoptosis, cell cycle progression, and intracellular calcium mobilization.
Data Presentation
Table 1: Effects of this compound on Cellular Processes
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Steroid Secretion | Human and rat adrenocortical cells | 10 µM | Increased basal aldosterone and corticosterone secretion. | [1] |
| Leukotriene B4 Formation | Ionophore-stimulated human neutrophils | IC50 ≈ 2.5 µM | Potent inhibition of leukotriene B4 formation. | [2] |
| Platelet Activating Factor Biosynthesis | Ionophore-stimulated human neutrophils | Not specified | Significant inhibition. | [2] |
| Chronic Ear Edema | PMA-induced in mice | Not specified | Inhibition of chronic inflammatory response. | [3] |
| Airway Hyper-responsiveness | Ovalbumin-sensitized/challenged BALB/c mice | 20 mg/kg (oral) | Prevention of airway hyper-responsiveness and decreased cellular recruitment. | [3] |
| Clinical Symptoms of EAE | EAE mice | Not specified | Significant reduction in clinical symptoms and inhibition of body weight loss. | [5] |
| Exocytosis | Mouse β-cells | 50 µM | Reduction of exocytotic capacity. | [6] |
| Intracellular Ca2+ ([Ca2+]i) | Madin Darby canine kidney (MDCK) cells | 50-250 µM | Increase in [Ca2+]i by activating extracellular Ca2+ entry. | [4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the putative signaling pathway affected by this compound and a general experimental workflow for its analysis using flow cytometry.
Caption: Putative signaling pathway of this compound action.
Caption: General experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Analysis of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is designed to assess the induction of apoptosis in cells treated with this compound by detecting the externalization of phosphatidylserine and loss of membrane integrity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
This compound Treatment: Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48, 72 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, aspirate the media, wash with PBS, and detach the cells using a gentle cell scraper or trypsin. Collect the cells by centrifugation.
-
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.[7][8] Use appropriate compensation controls for FITC and PI.
Data Analysis:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution in this compound-treated cells based on DNA content.[9][10]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer (e.g., containing 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Fixation:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.[11][12] Use a linear scale for the PI fluorescence channel to accurately resolve the G0/G1, S, and G2/M peaks.
Data Analysis:
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
Protocol 3: Measurement of Intracellular Calcium Mobilization
This protocol is for measuring changes in intracellular calcium levels in response to this compound treatment using a calcium-sensitive fluorescent dye like Indo-1 AM.[13]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Indo-1 AM (1 mg/mL in DMSO)
-
Pluronic F-127 (20% solution in DMSO, optional)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Flow cytometer with UV laser capabilities
Procedure:
-
Cell Preparation: Harvest and wash cells as described in Protocol 1, step 3. Resuspend the cells in complete medium at a concentration of 1 x 10^7 cells/mL.
-
Dye Loading:
-
Add Indo-1 AM to the cell suspension to a final concentration of 3-5 µM. A small amount of Pluronic F-127 (final concentration ~0.02%) can be added to aid in dye loading.
-
Incubate for 30-45 minutes at 37°C in the dark, with occasional gentle mixing.
-
-
Washing: Wash the cells twice with warm HBSS to remove excess dye.
-
Resuspension: Resuspend the cells in warm HBSS at a concentration of 1 x 10^6 cells/mL.
-
Flow Cytometry Analysis:
-
Equilibrate the cell suspension at 37°C for 5 minutes before analysis.
-
Acquire a baseline fluorescence for approximately 30-60 seconds.
-
Pause the acquisition, add this compound to the desired final concentration, and immediately resume acquisition to record the calcium flux over time (typically 5-10 minutes).
-
As a positive control, add ionomycin to a separate tube to induce maximal calcium influx.
-
As a negative control, add EGTA to chelate extracellular calcium prior to this compound addition.
-
-
Data Acquisition: Collect data as a time-course measurement of the ratio of calcium-bound Indo-1 (emission ~405 nm) to calcium-free Indo-1 (emission ~485 nm).
Data Analysis:
-
Analyze the change in the ratiometric fluorescence over time to determine the kinetics and magnitude of the calcium response induced by this compound.
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal concentrations of this compound and incubation times for your system. Always include appropriate positive and negative controls in your experiments.
References
- 1. The inhibitor of phospholipase-A2, this compound, stimulates steroid secretion by dispersed human and rat adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of arachidonoyl trifluoromethyl ketone on arachidonic acid release and lipid mediator biosynthesis by human neutrophils. Evidence for different arachidonate pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting cytosolic phospholipase A2 by arachidonyl trifluoromethyl ketone prevents chronic inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual action of palmitoyl trifluoromethyl ketone (PACOCF3) on Ca2+ signaling: activation of extracellular Ca2+ influx and alteration of ATP- and bradykinin-induced Ca2+ responses in Madin Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arachidonyl trifluoromethyl ketone ameliorates experimental autoimmune encephalomyelitis via blocking peroxynitrite formation in mouse spinal cord white matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometry of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flow cytometry used for the analysis of calcium signaling induced by antigen-specific T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry Staining Following AACOCF3 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction:
AACOCF3, also known as Arachidonyl trifluoromethyl ketone, is a potent and selective inhibitor of cytosolic phospholipase A2 (cPLA2).[1][2][3] The cPLA2 enzyme plays a critical role in the inflammatory process by catalyzing the release of arachidonic acid from membrane phospholipids.[2][4][5] This arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators such as prostaglandins and leukotrienes.[4][6] By inhibiting cPLA2, this compound effectively blocks the initial step in this inflammatory cascade, making it a valuable tool for studying inflammation and a potential therapeutic agent for chronic inflammatory diseases.[7]
Immunohistochemistry (IHC) is an essential technique for visualizing the in-situ expression and localization of specific proteins within a tissue sample. Following the administration of this compound, IHC can be employed to investigate the downstream effects of cPLA2 inhibition on the expression of key inflammatory and signaling proteins. This allows researchers to elucidate the mechanism of action of this compound and to assess its efficacy in preclinical models of disease.
These application notes provide a detailed protocol for performing IHC staining on tissues from subjects treated with this compound, along with methods for data quantification and visualization of the relevant biological pathways and experimental procedures.
Signaling Pathway of cPLA2 Inhibition by this compound
The following diagram illustrates the signaling pathway initiated by an inflammatory stimulus, the role of cPLA2, and the inhibitory effect of this compound.
Caption: cPLA2 signaling pathway and this compound inhibition.
Experimental Workflow for IHC Staining after this compound Administration
The diagram below outlines the typical experimental workflow from animal treatment to data analysis.
Caption: Experimental workflow for IHC after this compound treatment.
Quantitative Data Presentation
The following tables present hypothetical but realistic quantitative data from an IHC experiment investigating the effect of this compound on the expression of COX-2 and iNOS in an animal model of inflammation. The data is presented as a semi-quantitative H-Score, which incorporates both the staining intensity and the percentage of positively stained cells.[8]
Table 1: Effect of this compound on COX-2 Expression (H-Score)
| Treatment Group | Dose (mg/kg) | N | Mean H-Score ± SEM | P-value vs. Vehicle |
| Naive Control | - | 5 | 15.2 ± 3.1 | <0.001 |
| Vehicle Control | - | 5 | 225.8 ± 12.5 | - |
| This compound | 10 | 5 | 148.3 ± 9.7 | <0.01 |
| This compound | 20 | 5 | 85.6 ± 7.2 | <0.001 |
| Positive Control (Dexamethasone) | 5 | 5 | 50.1 ± 5.5 | <0.001 |
Table 2: Effect of this compound on iNOS Expression (H-Score)
| Treatment Group | Dose (mg/kg) | N | Mean H-Score ± SEM | P-value vs. Vehicle |
| Naive Control | - | 5 | 8.5 ± 2.0 | <0.001 |
| Vehicle Control | - | 5 | 198.4 ± 15.1 | - |
| This compound | 10 | 5 | 110.2 ± 11.8 | <0.01 |
| This compound | 20 | 5 | 62.9 ± 6.4 | <0.001 |
| Positive Control (Dexamethasone) | 5 | 5 | 35.7 ± 4.9 | <0.001 |
H-Score = Σ (Intensity Score × Percentage of Positive Cells). Intensity was scored as 0 (negative), 1 (weak), 2 (moderate), or 3 (strong).
Detailed Protocol for Immunohistochemistry Staining
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents:
-
FFPE tissue sections on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Sodium Citrate Buffer, pH 6.0)
-
3% Hydrogen peroxide
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-COX-2, anti-iNOS, anti-p-NF-κB)
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% ethanol: 1 change, 3 minutes.
-
Immerse in 70% ethanol: 1 change, 3 minutes.
-
Rinse gently in running deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat antigen retrieval buffer in a pressure cooker or water bath to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20 minutes.
-
Allow slides to cool in the buffer on the benchtop for 20 minutes.
-
Rinse slides in PBS: 2 changes, 5 minutes each.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[9]
-
Rinse slides in PBS: 2 changes, 5 minutes each.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber to block non-specific binding sites.[9]
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer (do not rinse).
-
Apply the primary antibody, diluted in blocking buffer according to the manufacturer's instructions.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
The next day, rinse the slides in PBS: 3 changes, 5 minutes each.
-
Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.
-
Rinse slides in PBS: 3 changes, 5 minutes each.
-
Apply the pre-mixed ABC reagent and incubate for 30 minutes at room temperature.
-
Rinse slides in PBS: 3 changes, 5 minutes each.
-
-
Chromogenic Detection:
-
Apply the DAB substrate solution to the sections.
-
Monitor the color development under a microscope (typically 2-10 minutes).
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 30-60 seconds.
-
Rinse thoroughly in running tap water until the water runs clear.
-
"Blue" the sections in a brief wash of Scott's tap water or a similar bluing reagent.
-
Rinse again in tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 95%, 100%).
-
Clear in xylene: 2 changes, 5 minutes each.
-
Apply a coverslip using a permanent mounting medium.
-
Data Analysis and Interpretation:
The stained slides should be imaged using a brightfield microscope or a whole-slide scanner. The expression of the target protein can be quantified using semi-quantitative scoring systems, such as the H-Score described above, or by using digital image analysis software to measure the percentage of positive area and staining intensity. Statistical analysis should be performed to compare the expression levels between the different treatment groups. A significant reduction in the expression of pro-inflammatory markers like COX-2 and iNOS in the this compound-treated groups compared to the vehicle control would indicate a successful inhibition of the cPLA2-mediated inflammatory pathway.
References
- 1. Trends and Applications of Immunohistochemistry in Research and Clinical Practice | Scientist.com [app.scientist.com]
- 2. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemistry (IHC) Workflow | Rockland [rockland.com]
- 5. researchgate.net [researchgate.net]
- 6. Immunohistochemistry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Frontiers | TNF-α-Induced cPLA2 Expression via NADPH Oxidase/Reactive Oxygen Species-Dependent NF-κB Cascade on Human Pulmonary Alveolar Epithelial Cells [frontiersin.org]
- 8. Different approaches for interpretation and reporting of immunohistochemistry analysis results in the bone tissue – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. COX1 and COX2 Expression in Non-neuronal Cellular Compartments of the Rhesus Macaque Brain during Lentiviral Infection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing AACOCF3 Concentration to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AACOCF3, a potent inhibitor of cytosolic phospholipase A2 (cPLA2) and calcium-independent phospholipase A2 (iPLA2), while minimizing its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (Arachidonyl trifluoromethyl ketone) is a cell-permeable, slow-binding inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2) and the calcium-independent phospholipase A2 (iPLA2).[1][2] Its primary mechanism of action involves the inhibition of these enzymes, which play a crucial role in the release of arachidonic acid from membrane phospholipids, a key step in the biosynthesis of eicosanoids and other lipid mediators involved in inflammation.[3][4][5]
Q2: What are the known off-target effects of this compound?
While this compound is a valuable tool for studying PLA2-mediated signaling, it is crucial to be aware of its potential off-target effects, especially at higher concentrations. Documented off-target activities include:
-
Inhibition of 5-lipoxygenase (5-LOX): this compound can inhibit the activity of 5-LOX, an enzyme involved in the synthesis of leukotrienes.[6]
-
Inhibition of CoA-independent transacylase: This enzyme is involved in the remodeling of phospholipids and can be inhibited by this compound.[6][7]
-
Stimulation of steroidogenesis: this compound has been shown to increase the production of adrenal steroids, suggesting an effect on the early steps of steroid synthesis.[2]
-
Interaction with cannabinoid receptors: Some evidence suggests a potential interaction with the CB1 receptor, although this is generally considered a secondary effect.
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is critical for obtaining reliable and interpretable results. Key strategies include:
-
Perform a dose-response curve: This is the most critical step to identify the lowest effective concentration of this compound that elicits the desired on-target effect with minimal off-target engagement.
-
Use appropriate controls: Always include a vehicle control (e.g., DMSO) at the same final concentration used for this compound.
-
Employ orthogonal approaches: To confirm that the observed phenotype is due to the inhibition of cPLA2 or iPLA2, consider using structurally different inhibitors of these enzymes or genetic approaches like siRNA-mediated knockdown of the target protein.
-
Monitor for known off-target effects: If your experimental system is sensitive to changes in leukotriene synthesis or steroid production, it is advisable to monitor these pathways when using this compound.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides actionable troubleshooting steps.
| Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent or weaker than expected inhibition of cPLA2/iPLA2 activity. | Compound instability or degradation: this compound may be unstable under certain experimental conditions. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO for each experiment. Avoid repeated freeze-thaw cycles. | Consistent and reproducible inhibition of target enzyme activity. |
| Suboptimal assay conditions: The concentration of substrate, enzyme, or cofactors may not be optimal for detecting inhibition. | Optimize your in vitro or cellular assay conditions. Ensure that the enzyme concentration is in the linear range of the assay. | A clear and concentration-dependent inhibition of PLA2 activity. | |
| Observed cellular phenotype does not correlate with known functions of cPLA2/iPLA2. | Off-target effects: At the concentration used, this compound may be engaging with other cellular targets. | Perform a detailed dose-response analysis to determine the EC50 for the observed phenotype and compare it to the IC50 for cPLA2/iPLA2 inhibition. Use a structurally unrelated PLA2 inhibitor to see if the phenotype is replicated. | A significant discrepancy between the phenotypic EC50 and the target IC50 suggests an off-target effect. |
| Unexpected cellular toxicity. | Off-target toxicity or solvent effects: High concentrations of this compound or the solvent may be toxic to the cells. | Conduct a cell viability assay (e.g., MTT or LDH assay) with a range of this compound concentrations and the corresponding vehicle control concentrations. | Determination of the non-toxic concentration range for this compound and the vehicle in your specific cell type. |
| Difficulty in distinguishing between cPLA2 and iPLA2 inhibition. | This compound inhibits both enzymes. | Use specific inhibitors in combination with this compound. For example, bromoenol lactone (BEL) is a commonly used irreversible inhibitor of iPLA2. Pre-treating cells with BEL can help isolate the effects of cPLA2 inhibition by this compound. | Differentiation of the specific contributions of cPLA2 and iPLA2 to the observed cellular response. |
Quantitative Data Summary: this compound Inhibitory Profile
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary targets and provides information on its effects on known off-targets. Researchers should aim to use this compound at concentrations as close as possible to the on-target IC50 values to minimize off-target effects.
| Target | IC50 / Effective Concentration | Assay Conditions | Reference |
| Cytosolic Phospholipase A2 (cPLA2) | 1.5 µM | Purified human enzyme | [1] |
| Calcium-Independent Phospholipase A2 (iPLA2) | 6.0 µM | Purified enzyme | [1] |
| 5-Lipoxygenase (5-LOX) | Inhibition observed at concentrations that block leukotriene B4 formation (IC50 ~2.5 µM) | Ionophore-stimulated human neutrophils | [6] |
| CoA-Independent Transacylase | Inhibition observed at 10 µM | Cell-free assay system | [6] |
| Steroidogenesis (Aldosterone and Corticosterone Secretion) | Maximal effective concentration at 10 µM | Dispersed rat and human adrenocortical cells | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, including the source of the enzyme, substrate concentration, and assay format. It is highly recommended to determine the IC50 of this compound in your specific experimental system.
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the optimization of this compound concentration.
Protocol 1: Cellular cPLA2 Activity Assay
Objective: To determine the inhibitory effect of this compound on cPLA2 activity in intact cells by measuring the release of arachidonic acid.
Materials:
-
Cells of interest
-
Cell culture medium
-
[³H]-Arachidonic acid
-
This compound
-
Vehicle control (e.g., DMSO)
-
Scintillation counter
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA), fatty acid-free
Procedure:
-
Seed cells in a 24-well plate and grow to confluency.
-
Label the cells by incubating with [³H]-arachidonic acid (0.5 µCi/mL) in a low-serum medium for 18-24 hours.
-
Wash the cells twice with PBS containing 0.2% fatty acid-free BSA to remove unincorporated [³H]-arachidonic acid.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control in serum-free medium for 30-60 minutes.
-
Stimulate the cells with a suitable agonist (e.g., calcium ionophore A23187, ATP) to induce arachidonic acid release.
-
After the desired stimulation time, collect the supernatant.
-
Quantify the amount of released [³H]-arachidonic acid in the supernatant using a scintillation counter.
-
Lyse the cells in the wells with a suitable lysis buffer and measure the total incorporated radioactivity.
-
Calculate the percentage of arachidonic acid release for each condition relative to the total incorporated radioactivity.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Activity Assay
Objective: To assess the direct inhibitory effect of this compound on 5-LOX activity.
Materials:
-
Purified 5-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl with CaCl2 and ATP)
-
Spectrophotometer or HPLC system
Procedure:
-
Pre-incubate the purified 5-LOX enzyme with various concentrations of this compound or vehicle control in the assay buffer for a specified time at the appropriate temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the formation of 5-LOX products (e.g., 5-hydroperoxyeicosatetraenoic acid, 5-HETE) over time using a spectrophotometer (measuring the increase in absorbance at 234 nm) or by HPLC analysis of the reaction mixture.
-
Calculate the initial reaction rates for each this compound concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits cPLA2 and iPLA2, blocking arachidonic acid release.
Experimental Workflow for Optimizing this compound Concentration
References
- 1. Role of Ca2+-independent phospholipase A2 in cell growth and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibitor of phospholipase-A2, this compound, stimulates steroid secretion by dispersed human and rat adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting cytosolic phospholipase A2 by arachidonyl trifluoromethyl ketone prevents chronic inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Do Phospholipase A2 Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 7. CoA-independent transacylase has characteristics distinct from those of PLA2 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting AACOCF3 insolubility in aqueous solutions
Welcome to the technical support center for AACOCF3. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the solubility of this compound in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Arachidonyl trifluoromethyl ketone, is a cell-permeable analog of arachidonic acid.[1][2] It is a potent and selective inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2) and calcium-independent phospholipase A2 (iPLA2).[1][2][3] By inhibiting these enzymes, this compound blocks the release of arachidonic acid, which is a key precursor for various pro-inflammatory mediators.[4][5] Its inhibitory action makes it a valuable tool for studying inflammatory pathways and lipid signaling.[4]
Q2: I'm observing precipitation after adding my this compound stock solution to my aqueous cell culture media or buffer. Why is this happening?
This is a common issue because this compound is inherently insoluble in water.[3] When an organic stock solution of this compound (e.g., in DMSO or ethanol) is diluted into an aqueous medium, the compound can precipitate out of solution as it comes into contact with the water.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[3][6] It is practically insoluble in water and PBS (pH 7.2) at higher concentrations.[7]
Q4: How should I store my this compound stock solution?
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to one year).[3]
Troubleshooting Guide: Insolubility and Precipitation
This guide provides a systematic approach to troubleshooting issues with this compound solubility in your experiments.
Initial Stock Solution Preparation
The first critical step is the correct preparation of a concentrated stock solution in an appropriate organic solvent.
Experimental Protocol: Preparing a Concentrated this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to the powder. For example, to prepare a 10 mM stock solution, add 280.5 µL of solvent to 1 mg of this compound (Molecular Weight: 356.47 g/mol ).
-
Dissolution: Vortex or sonicate the mixture gently until the this compound is completely dissolved. Ensure there are no visible particulates.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
Working Solution Preparation in Aqueous Media
The primary challenge arises when diluting the organic stock into an aqueous buffer or cell culture medium. The following workflow is recommended to minimize precipitation.
Troubleshooting Steps for Persistent Precipitation
If you continue to experience precipitation, consider the following factors and troubleshooting steps.
1. Final Concentration of Organic Solvent:
-
Issue: The final concentration of the organic solvent (e.g., DMSO) in your aqueous medium may be too low to keep the this compound in solution.
-
Solution: While high concentrations of organic solvents can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO. Try to keep the final DMSO concentration as high as is permissible for your experimental system to aid solubility.
2. Buffer Composition:
-
Issue: The pH or ionic strength of your aqueous buffer can influence the solubility of small molecules.
-
Solution:
-
pH: Empirically test a range of pH values for your buffer to see if solubility improves.
-
Additives: Consider the addition of a small amount of a non-ionic surfactant (e.g., Tween-80 or Pluronic F-68) or a protein carrier like bovine serum albumin (BSA) to your aqueous medium. These can help to emulsify the compound and prevent precipitation. For in vivo preparations, a common formulation includes DMSO, PEG300, and Tween 80.[3]
-
3. Temperature:
-
Issue: Temperature can affect solubility.
-
Solution: Ensure your aqueous buffer is at room temperature or 37°C before adding the this compound stock solution. Avoid using cold buffers, which can decrease the solubility of hydrophobic compounds.
4. Method of Addition:
-
Issue: Rapidly adding the stock solution to the aqueous buffer can cause localized high concentrations of this compound, leading to immediate precipitation.
-
Solution: Add the stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This helps to disperse the compound quickly and avoid localized supersaturation.
The logical flow for troubleshooting can be visualized as follows:
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Concentration (mM) | Source |
| DMSO | >25 mg/mL | >70.13 | [7] |
| DMSO | 71 mg/mL | 199.17 | [3] |
| Ethanol | 35 mg/mL | 98.18 | [3] |
| Ethanol | 5 mg/mL | 14.02 | [6] |
| DMF | >25 mg/mL | >70.13 | [7] |
| Water | Insoluble | - | [3] |
| PBS (pH 7.2) | <50 µg/mL | <0.14 | [7] |
Signaling Pathway Context
This compound primarily acts on the phospholipase A2 (PLA2) pathway. Understanding this can be crucial for experimental design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (Arachidonyl trifluoromethyl ketone), Phospholipase-A2 inhibitor (CAS 149301-79-1) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. Arachidonyl trifluoromethyl ketone, a potent inhibitor of 85-kDa phospholipase A2, blocks production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-techne.com [bio-techne.com]
- 7. caymanchem.com [caymanchem.com]
AACOCF3 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of AACOCF3.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1][2][3][4] It is also advised to keep it away from direct sunlight.[1] Under these conditions, the compound is expected to be stable for at least two to three years.[1][2]
Q2: How should I store this compound in a solvent?
Stock solutions of this compound should be stored at -80°C for long-term storage, where they can be stable for up to one year.[1][2] For short-term storage, solutions can be kept at -20°C for up to one month or at 4°C for over a week.[1][2] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2]
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[2][3][5] Some suppliers provide this compound pre-dissolved in anhydrous ethanol.[3] The solubility in aqueous solutions like PBS (pH 7.2) is very low.[5]
Q4: My this compound solution appears cloudy. What should I do?
Cloudiness in your solution may indicate that the compound has precipitated out of the solvent, possibly due to storage at a lower temperature than the solvent's freezing point or exceeding the solubility limit. Gently warming the solution to 37°C and sonicating in an ultrasonic bath may help redissolve the compound.[5] Always ensure you are using a fresh, high-quality solvent, as moisture-absorbing solvents like DMSO can reduce solubility over time.[2]
Q5: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, it is crucial to handle the compound and its solutions with care. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[1][2] Protect the compound and its solutions from light.[1][5] When preparing working solutions for in-vitro or in-vivo experiments, it is often recommended to use the mixed solution immediately for optimal results.[2]
Data Summary Tables
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration |
| Pure (Solid) | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 1 year |
| In Solvent | -20°C | Up to 1 month |
| In Solvent | 4°C | More than 1 week |
Data compiled from multiple sources.[1][2]
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| DMSO | > 25 mg/mL |
| DMF | > 25 mg/mL |
| Ethanol | 5 mg/mL |
| PBS (pH 7.2) | < 50 µg/mL |
Data compiled from multiple sources.[3][5]
Experimental Protocols & Workflows
Protocol: Preparation of this compound Stock Solution
-
Aseptic Handling: Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination, especially for cell-based assays.
-
Weighing: Accurately weigh the desired amount of solid this compound.
-
Dissolution: Add the appropriate volume of anhydrous solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution in DMSO, add the corresponding volume of DMSO to your weighed this compound.
-
Solubilization: Ensure complete dissolution by vortexing and, if necessary, gentle warming (e.g., water bath at 37°C) or sonication.[5]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage.[1][2]
Workflow for Handling this compound in Experiments
Troubleshooting Logic for Stability Issues
References
Technical Support Center: Identifying and Mitigating AACOCF3 Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the cPLA2 inhibitor, AACOCF3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Arachidonyl trifluoromethyl ketone) is a potent, cell-permeable inhibitor of cytosolic phospholipase A2 (cPLA2). Its primary mechanism of action is the irreversible inhibition of cPLA2, which blocks the release of arachidonic acid from membrane phospholipids. This, in turn, prevents the downstream production of eicosanoids, which are key mediators of inflammation and various cellular signaling pathways. This compound has also been reported to inhibit calcium-independent phospholipase A2 (iPLA2).
Q2: I'm observing significant cell death in my culture after treatment with this compound. Is this expected?
A2: Yes, cytotoxicity is a known effect of this compound, particularly at higher concentrations and with longer exposure times. The inhibition of cPLA2 can disrupt cellular signaling pathways essential for survival, leading to apoptosis (programmed cell death). The extent of cytotoxicity is cell-type dependent.
Q3: What is the typical working concentration for this compound in cell culture?
A3: The effective concentration of this compound can vary significantly between different cell lines and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and desired effect (i.e., cPLA2 inhibition without excessive cytotoxicity).
Q4: How can I assess the cytotoxicity of this compound in my cell line?
A4: Several standard cytotoxicity assays can be used to quantify the effect of this compound on cell viability. These include the MTT, LDH, and Neutral Red assays. It is recommended to use at least two different methods to confirm your results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Excessive Cell Death | High Concentration of this compound: The concentration used may be too high for your specific cell line. | Perform a dose-response curve to determine the IC50 value and identify a concentration that inhibits cPLA2 with minimal cytotoxicity. |
| Prolonged Exposure: Continuous exposure to this compound can lead to cumulative toxicity. | Consider shorter incubation times or a washout step where the this compound-containing medium is replaced with fresh medium. | |
| Cell Line Sensitivity: Some cell lines are inherently more sensitive to cPLA2 inhibition. | If possible, test the effect of this compound on a less sensitive cell line as a control. Consider using a lower starting concentration in your dose-response experiments for sensitive lines. | |
| Inconsistent Results | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be contributing to cytotoxicity at the final concentration used. | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1% for DMSO). Run a solvent-only control. |
| Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. | Ensure a uniform cell seeding density across all wells of your assay plate. | |
| Assay Interference: Components in the media or the compound itself may interfere with the cytotoxicity assay. | Run appropriate controls, such as a media-only blank and a compound control in cell-free media, to check for interference. | |
| Difficulty in Mitigating Cytotoxicity | Inadequate Mitigation Strategy: The chosen method to reduce cytotoxicity may not be effective for the this compound-induced pathway. | Consider co-treatment with antioxidants such as N-acetylcysteine (NAC) or Vitamin E (α-tocotrienol). Optimize the concentration and pre-incubation time of the protective agent. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time | IC50 (µM) |
| U937 | Human monocytic | Arachidonic acid release | - | ~8 |
| Platelets | Human | Arachidonic acid release | - | ~2 |
| Multiple Myeloma Cells | Human | Cell Viability | 72 hours | Varies by cell line |
| LLC | Lewis Lung Carcinoma | Clonogenic Survival | 1 week | ~1 (in combination with radiation) |
| H460 | Large Cell Carcinoma | Clonogenic Survival | 1 week | ~1 (in combination with radiation) |
| HT4 | Neural cells | Cell Viability | - | Protective at 250 nM against glutamate toxicity |
Note: IC50 values are highly dependent on the specific experimental conditions. It is strongly recommended that researchers determine the IC50 for their particular cell line and assay system.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
96-well plate with cultured cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired exposure time.
-
After treatment, remove the medium and wash the cells with PBS.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Remove the MTT-containing medium.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
96-well plate with cultured cells
-
This compound
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Lysis buffer (provided in the kit) for maximum LDH release control
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with lysis buffer 45 minutes before the end of the experiment.
-
Vehicle control: Cells treated with the same concentration of solvent as the this compound-treated cells.
-
-
At the end of the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the LDH assay kit protocol to mix the supernatant with the reaction mixture.
-
Incubate as per the kit's instructions.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.
Protocol for Mitigating Cytotoxicity with N-acetylcysteine (NAC)
This protocol describes a general procedure for using the antioxidant NAC to potentially reduce this compound-induced cell death.
Materials:
-
N-acetylcysteine (NAC)
-
This compound
-
Cell culture medium
-
Cells in culture
Procedure:
-
Prepare a stock solution of NAC in sterile water or culture medium and adjust the pH to 7.4.
-
Pre-incubate the cells with a range of NAC concentrations (e.g., 1-10 mM) for 1-2 hours before adding this compound.
-
Add this compound at the desired concentration to the NAC-containing medium.
-
Co-incubate the cells with both NAC and this compound for the intended duration of the experiment.
-
Assess cell viability using a standard cytotoxicity assay (e.g., MTT or LDH).
-
Include appropriate controls: untreated cells, cells treated with NAC alone, and cells treated with this compound alone.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound-induced apoptotic signaling pathway.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Logical workflow for mitigating this compound cytotoxicity.
Technical Support Center: AACOCF3 Experimental Guidelines
This guide provides researchers, scientists, and drug development professionals with essential information for handling the cytosolic phospholipase A2 (cPLA2) inhibitor, AACOCF3. Due to its inherent instability in aqueous solutions, proper handling is critical to ensure experimental reproducibility and accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a primary concern?
This compound (Arachidonyl trifluoromethyl ketone) is a potent, cell-permeable, slow-binding inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2) and also inhibits calcium-independent PLA2 (iPLA2).[1] It is an analog of arachidonic acid where the carboxylic acid group is replaced by a trifluoromethyl ketone (TFMK).[2] This TFMK moiety is highly electrophilic, making it reactive and susceptible to hydration in aqueous environments.[3][4] This reactivity is key to its inhibitory action but also leads to its degradation, especially in aqueous cell culture media and buffers, potentially causing inconsistent experimental results.
Q2: How should I properly store this compound?
For long-term stability, this compound should be stored at -20°C.[2] It is often supplied dissolved in an organic solvent like ethanol or can be prepared as a concentrated stock solution in anhydrous DMSO. When stored as a solution, it is stable for up to two years at -20°C.[1] It is crucial to use anhydrous solvents for stock solutions, as moisture can compromise long-term stability.
Q3: What are the optimal solvent and pH conditions for working with this compound?
-
Stock Solutions: Anhydrous dimethyl sulfoxide (DMSO) or ethanol are the recommended solvents for preparing high-concentration stock solutions.
-
Working Solutions: this compound is insoluble in water.[5] Therefore, working solutions must be prepared by diluting the organic stock solution into the final aqueous buffer or cell culture medium immediately before use. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting the biological system.
-
pH: While specific pH-dependent degradation data is scarce, the trifluoromethyl ketone moiety's reactivity is generally influenced by pH. It is advisable to use buffers within a physiological pH range (e.g., 7.2-7.4) and to minimize the time the compound spends in the aqueous solution before the experiment concludes.
Q4: Are there visible signs of this compound degradation?
Visible signs of degradation are unlikely. This compound is typically a colorless to light yellow liquid in its pure form or in solution.[1] Degradation is a chemical process (e.g., hydrolysis) that will not necessarily produce a color change or precipitation. The primary indicator of degradation will be a loss of inhibitory activity, leading to inconsistent or negative results in your experiments.
Q5: How quickly does this compound degrade in my experimental media?
The exact half-life of this compound in various experimental media has not been extensively published. However, due to the reactive nature of the trifluoromethyl ketone group, its stability in aqueous solutions is limited. Best practice dictates that the compound should be added to the experimental medium immediately before application to cells or the start of an assay. Pre-incubating this compound in media for extended periods (e.g., hours) at 37°C before the experiment is strongly discouraged.
Troubleshooting Guide
Issue: I'm observing inconsistent or weaker-than-expected inhibition of cPLA2 activity.
-
Possible Cause 1: Degraded this compound. Your stock solution may be old or improperly stored. The working solution may have been prepared too far in advance of the experiment, allowing for hydrolysis in the aqueous medium.
-
Solution: Always prepare fresh working solutions from a properly stored stock immediately before each experiment. If the stock is more than a year old or has been subjected to multiple freeze-thaw cycles, consider purchasing a new vial.
-
-
Possible Cause 2: Incorrect Concentration. There may have been an error in calculating the dilution from the stock solution.
-
Solution: Double-check all calculations for preparing the working solution. Ensure the stock solution concentration is accurately known.
-
Issue: I'm seeing unexpected cellular effects or toxicity.
-
Possible Cause 1: High Solvent Concentration. The final concentration of DMSO or ethanol in your culture medium may be too high, causing solvent-induced cytotoxicity.
-
Solution: Ensure the final solvent concentration is non-toxic for your specific cell line, typically below 0.5% and ideally below 0.1%. Run a vehicle control (medium with the same amount of solvent but no this compound) to confirm the solvent is not the cause.
-
-
Possible Cause 2: Off-Target Effects. While a potent cPLA2 inhibitor, this compound may have other effects. For instance, it has been noted to stimulate steroid secretion in adrenocortical cells, a side-effect independent of PLA2 inhibition.[6]
-
Solution: Review the literature for known off-target effects in your experimental system. Consider using a structurally different cPLA2 inhibitor as a complementary tool to confirm that the observed phenotype is due to cPLA2 inhibition.
-
Quantitative Data Summary
Table 1: Factors Influencing this compound Stability in Experimental Setups
| Factor | Condition | Impact on Stability | Recommendation |
| Solvent | Anhydrous DMSO / Ethanol | High Stability | Use for preparing and storing concentrated stock solutions. |
| Aqueous Buffers / Media | Low Stability / Prone to Hydrolysis | Avoid pre-incubating. Dilute from stock immediately before use. | |
| Temperature | -20°C | High Stability (Long-term) | Recommended for storing stock solutions. |
| 4°C (Aqueous) | Limited Stability | Avoid storing working solutions in the refrigerator; prepare fresh. | |
| 37°C (Aqueous) | Rapid Degradation | Minimize time in incubator. Add to experiment at the last possible moment. | |
| pH | Neutral (e.g., 7.4) | Moderate Instability | Standard for most cell-based assays; instability is a known factor. |
| Acidic / Basic | Potentially Increased Degradation | Avoid non-physiological pH unless experimentally required. | |
| Moisture | Presence of Water | Promotes Hydrolysis | Use anhydrous solvents for stock solutions and keep vials tightly sealed. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution/Stock Solution Preparation (e.g., 10 mM):
-
If working with a neat oil, warm the vial to room temperature.
-
To prepare a 10 mM stock, add the appropriate volume of anhydrous DMSO to the vial. For example, to 1 mg of this compound (M.Wt: 356.47 g/mol ), add 28.05 µL of anhydrous DMSO.
-
Vortex thoroughly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into small-volume, tightly sealed tubes to minimize freeze-thaw cycles and moisture exposure.
-
Store all aliquots at -20°C.
-
-
Preparation of Working Solution for Cell Culture:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Determine the final concentration needed for your experiment (e.g., 10 µM).
-
Immediately before adding the inhibitor to your cells, perform a serial dilution. First, dilute the 10 mM stock into pre-warmed (37°C) cell culture medium to an intermediate concentration (e.g., 100 µM).
-
Vortex or flick the tube gently to mix.
-
Perform the final dilution by adding the required volume of the intermediate solution to your cell culture plate/flask. For example, add 100 µL of a 100 µM intermediate solution to 900 µL of medium in a well to achieve a final concentration of 10 µM.
-
Protocol 2: General Guidelines for Use in Cell-Based Assays
-
Cell Seeding: Plate your cells at the desired density and allow them to adhere or reach the desired growth phase according to your experimental plan.
-
Vehicle Control: Always include a vehicle control group. This group should be treated with the same final concentration of solvent (e.g., DMSO) as the experimental groups.
-
Inhibitor Addition:
-
Prepare the this compound working solution as described in Protocol 1.
-
Add the working solution (and the vehicle control) to the respective wells/flasks. Gently swirl the plate to ensure even distribution.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 30 minutes, 24 hours). Be mindful that the longer the incubation, the more significant the potential degradation of the compound.
-
Assay: Proceed with your downstream analysis (e.g., measuring arachidonic acid release, western blotting for signaling proteins, cell viability assay). When interpreting results, remember that the effective concentration of this compound may decrease over longer time points.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arachidonyl trifluoromethyl ketone - Wikipedia [en.wikipedia.org]
- 3. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Oxoester Phospholipase A2 Inhibitors with Enhanced Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: AACOCF3 and Cyclooxygenase Pathways
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of AACOCF3, particularly concerning its interactions with cyclooxygenase (COX) pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for this compound?
This compound (Arachidonyl trifluoromethyl ketone) is a cell-permeable analog of arachidonic acid.[1][2] Its primary and most well-documented on-target effect is the potent, slow, and tight-binding inhibition of the 85-kDa cytosolic phospholipase A2 (cPLA2).[1][3][4] By inhibiting cPLA2, this compound blocks the release of arachidonic acid (AA) from membrane phospholipids, thereby preventing its downstream conversion into eicosanoids by enzymes like cyclooxygenases (COX) and lipoxygenases.[3][5]
Q2: My prostaglandin levels are decreased after using this compound. How do I know if this is due to cPLA2 inhibition or a direct off-target effect on COX enzymes?
This is a critical experimental question. While the reduction in prostaglandin synthesis is the expected outcome of cPLA2 inhibition (due to substrate depletion), this compound has been demonstrated to be a potent direct inhibitor of both COX-1 and COX-2.[6][7] To distinguish between these two effects, you must perform a control experiment using exogenous arachidonic acid.
-
If this compound's effect is solely on cPLA2: Adding exogenous AA should bypass the cPLA2 inhibition and restore prostaglandin production.
-
If this compound has a direct off-target effect on COX: The inhibition of prostaglandin synthesis will persist even after the addition of exogenous AA.[3][7]
Q3: I've added exogenous arachidonic acid, but prostaglandin synthesis is still inhibited by this compound. What does this mean?
This result strongly indicates that under your experimental conditions, this compound is acting as a direct inhibitor of COX-1 and/or COX-2.[3][6] Early studies noted that this compound blocked thromboxane B2 formation even in AA-challenged platelets, pointing to an effect on the cyclooxygenase pathway independent of its action on cPLA2.[3] A subsequent, more detailed study confirmed that this compound is a potent, reversible, and slow-binding inhibitor of both purified COX-1 and COX-2 enzymes.[6][7]
Q4: What are the reported inhibitory concentrations (IC50) of this compound for cPLA2 versus COX-1 and COX-2?
The IC50 values can vary depending on the experimental system (e.g., purified enzyme vs. cell-based assay). It is crucial to note that the IC50 values for COX inhibition are in a similar range to those for cPLA2 inhibition, highlighting the importance of control experiments.
Data Presentation: Comparative IC50 Values of this compound
| Target Enzyme | Experimental System | Reported IC50 | Citation |
| cPLA2 | U937 Cells (AA release) | ~8 µM | [1][3] |
| Platelets (AA release) | ~2 µM | [1][3] | |
| COX-1 | MC3T3-E1 Cells | ~0.5 µM | [6][7] |
| Purified Enzyme Assay | ~1.7 µM | [6][7] | |
| COX-2 | MC3T3-E1 Cells | ~0.1 µM | [6][7] |
| Purified Enzyme Assay | ~2.6 µM | [6][7] |
Q5: Are there any other known off-target effects of this compound I should be aware of?
Yes. While the primary focus is often on cPLA2 and COX, researchers should be aware that this compound has been reported to:
-
Inhibit calcium-independent phospholipase A2 (iPLA2), though typically at higher concentrations (IC50 ~15 µM).[6]
-
Stimulate steroid secretion in adrenocortical cells, suggesting an effect on the early steps of steroidogenesis.[8]
-
Induce thymocyte apoptosis through a pathway involving DAG generation and caspase-3 activation.[9]
Given these potential confounding effects, results obtained using this compound should be interpreted with caution and ideally corroborated with other methods, such as siRNA-mediated knockdown of the target enzyme.[10]
Experimental Protocols & Workflows
Protocol: Differentiating cPLA2 vs. COX Inhibition in Cell Culture
This protocol is designed to determine whether the observed reduction in prostaglandin E2 (PGE2) by this compound is due to the inhibition of upstream cPLA2 or direct inhibition of downstream COX enzymes.
1. Cell Seeding and Culture:
-
Plate cells (e.g., MC3T3-E1 osteoblasts, macrophages) in appropriate multi-well plates.
-
Culture until they reach the desired confluency. If studying COX-2, you may need to pre-stimulate cells with an inducing agent (e.g., IL-1β, LPS) for a sufficient period (e.g., 3-24 hours) to ensure robust COX-2 expression.
2. Pre-incubation with Inhibitors:
-
Wash cells gently with a serum-free medium or buffer (e.g., HBSS).
-
Add medium containing the desired concentration of this compound (e.g., 0.1 - 10 µM).
-
As a control, include wells with a known selective COX inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) and a vehicle control (e.g., DMSO).
-
Incubate for 15-30 minutes to allow for cell permeation and target engagement.
3. Stimulation of Prostaglandin Synthesis:
-
Prepare two parallel sets of plates/wells for each condition from Step 2.
-
Set A (Endogenous AA): Add a stimulus to activate cPLA2 (e.g., calcium ionophore A23187, ATP).
-
Set B (Exogenous AA): Add exogenous arachidonic acid (e.g., 5-10 µM) directly to the medium. This bypasses the cPLA2 step.
4. Incubation and Sample Collection:
-
Incubate the cells for a defined period (e.g., 15-60 minutes) at 37°C.
-
Collect the supernatant (cell culture medium) from each well.
-
Centrifuge to remove any cell debris and store at -80°C until analysis.
5. PGE2 Quantification:
-
Measure the concentration of PGE2 in the collected supernatants using a validated method, such as an Enzyme Immunoassay (EIA) kit or LC-MS/MS.
6. Data Interpretation:
-
Vehicle Control: Should show low basal PGE2 in Set A and high PGE2 in Set B.
-
This compound: If it inhibits PGE2 in Set A but not in Set B (or the inhibition is significantly reduced), the primary effect is on cPLA2. If it inhibits PGE2 production to a similar extent in both Set A and Set B, it is acting as a direct COX inhibitor.
-
COX Inhibitor Control: Should inhibit PGE2 production in both Set A and Set B.
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
Caption: On-target and off-target inhibitory actions of this compound on the COX pathway.
Experimental Workflow Diagram
Caption: Workflow to differentiate between cPLA2 and direct COX inhibition by this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for interpreting this compound effects on prostaglandin synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arachidonyl trifluoromethyl ketone - Wikipedia [en.wikipedia.org]
- 3. Arachidonyl trifluoromethyl ketone, a potent inhibitor of 85-kDa phospholipase A2, blocks production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Slow- and tight-binding inhibitors of the 85-kDa human phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting cytosolic phospholipase A2 by arachidonyl trifluoromethyl ketone prevents chronic inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cyclooxygenases 1 and 2 by the phospholipase-blocker, arachidonyl trifluoromethyl ketone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cyclooxygenases 1 and 2 by the phospholipase-blocker, arachidonyl trifluoromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inhibitor of phospholipase-A2, this compound, stimulates steroid secretion by dispersed human and rat adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of cPLA2 inhibition in dexamethasone-induced thymocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in AACOCF3 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results when using AACOCF3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or Arachidonyl trifluoromethyl ketone, is a potent and selective inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2).[1][2][3][4] It is a cell-permeable analog of arachidonic acid.[1][3][4] this compound also demonstrates inhibitory effects on calcium-independent phospholipase A2 (iPLA2).[5] Its primary mechanism involves blocking the production of arachidonate by cPLA2.[1][2][4]
Q2: What are the common experimental applications of this compound?
This compound is widely utilized in research to investigate the role of cPLA2 in various physiological and pathological processes. Common applications include studies on inflammation, neuroinflammation, cardiovascular disease, and cancer.[1][6] It is frequently used to block the release of arachidonic acid and subsequent production of eicosanoids.[6]
Q3: I am observing inconsistent inhibitory effects of this compound in my experiments. What are the potential causes?
Variability in the inhibitory effects of this compound can stem from several factors:
-
Compound Solubility and Stability: this compound is insoluble in water and should be dissolved in an organic solvent like DMSO or ethanol.[5] It is recommended to prepare fresh solutions for each experiment, as the stability of this compound in solution can vary.[7][8] Repeated freeze-thaw cycles of stock solutions should be avoided.[5][8]
-
Cellular State and Stimulation: The activity of cPLA2 is tightly regulated by intracellular calcium levels and phosphorylation events.[1][3][9] Variations in cell health, passage number, and the method or strength of cellular stimulation can significantly impact cPLA2 activity and, consequently, the apparent efficacy of this compound.
-
Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects, including inhibition of fatty acid amide hydrolase (FAAH) and potential interaction with other enzymes in the arachidonic acid cascade.[7] In some cell types, it has been shown to stimulate steroid secretion.[10]
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects. It is crucial to include a vehicle control in all experiments to account for these potential effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values | 1. Compound degradation: Improper storage or handling of this compound stock solutions. 2. Variability in cell stimulation: Inconsistent agonist concentration or incubation time. 3. Cell density: Differences in cell number can alter the effective inhibitor concentration. | 1. Prepare fresh stock solutions of this compound in DMSO or ethanol for each experiment. Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles.[5][8] 2. Standardize the stimulation protocol. Ensure consistent timing and concentration of the stimulus. 3. Maintain consistent cell seeding density across all experiments. |
| High background signal or unexpected effects in control groups | 1. Vehicle effects: The solvent (e.g., DMSO) may be affecting the cells. 2. Off-target effects of this compound: The concentration of this compound used may be too high. | 1. Perform a dose-response curve for the vehicle to determine the maximum concentration that does not affect the experimental readout. Ensure the final vehicle concentration is consistent across all wells. 2. Conduct a dose-response experiment for this compound to determine the optimal concentration that inhibits cPLA2 without significant off-target effects. |
| No or weak inhibition by this compound | 1. Inactive compound: The this compound may have degraded. 2. Low cPLA2 activity: The experimental conditions may not be optimal for cPLA2 activation. 3. Alternative pathways: Other phospholipases may be contributing to arachidonic acid release. | 1. Purchase fresh this compound from a reputable supplier. 2. Ensure that the cellular stimulation is sufficient to activate cPLA2. This often requires an increase in intracellular calcium.[3] 3. Consider using inhibitors for other PLA2 isoforms to investigate their potential contribution. |
Quantitative Data Summary
The inhibitory concentration (IC50) of this compound can vary depending on the cell type and experimental conditions.
| Cell Type | Assay | IC50 Value | Reference |
| U937 cells | Arachidonic acid release | 8 µM | [1][2][4] |
| Platelets | Arachidonic acid release | 2 µM | [1][2][4] |
| Bovine brain cPLA2 | Enzyme activity | 1.5 µM | [7] |
| Bovine brain iPLA2 | Enzyme activity | 6.0 µM | [7] |
| Macrophage iPLA2 | Enzyme activity | 15 µM | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
This compound is insoluble in aqueous solutions.[5]
-
Prepare a stock solution of this compound in anhydrous DMSO or ethanol.[5] For example, to prepare a 10 mM stock solution in DMSO, dissolve 3.56 mg of this compound (MW: 356.47 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[5][8]
-
Store the aliquots at -20°C or -80°C.[5][8] When stored at -80°C in a solvent, it is stable for up to one year.[5]
Protocol 2: Measurement of Arachidonic Acid Release
This protocol is a general guideline for measuring arachidonic acid release from cultured cells.
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Labeling with [³H]-Arachidonic Acid:
-
The following day, replace the culture medium with a medium containing 0.1-0.5 µCi/mL of [³H]-arachidonic acid.
-
Incubate the cells for 18-24 hours to allow for the incorporation of the radiolabel into cellular phospholipids.
-
-
Washing:
-
After the incubation period, wash the cells three times with a serum-free medium containing 1 mg/mL fatty acid-free BSA to remove unincorporated [³H]-arachidonic acid.
-
-
Inhibitor Pre-treatment:
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) in a serum-free medium for 30-60 minutes.
-
-
Cell Stimulation:
-
Stimulate the cells with an appropriate agonist (e.g., calcium ionophore, growth factor) for a predetermined amount of time to induce arachidonic acid release.
-
-
Sample Collection:
-
Collect the supernatant from each well.
-
-
Quantification:
-
Measure the amount of radioactivity in the supernatant using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of arachidonic acid release relative to the total incorporated radioactivity (supernatant + cell lysate).
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits cPLA2, blocking arachidonic acid release.
Caption: Workflow for measuring arachidonic acid release.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. Phospholipases A2 and Inflammatory Responses in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bt-laboratory.com [bt-laboratory.com]
- 3. Structure, function and regulation of Ca2+-sensitive cytosolic phospholipase A2 (cPLA2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | PLA2 Inhibitor | Hello Bio [hellobio.com]
- 8. This compound | Phospholipase | TargetMol [targetmol.com]
- 9. The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The inhibitor of phospholipase-A2, this compound, stimulates steroid secretion by dispersed human and rat adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of macrophage Ca(2+)-independent phospholipase A2 by bromoenol lactone and trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for dissolving AACOCF3 in DMSO
This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving and handling AACOCF3 in DMSO. Find troubleshooting guidance and answers to frequently asked questions below.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions in DMSO.
Q: What should I do if my this compound is not fully dissolving in DMSO?
A: If you observe that this compound is not dissolving completely, consider the following steps:
-
Verify Concentration: Ensure the target concentration does not exceed the known solubility limit of this compound in DMSO. The solubility is generally high, at least 100 mM or approximately 33.33 mg/mL, but creating a supersaturated solution can lead to precipitation.
-
Gentle Warming: Warm the solution gently in a water bath set to 37°C. This can help increase the dissolution rate. Avoid overheating, as it may degrade the compound.
-
Vortexing/Sonication: Increase the mixing energy. Vortex the solution for several minutes. If particles persist, brief sonication can be effective in breaking up aggregates and facilitating dissolution.
-
Solvent Quality: Ensure you are using high-purity, anhydrous (water-free) DMSO. The presence of water can significantly decrease the solubility of many organic compounds.
Q: I see precipitation in my stock solution after it has been stored. What should I do?
A: Precipitation upon storage, especially after freeze-thaw cycles, is a common issue. To resolve this:
-
Re-dissolve: Before use, bring the stock solution to room temperature and then warm it in a 37°C water bath for 10-15 minutes. Vortex thoroughly to ensure all precipitate has redissolved.
-
Check for Supersaturation: If precipitation occurs consistently, your stock solution may be too concentrated. Consider preparing a new stock at a slightly lower concentration.
-
Aliquot: To minimize freeze-thaw cycles which can promote precipitation, aliquot the stock solution into smaller, single-use volumes upon initial preparation.
Q: My experimental results are inconsistent. Could it be related to my this compound solution?
A: Yes, inconsistencies in your this compound solution can lead to variable experimental outcomes. Here are potential causes related to the solution:
-
Incomplete Dissolution: If the compound is not fully dissolved, the actual concentration in the supernatant used for experiments will be lower than intended. Always ensure a clear, homogenous solution before use.
-
Degradation: While stable for months at -20°C, improper storage (e.g., at room temperature for extended periods) or repeated freeze-thaw cycles can lead to degradation. It is recommended to use freshly prepared solutions or properly stored aliquots.
-
Inaccurate Pipetting: DMSO is viscous. Ensure your pipettes are calibrated and use proper reverse pipetting techniques for accurate measurement of stock solutions.
Frequently Asked Questions (FAQs)
Q: What is the maximum recommended concentration for a stock solution of this compound in DMSO?
A: The solubility of this compound in DMSO is at least 33.33 mg/mL, which corresponds to approximately 100 mM. While higher concentrations may be achievable, preparing stock solutions at or below 100 mM is recommended to ensure stability and avoid precipitation issues.
Q: What is the best way to prepare and store this compound/DMSO stock solutions?
A: For optimal stability, this compound stock solutions in DMSO should be aliquoted into single-use vials and stored at -20°C. Some sources suggest that solutions can be stable for up to 6 months under these conditions. The solid form of this compound is stable for up to 2 years when stored at -20°C.
Q: Is it necessary to warm the solution to dissolve this compound in DMSO?
A: While this compound is highly soluble in DMSO at room temperature, gentle warming to 37°C can expedite the dissolution process, especially for higher concentrations. This is often combined with vortexing or sonication to ensure a completely homogenous solution is formed quickly.
Quantitative Data Summary
The following table summarizes key quantitative data for working with this compound.
| Parameter | Value | Source(s) |
| Molar Mass | 333.25 g/mol | |
| Solubility in DMSO | ≥ 33.33 mg/mL | |
| Molar Solubility in DMSO | ≥ 100 mM | |
| Recommended Stock Conc. | 10 mM - 100 mM | General Practice |
| Storage Temperature (Solid) | -20°C (up to 2 years) | General Practice |
| Storage Temperature (Solution) | -20°C (up to 6 months) | General Practice |
Experimental Protocols
Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
1. Materials:
- This compound powder
- Anhydrous, high-purity DMSO
- Calibrated analytical balance
- Microcentrifuge tubes or amber glass vials
- Calibrated micropipettes
- Vortex mixer
- Water bath or sonicator (optional)
2. Procedure:
- Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature.
- Weigh this compound: Accurately weigh out the desired amount of this compound powder. For example, to make 1 mL of a 100 mM solution, weigh 33.33 mg.
- Add Solvent: Add the calculated amount of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
- Dissolve: Cap the vial tightly and vortex for 3-5 minutes. The solution should become clear.
- Apply Gentle Heat (If Necessary): If solids persist, place the vial in a 37°C water bath for 10-15 minutes, vortexing intermittently. Alternatively, sonicate for short bursts until the solution is clear.
- Storage: Once fully dissolved, aliquot the solution into smaller, single-use volumes in tightly sealed tubes. Store immediately at -20°C.
Visualized Workflows and Pathways
Caption: Workflow for preparing this compound stock solution in DMSO.
Technical Support Center: Interpreting Unexpected Results in AACOCF3 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving the phospholipase A2 (PLA2) inhibitor, AACOCF3 (Arachidonyl trifluoromethyl ketone).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as an inhibitor of both cytosolic phospholipase A2 (cPLA2) and calcium-independent phospholipase A2 (iPLA2).[1][2] It acts as a slow-binding inhibitor by irreversibly alkylating the active site of these enzymes.[3] This inhibition blocks the release of arachidonic acid from membrane phospholipids, which is a key step in the biosynthesis of pro-inflammatory eicosanoids.[3]
Q2: I'm observing incomplete or no inhibition of arachidonic acid release after treating my cells with this compound. What could be the reason?
Several factors could contribute to this observation:
-
Suboptimal Concentration: The effective concentration of this compound can vary significantly depending on the cell type and experimental conditions. While IC50 values are reported in the low micromolar range for purified enzymes, higher concentrations may be required in whole-cell assays.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system.
-
Off-Target Effects: this compound is not entirely specific to cPLA2 and iPLA2. It has been shown to inhibit other enzymes involved in arachidonic acid metabolism, such as 5-lipoxygenase and CoA-independent transacylase.[3] These off-target effects can lead to complex and sometimes contradictory results in whole-cell systems.
-
Existence of Different Arachidonate Pools: Studies in human neutrophils have suggested the presence of distinct pools of arachidonic acid within the cell.[3] this compound may inhibit the pool linked to lipid mediator biosynthesis without affecting the pool that is released from the cells.[3]
-
Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your experimental buffer. Poor solubility can lead to a lower effective concentration. It is often dissolved in DMSO for stock solutions.[1]
Q3: My results show an unexpected increase in a particular signaling molecule after this compound treatment. Is this a known phenomenon?
Yes, this is a documented side effect. In dispersed human and rat adrenocortical cells, this compound has been observed to stimulate the secretion of steroids, including aldosterone and corticosterone.[4] This effect appears to occur at the early steps of steroid synthesis.[4] Therefore, if your experimental system involves steroidogenic cells or pathways, this off-target effect should be considered when interpreting your data.
Q4: Can this compound induce cellular changes that are independent of its PLA2 inhibitory activity?
Yes. Research has shown that this compound can induce the formation of lipid bodies in leukocytes.[5] This effect is not attributed to PLA2 inhibition but rather to its structural similarity to cis-unsaturated fatty acids.[5]
Troubleshooting Guide
Issue 1: Inconsistent Inhibition of PLA2 Activity
| Possible Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type or enzyme preparation. Concentrations ranging from 1 µM to 50 µM have been used in cell-based assays.[6][7] |
| Compound Instability/Degradation | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles. Protect the stock solution from light. |
| Poor Solubility in Assay Buffer | Ensure the final concentration of the solvent (e.g., DMSO) in your assay is low and does not affect enzyme activity or cell viability. Pre-warm the assay buffer and vortex the this compound solution thoroughly before adding it to the experiment. |
| Presence of Other PLA2 Isoforms | Your sample may contain other PLA2 isoforms that are not inhibited by this compound. Consider using more specific inhibitors for other PLA2s or use purified enzyme preparations for initial characterization. |
Issue 2: Off-Target Effects Obscuring Results
| Possible Cause | Troubleshooting Steps |
| Inhibition of Cyclooxygenases (COX) | Measure the production of prostaglandins (e.g., PGE2). A decrease in prostaglandin levels that is disproportionate to the inhibition of arachidonic acid release may indicate direct COX inhibition. |
| Inhibition of 5-Lipoxygenase (5-LOX) | Measure the production of leukotrienes (e.g., LTB4). Inhibition of LTB4 formation, even in the absence of reduced arachidonic acid release, suggests an off-target effect on 5-LOX.[3] |
| Stimulation of Steroidogenesis | If working with steroidogenic cells, measure steroid hormone levels in your experimental samples to check for unexpected increases.[4] |
| Induction of Lipid Bodies | Use microscopy to visually inspect cells for the formation of lipid bodies, especially in leukocytes.[5] |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound
| Enzyme/Process | Cell/System | IC50 Value |
| Cytosolic Phospholipase A2 (cPLA2) | Purified Enzyme | ~1.5 µM |
| Calcium-Independent Phospholipase A2 (iPLA2) | Purified Enzyme | ~6.0 µM |
| Leukotriene B4 Formation | Ionophore-stimulated human neutrophils | ~2.5 µM |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Cytosolic Phospholipase A2 (cPLA2) Activity Assay (Colorimetric)
This protocol is a general guideline based on commercially available assay kits.[8]
Materials:
-
cPLA2 Assay Buffer
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Arachidonoyl Thio-PC (Substrate)
-
Purified cPLA2 or cell lysate
-
This compound or other inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute this compound to the desired concentrations in assay buffer.
-
Assay Setup:
-
Blank Wells: Add assay buffer.
-
Positive Control Wells: Add purified cPLA2 enzyme.
-
Sample Wells: Add cell lysate or purified enzyme.
-
Inhibitor Wells: Add cell lysate or purified enzyme and the corresponding concentration of this compound.
-
-
Initiate Reaction: Add the Arachidonoyl Thio-PC substrate to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Stop Reaction & Develop Color: Add DTNB solution to each well to stop the reaction and develop the color.
-
Measurement: Read the absorbance at 405-414 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of inhibition by comparing the absorbance of the inhibitor wells to the control wells.
Protocol 2: Calcium-Independent Phospholipase A2 (iPLA2) Activity Assay (Radiometric)
This protocol is a generalized procedure based on published methods.[1]
Materials:
-
Homogenization Buffer (HB)
-
Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine)
-
EGTA
-
Cell or tissue homogenate
-
This compound or other inhibitors
-
Thin Layer Chromatography (TLC) plates
-
Scintillation counter and fluid
Procedure:
-
Sample Preparation: Prepare cytosolic fractions from cells or tissues in homogenization buffer. Keep samples on ice.
-
Assay Setup: In separate tubes, combine the cell homogenate with the assay buffer containing EGTA (to chelate calcium and prevent cPLA2 activity).
-
Inhibitor Addition: Add the desired concentrations of this compound or vehicle control to the respective tubes.
-
Initiate Reaction: Add the radiolabeled phospholipid substrate to each tube to start the reaction.
-
Incubation: Incubate the tubes at 37°C for a defined period.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture. Extract the lipids.
-
Thin Layer Chromatography (TLC): Spot the lipid extracts onto a TLC plate and develop the plate using an appropriate solvent system to separate the free radiolabeled fatty acid from the unhydrolyzed phospholipid.
-
Quantification: Scrape the spots corresponding to the free fatty acid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of released fatty acid and determine the percentage of inhibition by this compound.
Visualizations
Caption: this compound inhibits cPLA2/iPLA2 and has off-target effects.
References
- 1. Analyses of Calcium-Independent Phospholipase A2beta (iPLA2β) in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 3. Differential effects of arachidonoyl trifluoromethyl ketone on arachidonic acid release and lipid mediator biosynthesis by human neutrophils. Evidence for different arachidonate pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibitor of phospholipase-A2, this compound, stimulates steroid secretion by dispersed human and rat adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arachidonyl trifluoromethyl ketone induces lipid body formation in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. content.abcam.com [content.abcam.com]
Technical Support Center: AACOCF3 Control Experiments for cPLA2 Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AACOCF3 as a selective inhibitor of cytosolic phospholipase A2 (cPLA2).
Troubleshooting Guides and FAQs
Q1: My this compound treatment is not inhibiting arachidonic acid release as expected. What are the possible reasons?
A1: Several factors could contribute to the lack of efficacy in your experiment. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility: this compound is a trifluoromethyl ketone analog of arachidonic acid and can be unstable. Ensure your stock solution is fresh and has been stored correctly at -20°C. This compound is soluble in DMSO and ethanol but insoluble in water. For cell culture experiments, it is crucial to use a final DMSO concentration that is non-toxic to your cells (typically <0.1%).
-
Cellular Uptake: While this compound is cell-permeant, the efficiency of uptake can vary between cell types. You may need to optimize the incubation time and concentration of this compound.
-
Off-Target Effects: this compound is not entirely specific to cPLA2. At higher concentrations, it has been shown to inhibit CoA-independent transacylase and 5-lipoxygenase[1]. This could lead to complex cellular responses that may mask the specific inhibition of cPLA2-mediated arachidonic acid release. Consider using lower concentrations or a more specific inhibitor if available.
-
Assay Sensitivity: The method used to measure arachidonic acid release might not be sensitive enough to detect subtle changes. Ensure your assay is properly validated and has a sufficient signal-to-noise ratio.
-
Existence of Segregated Arachidonate Pools: Studies in human neutrophils suggest the existence of different pools of arachidonic acid within the cell. One pool is linked to lipid mediator biosynthesis, while another provides free arachidonic acid that is released from the cells. This compound may preferentially inhibit the pool related to lipid mediator synthesis over the releasable pool[1].
Q2: I am observing significant cell death in my experiments with this compound, even at low concentrations. How can I address this?
A2: this compound can induce cytotoxicity, and it's important to distinguish between cPLA2 inhibition-mediated apoptosis and non-specific toxicity.
-
Concentration Optimization: Perform a dose-response curve to determine the optimal concentration of this compound that effectively inhibits cPLA2 without causing significant cell death in your specific cell line.
-
Positive and Negative Controls: Include appropriate controls in your experiment. A vehicle control (DMSO) is essential. For a positive control for cPLA2 inhibition-induced apoptosis, you could use another well-characterized cPLA2 inhibitor.
-
Cell Viability Assay: Use a reliable cell viability assay, such as the Resazurin or MTT assay, to quantify cytotoxicity.
-
Time-Course Experiment: The duration of this compound treatment can influence cell viability. A time-course experiment can help identify a window where cPLA2 is inhibited before significant cell death occurs.
-
Alternative Inhibitors: If cytotoxicity remains an issue, consider using other cPLA2 inhibitors that may have a different toxicity profile, such as MAFP or AVX002[2].
Q3: How can I confirm that the observed effects in my experiment are due to the inhibition of cPLA2 and not off-target effects of this compound?
A3: Demonstrating specificity is crucial when using any chemical inhibitor. Here are several control experiments you can perform:
-
Rescue Experiment: Attempt to rescue the phenotype observed with this compound treatment by adding exogenous arachidonic acid. If the effect is due to the inhibition of arachidonic acid production by cPLA2, adding it back should reverse the phenotype[3].
-
siRNA/shRNA Knockdown: The most definitive control is to use a genetic approach. Knocking down the expression of cPLA2 using siRNA or shRNA should mimic the phenotype observed with this compound treatment[4].
-
Measure Downstream Products: Analyze the levels of downstream metabolites of arachidonic acid, such as prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4)[1][6]. Inhibition of cPLA2 should lead to a decrease in the production of these inflammatory mediators.
-
Assess Off-Target Enzyme Activity: If possible, directly measure the activity of known off-target enzymes, such as 5-lipoxygenase, in the presence of the concentrations of this compound used in your experiments[1].
Data Presentation
Table 1: Inhibitory Concentration (IC50) of this compound
| Target Enzyme | Cell Type/System | IC50 | Reference |
| cPLA2 | U937 cells | 8 µM | [7] |
| cPLA2 | Platelets | 2 µM | [7] |
| Leukotriene B4 formation | Ionophore-stimulated human neutrophils | ~2.5 µM | [1] |
Table 2: Comparison of cPLA2 Inhibitors
| Inhibitor | Target(s) | Reported IC50 (cPLA2) | Key Characteristics |
| This compound | cPLA2, 5-Lipoxygenase, CoA-independent transacylase | 2-8 µM (cellular) | Slow-binding inhibitor, potential off-target effects. |
| MAFP | cPLA2, iPLA2 | Potent | Irreversible, serine-modifying agent. |
| AVX002 | cPLA2α | Varies by cell line | Structurally distinct from this compound. |
| Pyrrophenone | cPLA2α | Potent | Can have off-target effects on calcium release at higher concentrations[5]. |
Experimental Protocols
cPLA2 Activity Assay
This protocol is adapted from commercially available kits and common literature methods.
Materials:
-
Cell lysate or purified cPLA2
-
This compound or other inhibitors
-
Assay Buffer (e.g., 160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl2, 8 mM Triton X-100, 60% glycerol, 2 mg/ml BSA)
-
Substrate: Arachidonoyl Thio-PC
-
DTNB (Ellman's reagent)
-
96-well plate and plate reader
Procedure:
-
Sample Preparation: Prepare cell lysates by homogenization in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM EDTA) and centrifugation to remove debris.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Dilute to the desired concentrations in Assay Buffer.
-
Assay Setup:
-
Blank wells: Add Assay Buffer.
-
Positive control wells: Add a known source of cPLA2 activity (e.g., bee venom PLA2).
-
Sample wells: Add your cell lysate.
-
Inhibitor wells: Add your cell lysate and the desired concentration of this compound.
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate solution (Arachidonoyl Thio-PC reconstituted in Assay Buffer) to all wells.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add DTNB to each well to stop the reaction and develop the color.
-
Measurement: Read the absorbance at 405 nm or 414 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition by comparing the absorbance of the inhibitor-treated wells to the control wells.
Cell Viability Assay (Resazurin Method)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Resazurin solution
-
96-well plate
-
Plate reader (fluorometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Cell Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound (and vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
Addition of Resazurin: Add Resazurin solution to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Western Blot for Phosphorylated ERK (p-ERK)
Materials:
-
Cells treated with this compound and a stimulant (e.g., EGF, PMA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-ERK1/2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total ERK1/2 antibody to normalize for protein loading.
-
Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Mandatory Visualizations
References
- 1. Differential effects of arachidonoyl trifluoromethyl ketone on arachidonic acid release and lipid mediator biosynthesis by human neutrophils. Evidence for different arachidonate pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 4. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effect of the cPLA2α inhibitor pyrrophenone: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Confirming AACOCF3 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to confirm the cellular target engagement of AACOCF3, a known inhibitor of cytosolic phospholipase A2 (cPLA2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound (Arachidonyl trifluoromethyl ketone) is a cell-permeable, irreversible inhibitor of cytosolic phospholipase A2 (cPLA2).[1][2] cPLA2 is a key enzyme that catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid (AA), a precursor for various pro-inflammatory lipid mediators. To a lesser extent, this compound may also inhibit calcium-independent phospholipase A2 (iPLA2).
Q2: How can I confirm that this compound is engaging its target, cPLA2, in my cell line?
Confirming target engagement of this compound in cells can be achieved through a combination of direct and indirect methods:
-
Direct Methods: These assays directly measure the physical interaction between this compound and cPLA2. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
-
Indirect Methods: These assays measure the functional consequences of this compound binding to cPLA2, such as a decrease in its enzymatic activity or the modulation of downstream signaling pathways.
Q3: What are the expected downstream effects of successful this compound target engagement?
Successful engagement of cPLA2 by this compound should lead to a decrease in the production of arachidonic acid and its metabolites, such as prostaglandins and leukotrienes. Additionally, it can affect downstream signaling pathways regulated by cPLA2, including the MAPK signaling cascade (ERK1/2 and p38).
Experimental Workflows and Signaling Pathways
To effectively plan your experiments, it is crucial to understand the experimental workflow for assessing target engagement and the underlying cellular signaling pathways.
Caption: A generalized workflow for confirming this compound target engagement in cells.
Caption: Simplified signaling pathway of cPLA2 activation and its inhibition by this compound.
Troubleshooting Guides
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
Q: My CETSA experiment for cPLA2 did not show a thermal shift with this compound. What could be the reason?
A: Several factors could contribute to the absence of a thermal shift. Here’s a troubleshooting guide:
| Possible Cause | Recommendation |
| Suboptimal Heat Shock Temperature | The optimal temperature for cPLA2 denaturation needs to be empirically determined for your specific cell line. Perform a temperature gradient (e.g., 40-70°C) to identify the temperature at which approximately 50% of cPLA2 denatures. A thermal shift is most readily observed around the protein's melting temperature (Tm). |
| Insufficient this compound Concentration or Incubation Time | Ensure you are using a sufficient concentration of this compound to engage a significant portion of the cellular cPLA2 population. Refer to published IC50 values (typically in the low micromolar range) as a starting point. Optimize the incubation time to allow for cellular uptake and binding. |
| Inefficient Cell Lysis | Incomplete cell lysis will result in the loss of soluble protein, including stabilized cPLA2. Ensure your lysis protocol (e.g., freeze-thaw cycles, sonication) is effective. You can verify lysis efficiency by microscopy.[3] |
| Antibody Issues | The antibody used for Western blotting might not be specific or sensitive enough to detect the soluble cPLA2 fraction. Validate your antibody by running a positive control (e.g., purified cPLA2) and ensuring it recognizes a single band at the correct molecular weight. |
| This compound Does Not Induce a Thermal Shift for cPLA2 | In some cases, ligand binding may not result in a detectable change in thermal stability.[3] If you have confirmed target engagement through indirect assays, this is a possibility. |
Indirect Target Engagement: cPLA2 Activity Assay
Q: I am not seeing a decrease in cPLA2 activity after treating my cells with this compound. What should I check?
A: This could be due to experimental variables or cellular compensation. Consider the following:
| Possible Cause | Recommendation |
| Assay Kit Compatibility | Ensure the cPLA2 activity assay kit you are using is compatible with cell lysates and that the substrate is appropriate for cPLA2. Some kits may measure the activity of multiple phospholipases. |
| Insufficient this compound Potency in Your Cell Line | The effective concentration of this compound can vary between cell types. Perform a dose-response experiment to determine the IC50 of this compound for cPLA2 inhibition in your specific cell line. |
| Timing of Measurement | The inhibitory effect of this compound may be time-dependent. Measure cPLA2 activity at different time points after this compound treatment to capture the optimal window of inhibition. |
| Presence of Other PLA2 Isoforms | Your cells may express other phospholipase A2 isoforms that are not inhibited by this compound and contribute to the overall measured activity. Consider using more specific assays or inhibitors for other PLA2 isoforms to dissect their relative contributions. |
| Cellular Compensation | Prolonged treatment with an inhibitor can sometimes lead to compensatory upregulation of the target protein. Check the total cPLA2 protein levels by Western blot to rule out this possibility. |
Indirect Target Engagement: Arachidonic Acid Release Assay
Q: My [³H]-arachidonic acid release assay is showing high background or inconsistent results.
A: Assays involving radiolabeled compounds require careful optimization. Here are some tips:
| Possible Cause | Recommendation |
| Incomplete Removal of Unincorporated [³H]-AA | Thoroughly wash the cells with a buffer containing fatty acid-free BSA after the labeling period to remove any unincorporated [³H]-arachidonic acid. |
| Cell Detachment | If cells detach during the experiment, the released radioactivity will be a combination of specific release and detached cells. Ensure gentle handling and consider using a filtration-based assay to separate released AA from intact cells.[4] |
| High Spontaneous Release | High background release can be due to cell stress. Ensure cells are healthy and not overly confluent. Minimize the duration of the assay to reduce spontaneous release. |
| Low Stimulated Release | The stimulus used to induce arachidonic acid release (e.g., ionomycin, growth factors) may not be potent enough in your cell line. Optimize the concentration and duration of the stimulus. |
| Potential Off-Target Effects of this compound | At higher concentrations, this compound has been reported to inhibit 5-lipoxygenase and CoA-independent transacylase, which could indirectly affect arachidonic acid metabolism.[5] It is crucial to use the lowest effective concentration of this compound. |
Downstream Signaling: Western Blotting
Q: I am having trouble detecting changes in the phosphorylation of cPLA2, ERK1/2, or p38 after this compound treatment.
A: Western blotting for phosphorylated proteins requires specific precautions.
| Possible Cause | Recommendation |
| Phosphatase Activity | Phosphatases in the cell lysate can rapidly dephosphorylate your target proteins. Always include phosphatase inhibitors in your lysis buffer and keep samples on ice. |
| Suboptimal Antibody Dilution or Incubation | Optimize the concentration of your primary and secondary antibodies. Over-saturating the membrane with antibody can lead to high background, while too little will result in a weak signal. |
| Low Abundance of Phosphorylated Protein | The phosphorylated form of a protein is often a small fraction of the total protein. You may need to load more protein on your gel or enrich for your target protein using immunoprecipitation. |
| Timing of Stimulation and Lysis | Phosphorylation events can be transient. Perform a time-course experiment to identify the peak phosphorylation of your target proteins after stimulation. |
| Blocking Buffer | For phospho-protein detection, BSA is generally preferred over milk as a blocking agent, as milk contains phosphoproteins that can cause background. |
| Normalization | Always probe for the total protein on the same membrane to normalize the phospho-protein signal. This accounts for any variations in protein loading. |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for cPLA2
This protocol provides a framework for performing a CETSA experiment to assess the direct binding of this compound to cPLA2.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against cPLA2
-
Secondary antibody
-
Western blot reagents
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with the desired concentration of this compound or DMSO for the optimized duration (e.g., 1-2 hours).
-
Heat Shock:
-
Harvest cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler using a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
-
Cell Lysis: Lyse the cells by a suitable method (e.g., 3-5 freeze-thaw cycles in liquid nitrogen and a 37°C water bath).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the supernatant.
-
Perform SDS-PAGE and Western blotting using an antibody specific for cPLA2.
-
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble cPLA2 as a function of temperature for both this compound-treated and control samples. A rightward shift in the melting curve for the this compound-treated sample indicates target stabilization and engagement.
Quantitative Data Summary:
| Parameter | Typical Range/Value | Notes |
| This compound Concentration | 1 - 50 µM | Perform a dose-response to determine the optimal concentration. |
| Incubation Time | 1 - 4 hours | Optimize for your cell line. |
| Heat Shock Temperature | 40 - 70 °C | A temperature gradient is essential to determine the Tm of cPLA2. |
| Expected Thermal Shift (ΔTm) | 2 - 10 °C | This can vary depending on the compound and cell line. |
cPLA2 Enzymatic Activity Assay
This protocol outlines the measurement of cPLA2 activity in cell lysates using a commercially available assay kit.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (provided with the kit or a compatible buffer)
-
cPLA2 activity assay kit (e.g., from Cayman Chemical or Abcam)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or DMSO as optimized.
-
Harvest and lyse the cells according to the assay kit manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction:
-
Add equal amounts of protein from each sample to the wells of a 96-well plate.
-
Add the assay buffer and substrate provided in the kit.
-
Incubate the plate at the recommended temperature and for the specified time.
-
-
Measurement: Read the absorbance or fluorescence on a plate reader at the wavelength specified in the kit protocol.
-
Data Analysis: Calculate the cPLA2 activity for each sample according to the kit's instructions. Compare the activity in this compound-treated samples to the control to determine the percentage of inhibition.
Quantitative Data Summary:
| Parameter | Typical Range/Value | Notes |
| This compound Concentration | 1 - 50 µM | Determine the IC50 for your cell line. |
| Cell Lysate Protein | 10 - 50 µg per well | Optimize based on the assay kit's recommendations. |
| Incubation Time (Assay) | 15 - 60 minutes | Follow the kit protocol. |
[³H]-Arachidonic Acid Release Assay
This protocol describes a method to measure the release of arachidonic acid from cells.[6]
Materials:
-
Cells of interest
-
[³H]-Arachidonic acid
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Stimulus (e.g., ionomycin, ATP)
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling:
-
Incubate cells with [³H]-arachidonic acid (e.g., 0.5 µCi/mL) in a low-serum medium for 18-24 hours.
-
-
Wash and Pre-incubation:
-
Wash the cells 2-3 times with a buffer containing fatty acid-free BSA (e.g., 1 mg/mL) to remove unincorporated label.
-
Pre-incubate the cells with this compound or DMSO in a serum-free medium for 30-60 minutes.
-
-
Stimulation and Collection:
-
Add the stimulus to induce arachidonic acid release and incubate for the desired time (e.g., 15-30 minutes).
-
Collect the supernatant.
-
-
Measurement of Radioactivity:
-
Add a portion of the supernatant to a scintillation vial with a scintillation cocktail.
-
Lyse the cells remaining in the well (e.g., with NaOH or SDS) and add the lysate to a separate scintillation vial.
-
Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of [³H]-arachidonic acid released by dividing the counts in the supernatant by the total counts (supernatant + cell lysate) and multiplying by 100.
Quantitative Data Summary:
| Parameter | Typical Range/Value | Notes |
| [³H]-Arachidonic Acid | 0.1 - 1.0 µCi/mL | Optimize for efficient labeling without causing cytotoxicity. |
| This compound Concentration | 1 - 50 µM | Perform a dose-response to determine the IC50. |
| Stimulus Concentration | Varies with stimulus | Optimize for a robust but submaximal response. |
Western Blot for Phosphorylated Proteins
This protocol details the steps for detecting phosphorylated cPLA2, ERK1/2, and p38.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Prepare cell lysates from treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer:
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-cPLA2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using a gel documentation system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein.
-
Quantitative Data Summary:
| Reagent | Recommended Starting Dilution | Notes |
| Anti-phospho-cPLA2 (Ser505) | 1:1000 | Optimize based on manufacturer's recommendations. |
| Anti-total-cPLA2 | 1:1000 | Optimize based on manufacturer's recommendations. |
| Anti-phospho-ERK1/2 | 1:1000 - 1:2000 | Optimize based on manufacturer's recommendations. |
| Anti-total-ERK1/2 | 1:1000 - 1:2000 | Optimize based on manufacturer's recommendations. |
| Anti-phospho-p38 | 1:1000 | Optimize based on manufacturer's recommendations. |
| Anti-total-p38 | 1:1000 | Optimize based on manufacturer's recommendations. |
| Secondary Antibody | 1:5000 - 1:10000 | Optimize for low background and strong signal. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of arachidonoyl trifluoromethyl ketone on arachidonic acid release and lipid mediator biosynthesis by human neutrophils. Evidence for different arachidonate pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The release and metabolism of [3H]arachidonic acid from guinea pig perfused lungs in vitro: a simple method for the study of the action of drugs on the release and metabolism of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of AACOCF3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of AACOCF3, a potent inhibitor of cytosolic phospholipase A2 (cPLA2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Arachidonyl trifluoromethyl ketone) is a cell-permeable, irreversible inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2).[1] Its mechanism of action involves the alkylation of the enzyme's active site, which in turn blocks the release of arachidonic acid from membrane phospholipids. This inhibition prevents the subsequent production of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.
Q2: I am observing no inhibitory effect of this compound in my cell-based assay. What are the possible reasons?
Several factors could contribute to a lack of observed effect:
-
Poor Cell Permeability: Due to its hydrophobic nature, this compound has poor aqueous solubility and may not be efficiently reaching its intracellular target.
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell types. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Incorrect Preparation of Stock Solution: this compound is unstable in aqueous solutions. It is recommended to prepare fresh dilutions from a DMSO stock for each experiment.
-
Cell Health: Ensure that the cells are healthy and not overly confluent, as this can affect compound uptake.
Q3: How can I improve the delivery of this compound into my cells?
To overcome the poor cell permeability of this compound, consider the following formulation strategies:
-
Use of a Co-solvent: Prepare your final working solution in a cell culture medium containing a small percentage of an organic solvent like DMSO. It is critical to keep the final DMSO concentration below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Formulation with Pluronic F-127: For particularly challenging cell lines, a formulation with Pluronic F-127 can enhance the solubility and cellular uptake of hydrophobic compounds.
For a detailed protocol on preparing this compound working solutions, please refer to the Experimental Protocols section.
Q4: I am seeing effects that may not be related to cPLA2 inhibition. What are the known off-target effects of this compound?
While this compound is a potent cPLA2 inhibitor, some studies have reported potential off-target effects, including:
-
Inhibition of cyclooxygenase (COX) enzymes.
-
Inhibition of 5-lipoxygenase.
-
Inhibition of CoA-independent transacylase.
It is advisable to include appropriate controls to rule out these off-target effects. For example, you can measure the production of prostaglandins and leukotrienes to assess the activity of COX and 5-lipoxygenase, respectively.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of arachidonic acid release. | 1. Poor cell permeability of this compound.2. Degradation of this compound in the working solution.3. Insufficient incubation time. | 1. Optimize the formulation of your this compound working solution using the protocols provided.2. Prepare fresh working solutions for each experiment from a DMSO stock.3. Perform a time-course experiment to determine the optimal pre-incubation time with this compound before cell stimulation. |
| High background in cPLA2 activity assay. | 1. Contamination of reagents.2. High endogenous PLA2 activity in the cell lysate. | 1. Use fresh, high-quality reagents.2. Include a "no lysate" control to determine the background signal. Subtract this background from all other readings. |
| Inconsistent results between experiments. | 1. Variability in cell density or passage number.2. Inconsistent preparation of this compound working solution. | 1. Use cells at a consistent confluency and within a defined passage number range.2. Strictly adhere to the protocol for preparing and diluting this compound. |
| Observed cell toxicity. | 1. High concentration of this compound.2. High concentration of the solvent (e.g., DMSO). | 1. Perform a dose-response experiment to find the highest non-toxic concentration.2. Ensure the final concentration of the solvent in the cell culture medium is not cytotoxic (typically <0.5% for DMSO). |
Data Presentation
Table 1: Physicochemical and Permeability Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 356.47 g/mol | N/A |
| Solubility | Soluble in DMSO and Ethanol; Insoluble in water. | [2] |
| Predicted Permeability Data | ||
| LogP | 5.8 ± 0.4 | N/A |
| Caco-2 Permeability (Papp) | Low to moderate (predicted) | N/A |
Table 2: Effective Concentrations of this compound
| Assay/Cell Type | IC50 / Effective Concentration | Reference |
| cPLA2 Inhibition (in vitro) | 1.5 - 10 µM | [3] |
| Inhibition of arachidonic acid release in platelets | 2 µM | N/A |
| Inhibition of arachidonic acid release in U937 cells | 8 µM | N/A |
| In vivo (mouse models) | 7 - 20 mg/kg | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
This protocol describes the preparation of a 10 µM this compound working solution. Adjust the volumes accordingly for different final concentrations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution in DMSO:
-
Weigh out an appropriate amount of this compound powder.
-
Dissolve the powder in DMSO to a final concentration of 10 mM. For example, dissolve 3.56 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Prepare the final working solution:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
In a sterile microcentrifuge tube, perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentration. For a 10 µM working solution, dilute the 10 mM stock 1:1000 in pre-warmed complete cell culture medium. For example, add 1 µL of the 10 mM stock to 999 µL of medium.
-
Vortex the working solution gently before adding it to your cells.
-
Important: Prepare the final working solution fresh for each experiment.
-
Protocol 2: Arachidonic Acid Release Assay
This protocol provides a general method for measuring the release of arachidonic acid from cultured cells, a direct indicator of cPLA2 activity.
Materials:
-
[³H]-Arachidonic acid
-
Cell culture plates (e.g., 24-well plates)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Stimulating agent (e.g., calcium ionophore A23187, ATP)
-
This compound working solution (prepared as in Protocol 1)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed your cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Labeling with [³H]-Arachidonic Acid:
-
The following day, replace the medium with fresh medium containing 0.5 µCi/mL of [³H]-arachidonic acid.
-
Incubate the cells for 18-24 hours to allow for the incorporation of the radiolabel into the cell membranes.
-
-
Washing:
-
After incubation, carefully aspirate the labeling medium.
-
Wash the cell monolayer three times with PBS to remove any unincorporated [³H]-arachidonic acid.
-
-
Inhibitor Treatment:
-
Add fresh, serum-free medium containing the desired concentration of this compound or vehicle control (e.g., DMSO) to the wells.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.
-
-
Cell Stimulation:
-
Add the stimulating agent (e.g., A23187 at a final concentration of 5 µM) to the wells.
-
Incubate for the desired time period (e.g., 15-30 minutes) at 37°C.
-
-
Sample Collection:
-
After stimulation, carefully collect the supernatant from each well into a scintillation vial.
-
-
Quantification:
-
Add an appropriate volume of scintillation fluid to each vial.
-
Measure the radioactivity in each sample using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [³H]-arachidonic acid released.
-
-
Data Analysis:
-
Calculate the percentage of arachidonic acid release relative to the total incorporated radioactivity (which can be determined by lysing the cells in a separate set of wells).
-
Compare the release in this compound-treated cells to the vehicle-treated control to determine the extent of inhibition.
-
Visualizations
Caption: cPLA2 Signaling Pathway and Point of Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting cytosolic phospholipase A2 by arachidonyl trifluoromethyl ketone prevents chronic inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
AACOCF3 Animal Studies: A Technical Support Resource for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with AACOCF3. It offers troubleshooting guidance and frequently asked questions (FAQs) based on findings from animal studies. The information is presented to facilitate the design and interpretation of experiments involving this potent and selective inhibitor of cytosolic phospholipase A2 (cPLA2).
Summary of Quantitative Data from Animal Studies
The following tables summarize key quantitative data from in vivo and ex vivo animal studies investigating the effects of this compound. These tables are intended for easy comparison of dosages, animal models, and observed outcomes.
Table 1: In Vivo Efficacy Studies of this compound in Rodent Models
| Animal Model | Species | Route of Administration | Dosage | Duration of Treatment | Key Findings |
| Spinal Cord Injury | Rat | Intravenous | 7.13 mg/kg | Single dose post-injury | Increased survival of neurons and oligodendrocytes.[1] |
| Chronic Inflammation (PMA-induced ear edema) | Mouse | Not specified | Not specified | Not specified | Inhibition of chronic, but not acute, inflammatory responses.[2] |
| Asthma (Ovalbumin-sensitized) | Mouse (BALB/c) | Oral | 20 mg/kg | Not specified | Prevention of airway hyper-responsiveness and decreased cellular recruitment in the airway.[2] |
| Atherosclerosis | Mouse (ApoE-/-) | Gavage | 10 mg/kg | 5 days a week | Significant reduction in type III collagen plaque expression.[3] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Not specified | Not specified | Not specified | Significant reduction in clinical symptoms and inhibition of body weight loss.[4] |
Table 2: Ex Vivo and In Vitro Studies with this compound in Animal Tissues
| System/Cell Type | Species | Concentration | Key Findings |
| Isolated Rat Islets | Rat | Dose-dependent | Inhibition of glucose-induced insulin secretion.[3] |
| Dispersed Adrenocortical Cells | Rat | 10-5 M (Maximal effective concentration) | Increased basal aldosterone and corticosterone secretion.[5] |
| Platelets (calcium ionophore-challenged) | Not specified | IC50 = 2 µM | Inhibition of arachidonic acid release.[3][6] |
| U937 cells (calcium ionophore-challenged) | Not specified | IC50 = 8 µM | Inhibition of arachidonic acid release.[3][6] |
Troubleshooting Guide and FAQs
This section addresses specific issues that researchers may encounter during their experiments with this compound, presented in a question-and-answer format.
Question 1: We are not observing the expected anti-inflammatory effect of this compound in our acute inflammation model. Why might this be?
Answer: Published research suggests that this compound is more effective as an inhibitor of chronic inflammatory responses rather than acute ones.[2] If your model is designed to assess acute inflammation, you may not see a significant effect. Consider the following:
-
Model System: Evaluate whether your experimental model truly represents a chronic inflammatory state.
-
Duration of Treatment: A single dose or short-term administration may be insufficient. The referenced studies on chronic inflammation involved repeated dosing.
-
Outcome Measures: Ensure your chosen endpoints are relevant to chronic inflammatory pathways.
Question 2: We are seeing unexpected hormonal changes in our animal studies. Is this a known effect of this compound?
Answer: Yes, this is a potential off-target effect. An ex vivo study using dispersed rat adrenocortical cells demonstrated that this compound can concentration-dependently increase the secretion of aldosterone and corticosterone.[5] The maximal effective concentration was found to be 10-5 M.[5]
Troubleshooting Steps:
-
Measure Hormone Levels: If your experimental design allows, consider measuring baseline and post-treatment levels of relevant steroid hormones to assess this effect.
-
Dose Consideration: If the hormonal effect is a concern for your study's primary endpoints, you may need to adjust the dosage of this compound.
-
Control Groups: Ensure you have appropriate vehicle-treated control groups to differentiate between treatment-induced effects and other experimental variables.
Question 3: Our in vitro experiments show inhibition of arachidonic acid release, but the in vivo results are inconsistent. What could be the reason?
Answer: Discrepancies between in vitro and in vivo results can arise from several factors:
-
Pharmacokinetics: The bioavailability, distribution, metabolism, and excretion of this compound in your animal model may influence its effective concentration at the target site. The half-life of the compound in vivo may be a critical factor.
-
Route of Administration: The method of delivery (e.g., intravenous, oral gavage) can significantly impact the pharmacokinetic profile.[1][2][3]
-
Animal Model Complexity: In vivo systems involve complex biological interactions that are not fully replicated in vitro. The pathophysiology of your animal model may involve compensatory pathways that are not present in isolated cell systems.
Question 4: Are there any known toxic effects or LD50 data for this compound in animals?
Answer: Based on a comprehensive review of the available scientific literature, there are no published studies that have specifically determined the LD50 of this compound in any animal species. Furthermore, dedicated acute, subchronic, or chronic toxicity studies, as well as safety pharmacology and teratogenicity assessments, do not appear to be publicly available. The existing research has primarily focused on the therapeutic potential of this compound in various disease models. Researchers should therefore exercise caution and conduct appropriate dose-ranging and toxicity studies for their specific animal models and experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments cited in this document are crucial for reproducibility. While the full, unabridged protocols are extensive, the following provides a structured overview of a representative experimental design.
Example Protocol: Induction of Spinal Cord Injury and this compound Treatment in Rats
This protocol is a summarized representation of the methodology described in studies investigating the neuroprotective effects of this compound.[1]
-
Animal Model: Adult male Sprague-Dawley rats.
-
Anesthesia: Appropriate anesthesia is administered (e.g., a combination of ketamine and xylazine).
-
Surgical Procedure:
-
A laminectomy is performed at the thoracic level (e.g., T12) to expose the spinal cord.
-
Spinal cord injury is induced using a standardized method, such as a weight-drop device or a clip compression technique, to ensure consistent injury severity.
-
-
Treatment Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline).
-
A single intravenous injection of this compound (e.g., 7.13 mg/kg) or vehicle is administered at a specific time point post-injury (e.g., 30 minutes).
-
-
Post-Operative Care:
-
Animals are closely monitored during recovery from anesthesia.
-
Post-operative analgesia is provided as required.
-
Manual bladder expression may be necessary for animals with urinary retention.
-
-
Outcome Assessment:
-
Behavioral Testing: Locomotor function is assessed at regular intervals using a standardized scale (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale).
-
Histological Analysis: At the study endpoint (e.g., 7 days post-injury), animals are euthanized, and the spinal cord tissue is collected.
-
Immunohistochemical staining is performed to identify and quantify specific cell populations (e.g., neurons, oligodendrocytes) and inflammatory markers.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound is a trifluoromethyl ketone analog of arachidonic acid. Its primary mechanism of action is the potent and selective slow-binding inhibition of the 85-kDa cytosolic phospholipase A2 (cPLA2).[3][6] This inhibition blocks the release of arachidonic acid from membrane phospholipids, thereby preventing its conversion into pro-inflammatory eicosanoids by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
Caption: Mechanism of action of this compound.
Experimental Workflow for Investigating Neuroprotective Effects
The following diagram illustrates a typical experimental workflow for assessing the neuroprotective effects of this compound in an animal model of spinal cord injury.
Caption: Experimental workflow for SCI studies.
References
- 1. glpbio.com [glpbio.com]
- 2. Targeting cytosolic phospholipase A2 by arachidonyl trifluoromethyl ketone prevents chronic inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Arachidonyl trifluoromethyl ketone ameliorates experimental autoimmune encephalomyelitis via blocking peroxynitrite formation in mouse spinal cord white matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inhibitor of phospholipase-A2, this compound, stimulates steroid secretion by dispersed human and rat adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Phospholipase | TargetMol [targetmol.com]
Navigating the Stability of AACOCF3 in Frozen Storage: A Technical Guide
For researchers and drug development professionals utilizing the cytosolic phospholipase A2 (cPLA2) inhibitor, AACOCF3, ensuring the integrity of frozen stock solutions is paramount for reproducible and reliable experimental outcomes. This technical support center provides essential guidance on the long-term stability of this compound, troubleshooting common issues, and best practices for its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2][3][4] The choice of solvent will depend on the specific requirements of your experiment and downstream applications.
Q2: How should I store my this compound stock solutions for long-term use?
A2: For long-term storage, it is recommended to aliquot the reconstituted this compound stock solution into single-use volumes and store them frozen. This practice helps to avoid repeated freeze-thaw cycles which can degrade the compound.[1]
Q3: What are the specific storage temperatures and expected stability timelines for this compound in different solvents?
A3: The stability of this compound in frozen stock solutions can vary depending on the solvent and storage temperature. It is crucial to consult the product-specific datasheet provided by the supplier. However, general stability data from various sources is summarized in the table below.
Quantitative Data Summary: Long-Term Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Reported Stability | Citations |
| DMSO | -80°C | 6 months to 1 year | [1][5] |
| DMSO | -20°C | 1 to 2 months | [1][6] |
| DMSO | 4°C | 2 weeks | [5] |
| Ethanol | -20°C | Data not consistently available, consult supplier datasheet | |
| Ethanol | -80°C | Data not consistently available, consult supplier datasheet |
Note: The stability of this compound can be influenced by the quality of the solvent and the presence of moisture. Using fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of this compound.[1]
Troubleshooting Guide
Issue 1: My this compound stock solution appears cloudy or has precipitated after thawing.
-
Possible Cause 1: Exceeded solubility limit. The concentration of your stock solution may be too high for the solvent at a lower temperature.
-
Solution: Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. If precipitation persists, consider preparing a new stock solution at a lower concentration.
-
-
Possible Cause 2: Moisture absorption in DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can lead to decreased solubility of this compound.[1]
-
Solution: Use fresh, anhydrous grade DMSO for preparing stock solutions. Store DMSO under dry conditions.
-
-
Possible Cause 3: Compound degradation. Repeated freeze-thaw cycles or improper storage may have led to the degradation of the compound.
-
Solution: Prepare fresh stock solutions and aliquot them into single-use vials to minimize freeze-thaw cycles. Always store at the recommended temperature.
-
Issue 2: I am observing inconsistent or lower than expected activity of this compound in my experiments.
-
Possible Cause 1: Degradation of the stock solution. The stability of the stock solution may have been compromised due to improper storage or exceeding the recommended storage time.
-
Solution: Refer to the stability data table and ensure your storage conditions and duration are within the recommended limits. If in doubt, prepare a fresh stock solution.
-
-
Possible Cause 2: Inaccurate pipetting or dilution. Errors in preparing working solutions can lead to incorrect final concentrations.
-
Solution: Calibrate your pipettes regularly and prepare dilutions carefully.
-
-
Possible Cause 3: Interaction with experimental components. this compound activity might be affected by other components in your assay medium.
-
Solution: Review the literature for potential interactions or perform control experiments to assess the compatibility of this compound with your experimental setup.
-
Experimental Protocol: Assessing Long-Term Stability of this compound Stock Solutions
This protocol outlines a general method for researchers to validate the stability of their this compound stock solutions over time.
1. Preparation of Stock Solution:
- Dissolve this compound powder in anhydrous DMSO to a final concentration of 10 mM.
- Aliquot the stock solution into multiple single-use, light-protected microcentrifuge tubes.
2. Baseline Analysis (Time 0):
- Take one aliquot for immediate analysis.
- Analyze the concentration and purity of the this compound solution using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). This will serve as your baseline data.
3. Storage:
- Store the remaining aliquots at the desired frozen temperatures (e.g., -20°C and -80°C).
4. Time-Point Analysis:
- At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw one aliquot from each storage temperature.
- Analyze the thawed solution using the same analytical method as in the baseline analysis.
5. Data Analysis:
- Compare the concentration and purity of the stored samples to the baseline data.
- A significant decrease in concentration or the appearance of degradation peaks would indicate instability under the tested storage conditions.
Visualizing Experimental Workflows and Logic
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting flowchart for this compound issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Phospholipases | Tocris Bioscience [tocris.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. Enzo Life Sciences this compound (10 mg). CAS: 149301-79-1, Quantity: Each of | Fisher Scientific [fishersci.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. merckmillipore.com [merckmillipore.com]
Validation & Comparative
Validating the Inhibitory Effect of AACOCF3 on cPLA2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of Arachidonyl trifluoromethyl ketone (AACOCF3) on cytosolic phospholipase A2 (cPLA2), benchmarked against other known inhibitors. The information presented is supported by experimental data from peer-reviewed literature and includes detailed protocols for key validation assays to assist in the rigorous assessment of cPLA2 inhibition.
Comparative Inhibitory Potency of cPLA2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative cPLA2 inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | Chemical Class | IC50 Value (cPLA2) | Cell/Assay System | Reference(s) |
| This compound | Trifluoromethyl ketone | ~1.5 - 15 µM | Purified enzyme, Platelets, U937 cells | [1][2] |
| PACOCF3 | Trifluoromethyl ketone | ~3.8 - 45 µM | Macrophage PLA2, iPLA2 | [2] |
| Bromoenol lactone (BEL) | Lactone | ~7 µM (for iPLA2) | Calcium-independent PLA2 | [3] |
| Pyrrophenone | Pyrrolidine derivative | ~4.2 nM | Isolated human cPLA2α | [4] |
| Efipladib | Indole derivative | Potent (specific values vary) | Isolated enzyme, cell-based assays | [5] |
| Giripladib | Indole derivative | Potent (specific values vary) | Isolated enzyme, cell-based assays | |
| ASB14780 | Indole derivative | 20 nM (in human whole blood) | Human whole blood assay | |
| 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid | Indole derivative | 0.5 µM | Bovine platelets |
Signaling Pathway of cPLA2 and Inhibition by this compound
Cytosolic phospholipase A2 (cPLA2) plays a crucial role in the inflammatory cascade by catalyzing the release of arachidonic acid from membrane phospholipids. This free arachidonic acid is then metabolized into various pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. This compound, a trifluoromethyl ketone analog of arachidonic acid, acts as a potent, slow-binding inhibitor of cPLA2, thereby blocking the initial step in this inflammatory pathway.
Experimental Protocols
Measurement of cPLA2 Activity using a Commercial Colorimetric Assay Kit (e.g., Cayman Chemical cPLA2 Assay Kit)
This method provides a convenient and high-throughput means of measuring cPLA2 activity in purified enzyme preparations, cell lysates, and tissue homogenates.
Principle: The assay utilizes a synthetic substrate, arachidonoyl thio-phosphatidylcholine (arachidonoyl thio-PC). cPLA2 hydrolyzes the thioester bond at the sn-2 position, releasing a free thiol. This thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 405-420 nm.
Materials:
-
cPLA2 Assay Kit (containing cPLA2 Assay Buffer, DTNB/EGTA, Arachidonoyl Thio-PC, and a positive control like bee venom PLA2)
-
Microplate reader capable of measuring absorbance at 405-420 nm
-
96-well microplate
-
Purified cPLA2, cell lysate, or tissue homogenate
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Reagent Preparation: Prepare all reagents as described in the kit manual. This typically involves diluting a concentrated assay buffer and reconstituting the lyophilized substrate and DTNB.
-
Sample Preparation: Prepare your enzyme sample (purified cPLA2, cell lysate, or tissue homogenate) in the provided assay buffer.
-
Assay Setup:
-
Blank (No Enzyme): Add assay buffer to a well.
-
Positive Control: Add the provided control enzyme (e.g., bee venom PLA2) to a well.
-
Sample: Add your enzyme sample to a well.
-
Inhibitor Sample: Add your enzyme sample and the test inhibitor (e.g., this compound) to a well. A solvent control (enzyme sample + vehicle) should also be included.
-
-
Reaction Initiation: Add the reconstituted arachidonoyl thio-PC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at the recommended temperature (e.g., room temperature or 37°C) for a specified time (e.g., 15-60 minutes).
-
Reaction Termination and Color Development: Add the DTNB solution to each well to stop the reaction and develop the color.
-
Measurement: Read the absorbance of each well at 405-420 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all other readings. The cPLA2 activity is proportional to the rate of increase in absorbance. For inhibitor studies, calculate the percentage of inhibition relative to the solvent control. The IC50 value can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
Measurement of Arachidonic Acid Release from Radiolabeled Cells
This is a classic and highly sensitive method for assessing cPLA2 activity in intact cells.
Principle: Cells are pre-labeled with radioactive arachidonic acid (e.g., [³H]-arachidonic acid), which is incorporated into the sn-2 position of membrane phospholipids. Upon stimulation with a Ca²⁺ ionophore (e.g., A23187) or an agonist, activated cPLA2 cleaves and releases the radiolabeled arachidonic acid into the culture medium. The amount of radioactivity released is then quantified by liquid scintillation counting and is a direct measure of cPLA2 activity.
Materials:
-
Cell line of interest (e.g., platelets, U937, or other relevant cells)
-
Cell culture medium and supplements
-
[³H]-arachidonic acid
-
Stimulating agent (e.g., A23187, thrombin)
-
Test inhibitor (e.g., this compound)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Culture and Labeling:
-
Plate cells at an appropriate density in culture plates.
-
Incubate the cells with [³H]-arachidonic acid (typically 0.1-1.0 µCi/mL) in the culture medium for a sufficient time (e.g., 18-24 hours) to allow for incorporation into membrane phospholipids.
-
-
Washing: After the labeling period, wash the cells several times with fresh, serum-free medium containing bovine serum albumin (BSA) to remove unincorporated [³H]-arachidonic acid.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound) or vehicle control for a specified time (e.g., 30-60 minutes).
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., A23187) to activate cPLA2.
-
Collection of Supernatant: After the stimulation period (typically 5-30 minutes), collect the culture supernatant.
-
Quantification of Released Radioactivity:
-
Transfer a known volume of the supernatant to a scintillation vial.
-
Add scintillation cocktail to the vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Quantification of Total Incorporated Radioactivity:
-
Lyse the cells remaining in the wells with a lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of [³H]-arachidonic acid released by dividing the radioactivity in the supernatant by the total incorporated radioactivity (supernatant + cell lysate) and multiplying by 100.
-
Calculate the percentage of inhibition by comparing the release in the presence of the inhibitor to the release in the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations.
-
Experimental Workflow for Validating cPLA2 Inhibition
The following diagram illustrates a typical workflow for validating the inhibitory effect of a compound like this compound on cPLA2.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of AACOCF3 and PACOCF3 in Phospholipase A2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two widely used trifluoromethyl ketone-based phospholipase A2 (PLA2) inhibitors: Arachidonyl trifluoromethyl ketone (AACOCF3) and Palmitoyl trifluoromethyl ketone (PACOCF3). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biochemical pathways and workflows to aid in the selection and application of these research compounds.
Introduction
This compound and PACOCF3 are potent, cell-permeable inhibitors of phospholipase A2 enzymes, which play a critical role in various physiological and pathological processes, including inflammation, signal transduction, and membrane homeostasis. Their primary mechanism of action involves the inhibition of PLA2, leading to a reduction in the release of arachidonic acid and other fatty acids from membrane phospholipids. This, in turn, modulates the production of downstream inflammatory mediators such as eicosanoids. While both compounds share a similar structural motif, their differing fatty acid chains (arachidonyl for this compound and palmitoyl for PACOCF3) confer distinct inhibitory profiles and biological activities.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and PACOCF3 against different isoforms of phospholipase A2. This data highlights the differential potency of these inhibitors.
| Compound | Target Enzyme | Cell/System | IC50 Value | Reference |
| This compound | Cytosolic Phospholipase A2 (cPLA2) | HL60 cells | Not specified, but effective | [1] |
| Cytosolic Phospholipase A2 (cPLA2) | U937 cells | 8 µM | [1] | |
| Cytosolic Phospholipase A2 (cPLA2) | Platelets | 2 µM | [1] | |
| Calcium-independent Phospholipase A2 (iPLA2) | Macrophage-like P388D1 cells | 15 µM | [2] | |
| PACOCF3 | Calcium-independent Phospholipase A2 (iPLA2) | Macrophage-like P388D1 cells | 3.8 µM | [2] |
Notably, PACOCF3 is approximately four times more potent than this compound in inhibiting macrophage Ca2+-independent phospholipase A2 (iPLA2) in vitro.[2]
Mechanism of Action and Biological Effects
This compound (Arachidonyl trifluoromethyl ketone)
This compound is a well-characterized inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2).[1] By blocking cPLA2, this compound effectively prevents the release of arachidonic acid from membrane phospholipids, thereby inhibiting the production of downstream eicosanoids like prostaglandins and leukotrienes.[3] This mechanism underlies its observed anti-inflammatory effects in various experimental models.[4] Studies have shown that this compound can suppress inflammatory responses in models of chronic inflammation and asthma.[4] Furthermore, this compound has been reported to inhibit cyclooxygenase (COX) activity directly, suggesting a dual mechanism for its anti-inflammatory properties.[5] In addition to its role in inflammation, this compound has been investigated for its potential in cancer research, where it has been shown to enhance cell death in irradiated vascular endothelial cells.[6]
PACOCF3 (Palmitoyl trifluoromethyl ketone)
PACOCF3 is a potent inhibitor of calcium-independent phospholipase A2 (iPLA2).[2] While less extensively studied than this compound, research indicates that PACOCF3 also exerts significant biological effects. One notable in vivo study demonstrated that inhibition of PLA2 in the rat hippocampus by PACOCF3 leads to a reduction in membrane fluidity.[5] This finding suggests a role for iPLA2 in maintaining the biophysical properties of neuronal membranes and has implications for neurological research.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
Caption: General signaling pathway of Phospholipase A2 and points of inhibition by this compound and PACOCF3.
References
- 1. Inhibition of macrophage Ca(2+)-independent phospholipase A2 by bromoenol lactone and trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sketchviz.com [sketchviz.com]
- 3. Inhibition of cyclooxygenases 1 and 2 by the phospholipase-blocker, arachidonyl trifluoromethyl ketone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
A Comparative Guide: AACOCF3 versus siRNA-Mediated cPLA2 Knockdown for Researchers
For researchers, scientists, and drug development professionals, the targeted inhibition of cytosolic phospholipase A2 (cPLA2) is a critical step in investigating inflammatory pathways and developing novel therapeutics. This guide provides an objective comparison of two widely used methods for cPLA2 inhibition: the chemical inhibitor AACOCF3 and siRNA-mediated gene knockdown.
This comparison guide synthesizes experimental data to evaluate the performance, specificity, and potential off-target effects of both approaches. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key cited experiments are provided.
Mechanism of Action: A Tale of Two Approaches
This compound (Arachidonyl trifluoromethyl ketone) is a synthetic analog of arachidonic acid that acts as a potent, slow-binding, and reversible inhibitor of cPLA2. It competitively binds to the active site of the enzyme, thereby preventing the hydrolysis of phospholipids and the subsequent release of arachidonic acid, a key precursor for pro-inflammatory eicosanoids.
In contrast, small interfering RNA (siRNA) operates at the genetic level. Exogenously introduced siRNA molecules are incorporated into the RNA-induced silencing complex (RISC). This complex then utilizes the siRNA as a guide to identify and cleave the messenger RNA (mRNA) transcript of the cPLA2 gene (PLA2G4A). This targeted degradation of mRNA prevents the translation of the cPLA2 protein, leading to a "knockdown" of its expression and a subsequent reduction in enzyme activity.
Performance and Efficacy: A Quantitative Comparison
The efficacy of both this compound and siRNA in reducing cPLA2 activity and its downstream effects has been demonstrated in numerous studies. The following tables summarize key quantitative data from representative experiments. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions, cell types, and methodologies.
| Parameter | This compound | Reference |
| IC50 (Leukotriene B4 formation) | ~2.5 µM (in ionophore-stimulated human neutrophils) | [1] |
| Effective Concentration (Inhibition of cell proliferation) | 1 µM (in PDGF-BB driven human mesangial cells) | [2] |
| In Vivo Efficacy | 20 mg/kg (oral treatment in a mouse model of asthma) | [3] |
Table 1: Quantitative Data for this compound Efficacy. This table summarizes the half-maximal inhibitory concentration (IC50) and effective concentrations of this compound in various experimental settings.
| Parameter | siRNA-mediated cPLA2 Knockdown | Reference |
| Knockdown Efficiency (mRNA level) | 84-89% decrease in cPLA2 mRNA | [4] |
| Knockdown Efficiency (Protein level) | Significant reduction in cPLA2 protein levels | [5] |
| Functional Outcome | Significant reduction in cytokine-induced arachidonic acid release | [5] |
Table 2: Quantitative Data for siRNA-Mediated cPLA2 Knockdown Efficacy. This table presents the typical knockdown efficiency achieved with siRNA targeting cPLA2 at both the mRNA and protein levels, along with a key functional outcome.
Specificity and Off-Target Effects
A critical consideration for any inhibitory method is its specificity. Both this compound and siRNA have known potential for off-target effects.
This compound: Studies have shown that this compound can inhibit other enzymes involved in lipid metabolism, such as 5-lipoxygenase and CoA-independent transacylase[1]. Furthermore, at a concentration of 10µM, this compound has been observed to stimulate steroid secretion in adrenocortical cells, suggesting it can have effects beyond cPLA2 inhibition[6].
siRNA: The off-target effects of siRNA are primarily mediated by the "seed region" (nucleotides 2-8) of the siRNA guide strand, which can bind to and silence unintended mRNA targets with partial complementarity. The extent of off-target effects is concentration-dependent and can be mitigated by careful siRNA design and using the lowest effective concentration.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for utilizing this compound and siRNA to inhibit cPLA2.
Protocol 1: Inhibition of cPLA2 by this compound in Cultured Cells
Objective: To assess the effect of this compound on a cellular process regulated by cPLA2 (e.g., cytokine-induced arachidonic acid release).
Materials:
-
Cell line of interest (e.g., human bronchial epithelial cells)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Stimulating agent (e.g., TNF-α, IL-1α)
-
[3H]arachidonic acid
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and grow to desired confluency.
-
Radiolabeling: Label the cellular phospholipids by incubating the cells with [3H]arachidonic acid in the culture medium for 18-24 hours.
-
Wash: Wash the cells extensively with fresh medium to remove unincorporated [3H]arachidonic acid.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 - 10 µM) or vehicle (DMSO) for 30-60 minutes.
-
Stimulation: Add the stimulating agent (e.g., TNF-α) to the culture medium and incubate for the desired time period (e.g., 15 minutes to 2 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification: Measure the amount of released [3H]arachidonic acid in the supernatant using a scintillation counter.
-
Data Analysis: Calculate the percentage of arachidonic acid release relative to the total incorporated radioactivity and compare the results between this compound-treated and vehicle-treated cells.
Protocol 2: siRNA-Mediated Knockdown of cPLA2 in Cultured Cells
Objective: To reduce the expression of cPLA2 protein and assess the functional consequences.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
cPLA2-targeting siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Reagents for Western blotting or qRT-PCR
Procedure:
-
Cell Seeding: Seed cells in culture plates 24 hours prior to transfection to achieve 50-70% confluency at the time of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
Dilute the cPLA2 siRNA or control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in fresh culture medium.
-
Incubation: Incubate the cells for 48-72 hours to allow for mRNA degradation and protein knockdown.
-
Validation of Knockdown:
-
qRT-PCR: Harvest a subset of cells to isolate RNA and quantify cPLA2 mRNA levels relative to a housekeeping gene.
-
Western Blotting: Lyse the remaining cells to extract proteins and determine cPLA2 protein levels relative to a loading control (e.g., β-actin).
-
-
Functional Assay: Perform the desired functional assay (e.g., measurement of arachidonic acid release as described in Protocol 1) to assess the phenotypic consequences of cPLA2 knockdown.
Visualizing the Comparison
To further clarify the concepts discussed, the following diagrams illustrate the cPLA2 signaling pathway, the experimental workflows, and a logical comparison of the two inhibitory methods.
Caption: The cPLA2 signaling pathway.
Caption: Experimental workflows for this compound and siRNA.
Caption: Logical comparison of this compound and siRNA.
Conclusion: Choosing the Right Tool for the Job
Both this compound and siRNA-mediated knockdown are powerful tools for inhibiting cPLA2 function, each with its own set of advantages and limitations.
This compound is ideal for experiments requiring rapid and transient inhibition of cPLA2 enzymatic activity. Its ease of use makes it suitable for high-throughput screening and for studying acute cellular responses. However, researchers must be mindful of its potential off-target effects on other enzymes.
siRNA-mediated knockdown offers a more specific approach to reducing cPLA2 levels, providing a sustained period of inhibition. This makes it well-suited for studying the long-term consequences of cPLA2 deficiency. The requirement for transfection and the time needed to achieve effective knockdown are key considerations. Careful siRNA design and validation are essential to minimize off-target effects.
References
- 1. Differential effects of arachidonoyl trifluoromethyl ketone on arachidonic acid release and lipid mediator biosynthesis by human neutrophils. Evidence for different arachidonate pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting cytosolic phospholipase A2 by arachidonyl trifluoromethyl ketone prevents chronic inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antisense inhibition of 85-kDa cPLA2 blocks arachidonic acid release from airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inhibitor of phospholipase-A2, this compound, stimulates steroid secretion by dispersed human and rat adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
AACOCF3: A Comparative Guide to its Inhibition of Phospholipase A2 Isoforms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of Arachidonyl trifluoromethyl ketone (AACOCF3) on various phospholipase A2 (PLA2) isoforms. The information is supported by experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding of this compound's selectivity and mechanism of action.
Introduction
Phospholipase A2 (PLA2) enzymes are critical mediators in a variety of cellular processes, including inflammation, signal transduction, and membrane homeostasis. They catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid, often arachidonic acid, and a lysophospholipid. The PLA2 superfamily is diverse, broadly categorized into cytosolic (cPLA2), calcium-independent (iPLA2), and secretory (sPLA2) isoforms, each with distinct physiological roles.
This compound is a synthetic analog of arachidonic acid that acts as a potent inhibitor of certain PLA2 isoforms. Its utility as a research tool and potential therapeutic agent hinges on its selectivity towards these different isoforms. This guide aims to elucidate the inhibitory profile of this compound across the major PLA2 families.
Quantitative Comparison of this compound Inhibition on PLA2 Isoforms
The inhibitory potency of this compound varies significantly among the different PLA2 isoforms. The following table summarizes the available quantitative data, primarily expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). It is important to note that direct comparison of these values should be made with caution, as experimental conditions, such as substrate composition and enzyme source, can influence the results.
| PLA2 Isoform | Enzyme Source/Type | Inhibition Metric | Value | Reference(s) |
| cPLA2 | Group IV | Ki (estimated) | 5 x 10-5 mol fraction | [1] |
| cPLA2-induced exocytosis | Effective Concentration | 50 µM | [2] | |
| iPLA2 | Macrophage-like cell line (P388D1) | IC50 | 15 µM (0.028 mol fraction) | [3][4] |
| sPLA2 | Not specified | Inhibition (estimated) | 0.1 mol fraction | [1] |
Key Findings from the Data:
-
High Potency against cPLA2: this compound demonstrates potent inhibition of cytosolic PLA2 (Group IV), as indicated by the low estimated Ki value.[1]
-
Moderate Potency against iPLA2: The compound also inhibits the calcium-independent PLA2 isoform from a macrophage-like cell line with an IC50 value in the micromolar range.[3][4]
-
Low Potency against sPLA2: this compound is a significantly less effective inhibitor of secretory PLA2, highlighting its selectivity for the cytosolic and calcium-independent isoforms.[1]
Experimental Protocols
The determination of PLA2 inhibition by this compound relies on robust enzymatic assays. Below are generalized protocols for assessing the activity of cPLA2, iPLA2, and sPLA2 in the presence of the inhibitor.
General Principle of PLA2 Activity Assays
Most PLA2 activity assays measure the release of a labeled or chromogenic substrate from a phospholipid. The rate of this release is indicative of the enzyme's catalytic activity. To determine the inhibitory effect of this compound, the assay is performed in the presence of varying concentrations of the inhibitor, and the results are compared to a control without the inhibitor.
Protocol for cPLA2 Inhibition Assay
This protocol is adapted from commercially available kits and literature methods.[5][6][7]
-
Reagent Preparation:
-
Prepare a cPLA2 assay buffer (e.g., 160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl2, 8 mM Triton X-100, 60% glycerol, and 2 mg/ml BSA).
-
Reconstitute the cPLA2 enzyme in the assay buffer to the desired concentration.
-
Prepare the substrate, Arachidonoyl Thio-PC, by reconstituting it in the assay buffer.
-
Prepare a solution of DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add the cPLA2 enzyme to each well.
-
Add the desired concentration of this compound or vehicle control (DMSO) to the respective wells.
-
Initiate the reaction by adding the Arachidonoyl Thio-PC substrate to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the color by adding the DTNB solution.
-
Read the absorbance at 405-420 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol for iPLA2 Inhibition Assay
This protocol is based on methods described for the characterization of macrophage iPLA2.[3][4]
-
Reagent Preparation:
-
Prepare an iPLA2 assay buffer (e.g., 100 mM HEPES, pH 7.5, 5 mM EDTA, and 0.1 mM ATP).
-
Prepare a mixed micellar substrate containing a radiolabeled phospholipid (e.g., 1-palmitoyl-2-[1-14C]palmitoyl-sn-glycero-3-phosphorylcholine) and Triton X-100.
-
Purify or obtain the iPLA2 enzyme.
-
Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.
-
-
Assay Procedure:
-
In a reaction tube, combine the iPLA2 enzyme and the desired concentration of this compound or vehicle control.
-
Pre-incubate the mixture for a short period (e.g., 5 minutes at 40°C).
-
Initiate the reaction by adding the mixed micellar substrate.
-
Incubate the reaction at 40°C for a defined time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., Dole's reagent).
-
Extract the released radiolabeled fatty acid using a solvent partition method.
-
Quantify the radioactivity in the fatty acid-containing phase using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the enzyme activity at each inhibitor concentration.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the cPLA2 assay.
-
Protocol for sPLA2 Inhibition Assay
This protocol is a generalized procedure based on commercially available kits.[8][9]
-
Reagent Preparation:
-
Prepare an sPLA2 assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100).
-
Reconstitute the sPLA2 enzyme (e.g., from bee venom) in the assay buffer.
-
Prepare the substrate, such as the 1,2-dithio analog of diheptanoyl phosphatidylcholine.
-
Prepare a solution of DTNB.
-
Prepare a stock solution of this compound and serial dilutions.
-
-
Assay Procedure:
-
Add the sPLA2 enzyme to the wells of a 96-well plate.
-
Add the various concentrations of this compound or vehicle control.
-
Initiate the reaction by adding the substrate.
-
Immediately add the DTNB solution.
-
Monitor the increase in absorbance at 405-414 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
To visualize the interplay of this compound with PLA2 signaling and the general workflow for assessing its inhibitory activity, the following diagrams are provided.
Experimental workflow for assessing PLA2 inhibition by this compound.
Simplified cPLA2 signaling pathway and the inhibitory action of this compound.
Overview of iPLA2's role in cellular processes and its inhibition by this compound.
Dual signaling roles of sPLA2 and the comparatively weak inhibition by this compound.
Conclusion
This compound is a valuable tool for investigating the roles of specific PLA2 isoforms. The available data clearly indicate that this compound is a potent inhibitor of cytosolic PLA2 (cPLA2) and a moderately potent inhibitor of calcium-independent PLA2 (iPLA2). In contrast, its inhibitory activity against secretory PLA2 (sPLA2) is significantly weaker, establishing it as a selective inhibitor. This selectivity allows researchers to dissect the distinct contributions of cPLA2 and iPLA2 in various physiological and pathological processes. When using this compound, it is crucial to consider the specific PLA2 isoforms expressed in the experimental system and to use appropriate concentrations to achieve the desired selective inhibition. The provided protocols and diagrams serve as a foundation for designing and interpreting experiments aimed at understanding the complex biology of phospholipase A2.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of macrophage Ca(2+)-independent phospholipase A2 by bromoenol lactone and trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Macrophage Ca2+-independent Phospholipase A2 by Bromoenol Lactone and Trifluoromethyl Ketones (∗) [escholarship.org]
- 5. caymanchem.com [caymanchem.com]
- 6. cPLA2 Assay Kit - Applications - CAT N°: 765021 [bertin-bioreagent.com]
- 7. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 8. caymanchem.com [caymanchem.com]
- 9. abcam.com [abcam.com]
Comparative Analysis of AACOCF3 Across Diverse Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytosolic phospholipase A2 (cPLA2) inhibitor, AACOCF3, detailing its performance and effects across various cell lines. The information presented is supported by experimental data from peer-reviewed studies.
This compound, or arachidonyl trifluoromethyl ketone, is a cell-permeable and potent inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2). Its mechanism of action primarily involves the blockage of arachidonic acid release, a critical precursor for the synthesis of pro-inflammatory eicosanoids. This inhibitory action modulates key signaling pathways, influencing cellular processes such as proliferation, apoptosis, and survival. This guide provides a comparative overview of this compound's effects, detailed experimental methodologies, and visual representations of the implicated signaling pathways.
Quantitative Data Summary
The following tables summarize the effects of this compound on viability, apoptosis, and clonogenic survival in different cell lines as reported in various studies.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 Value | Assay | Reference |
| U937 | Human monocytic leukemia | 8 µM | Arachidonic Acid Release | [1] |
| Platelets | Human blood platelets | 2 µM | Arachidonic Acid Release | [1] |
| 3B11 | Murine endothelial | Not specified | Clonogenic Survival | [2] |
| LLC | Lewis Lung Carcinoma | Not specified | Clonogenic Survival | [2] |
| H460 | Human non-small cell lung cancer | Not specified | Clonogenic Survival | [2] |
| Pancreatic Cancer Cells | Human pancreatic cancer | Not specified | Cell Viability | [3] |
| Breast Cancer Cells | Human breast cancer | Not specified | Cell Viability | [3] |
Table 2: Effect of this compound on Apoptosis and Clonogenic Survival
| Cell Line | Treatment Concentration | Effect on Apoptosis | Effect on Clonogenic Survival | Reference |
| 3B11 | 1 µmol/L (+ 2 Gy radiation) | - | Decreased survival | [2] |
| LLC | 1 µmol/L (+ 2 Gy radiation) | - | Decreased survival | [2] |
| H460 | 1 µmol/L (+ 2 Gy radiation) | - | Decreased survival | [2] |
| Multiple Myeloma Cells | Not specified | Induction of apoptosis | - | [4] |
Key Signaling Pathways Modulated by this compound
This compound primarily targets cytosolic phospholipase A2 (cPLA2), which is a crucial enzyme in the production of arachidonic acid. The inhibition of cPLA2 by this compound leads to the downstream modulation of several important signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are pivotal in cell survival, proliferation, and inflammation.
References
- 1. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of AACOCF3 and Dexamethasone in Inducing Thymocyte Apoptosis
For researchers in immunology and drug development, understanding the precise mechanisms of thymocyte apoptosis is crucial for both basic research and therapeutic applications. This guide provides a detailed comparison of two known inducers of thymocyte apoptosis: the synthetic glucocorticoid Dexamethasone and the cytosolic phospholipase A2 (cPLA2) inhibitor, arachidonyl trifluoromethyl ketone (AACOCF3). While both compounds culminate in the programmed cell death of thymocytes, their initial triggers and signaling cascades exhibit distinct characteristics.
Comparative Overview of Apoptotic Induction
Dexamethasone, a well-established immunosuppressant, induces apoptosis in immature CD4+/CD8+ thymocytes through a receptor-mediated mechanism that is dependent on gene transcription and protein synthesis.[1][2] In contrast, this compound, a pharmacological inhibitor of cPLA2, triggers apoptosis through a pathway that shares significant downstream convergence with the dexamethasone-induced cascade but is initiated by enzymatic inhibition.[3] A key study has shown that the pharmacological inhibition of cPLA2 by this compound (at 10 µM) in mouse thymocytes leads to a significant increase in apoptosis, comparable to that observed with dexamethasone (at 10⁻⁷ M) treatment.[3]
Tabular Summary of Mechanistic Differences
| Feature | This compound | Dexamethasone |
| Primary Target | Cytosolic Phospholipase A2 (cPLA2)[3] | Glucocorticoid Receptor (GR)[4][5][6] |
| Initiation | Inhibition of cPLA2 activity[3] | Binding to and activation of the GR[4][5][6] |
| Dependence on Protein Synthesis | Not explicitly stated, but downstream events are rapid | Requires new mRNA and protein synthesis[1][7] |
| Upstream Signaling | Direct enzymatic inhibition | GR nuclear translocation[7] |
| Key Signaling Intermediates | PI-PLCβ, DAG, Acidic Sphingomyelinase (aSMase), Ceramide, Caspase-3[3] | PI-PLC, DAG, aSMase, Ceramide, Caspases (including -8, -9, and -3)[4][5][6][8] |
Signaling Pathways of Apoptosis
The signaling cascades initiated by this compound and dexamethasone, while originating from different points, converge on a common pathway involving phospholipase C and sphingomyelinase activation.
Dexamethasone-Induced Apoptotic Pathway
Dexamethasone initiates apoptosis by binding to the glucocorticoid receptor (GR).[4][5][6] This complex then triggers a cascade that includes the activation of a G-protein-dependent phosphatidylinositol-specific phospholipase C (PI-PLC), leading to the generation of diacylglycerol (DAG).[4][5] This is followed by the activation of acidic sphingomyelinase (aSMase), which generates ceramide.[4][5][6] This signaling pathway ultimately leads to the activation of a caspase cascade, including caspase-8, -9, and -3, culminating in apoptosis.[8] Notably, this process requires the nuclear translocation of the GR and subsequent gene transcription and protein synthesis.[7]
This compound-Induced Apoptotic Pathway
This compound induces thymocyte apoptosis by inhibiting cytosolic phospholipase A2 (cPLA2).[3] This inhibition leads to the activation of PI-PLCβ, resulting in a rapid and transient increase in DAG generation.[3] Similar to the dexamethasone pathway, this is followed by the activation of aSMase and an increase in ceramide levels.[3] The cascade culminates in the activation of caspase-3, leading to apoptosis.[3] A key finding is that the apoptotic effect of this compound can be abrogated by a PI-PLCβ inhibitor (U73122), highlighting the crucial role of this enzyme in the pathway.[3]
Experimental Protocols
The following are generalized methodologies for key experiments used to study thymocyte apoptosis.
Thymocyte Isolation and Culture
-
Source: Thymus glands from mice (e.g., BALB/c or C57BL/6).
-
Procedure: Thymus is mechanically dissociated into a single-cell suspension in a suitable buffer (e.g., RPMI 1640 medium). Red blood cells are lysed using a lysis buffer. The resulting thymocytes are washed, counted, and resuspended in complete culture medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Thymocytes are cultured at a density of approximately 1-2 x 10⁶ cells/mL and treated with various concentrations of this compound, dexamethasone, or vehicle control for specified time periods (e.g., 4, 6, 18, or 24 hours).
Assessment of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
Procedure:
-
Harvest and wash the treated thymocytes with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
DNA Fragmentation Analysis
Detection of the characteristic "ladder" pattern of DNA fragmentation is a hallmark of apoptosis.
-
Principle: During apoptosis, endonucleases cleave DNA into oligonucleosomal fragments of approximately 180-200 base pairs.
-
Procedure:
-
Lyse the treated thymocytes and extract the genomic DNA.
-
Treat the DNA with RNase to remove RNA contamination.
-
Separate the DNA fragments by agarose gel electrophoresis.
-
Visualize the DNA fragments under UV light after staining with an intercalating dye such as ethidium bromide or SYBR Green. An apoptotic sample will show a ladder-like pattern.
-
Caspase Activity Assay
This assay quantifies the activity of key executioner caspases, such as caspase-3.
-
Principle: A specific peptide substrate for the caspase of interest is labeled with a fluorophore or a chromophore. Cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified.
-
Procedure:
-
Prepare cell lysates from treated thymocytes.
-
Incubate the lysate with a caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC).
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
The amount of cleaved substrate is proportional to the caspase activity in the sample.
-
The experimental workflow for comparing the apoptotic effects of this compound and dexamethasone can be visualized as follows:
References
- 1. Apoptosis in human thymocytes after treatment with glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymosin alpha 1 antagonizes dexamethasone and CD3-induced apoptosis of CD4+ CD8+ thymocytes through the activation of cAMP and protein kinase C dependent second messenger pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of cPLA2 inhibition in dexamethasone-induced thymocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone-induced thymocyte apoptosis: apoptotic signal involves the sequential activation of phosphoinositide-specific phospholipase C, acidic sphingomyelinase, and caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Dexamethasone-induced thymocytes apoptosis requires glucocorticoid receptor nuclear translocation but not mitochondrial membrane potential transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
A Comparative Guide to the In Vitro and In Vivo Effects of AACOCF3
For Researchers, Scientists, and Drug Development Professionals
Arachidonyl trifluoromethyl ketone (AACOCF3) is a potent and selective inhibitor of cytosolic phospholipase A2 (cPLA2) and has demonstrated significant effects in both laboratory-based (in vitro) and living organism (in vivo) studies.[1] This guide provides a comprehensive comparison of its activities in these different settings, supported by experimental data and detailed protocols.
Mechanism of Action
This compound primarily exerts its effects by inhibiting the 85-kDa cytosolic phospholipase A2 (cPLA2), an enzyme crucial for the release of arachidonic acid from membrane phospholipids.[1] By blocking this step, this compound effectively curtails the production of downstream pro-inflammatory mediators, including prostaglandins and leukotrienes. Additionally, it has been shown to inhibit calcium-independent phospholipase A2 (iPLA2).[1]
In Vitro Effects of this compound
The in vitro activity of this compound has been characterized across various cell lines, demonstrating its ability to inhibit phospholipase activity and modulate cellular responses.
Quantitative In Vitro Data
| Parameter | Cell Line/System | Value | Reference |
| IC50 (cPLA2) | Purified 85-kDa cPLA2 | 1.5 µM | [1] |
| IC50 (iPLA2) | Purified iPLA2 | 6.0 µM | [1] |
| IC50 (Arachidonic Acid Release) | U937 cells | 8 µM | |
| IC50 (Arachidonic Acid Release) | Platelets | 2 µM | |
| IC50 (Leukotriene B4 Formation) | Ionophore-stimulated human neutrophils | ~2.5 µM | [2] |
Key In Vitro Findings
-
Inhibition of Arachidonic Acid Release: this compound effectively blocks the release of arachidonic acid in various cell types, including U937 cells and platelets, when stimulated.
-
Suppression of Inflammatory Mediators: The compound has been shown to inhibit the formation of leukotriene B4 and platelet-activating factor in human neutrophils.[2]
-
Vascular Calcification: In human aortic smooth muscle cells, this compound suppresses phosphate-induced calcification and osteogenic/chondrogenic signaling.
-
Insulin Secretion: It has been observed to inhibit glucose-induced insulin secretion from isolated rat islets.
-
Cancer Cell Effects: Studies have reported that this compound can inhibit the migration and invasion of lung cancer cells and sensitize tumors to radiation therapy by affecting the tumor vasculature.
In Vivo Effects of this compound
In vivo studies have highlighted the therapeutic potential of this compound in various disease models, primarily focusing on inflammation, vascular disease, and neurological injury.
Quantitative In Vivo Data
| Animal Model | Dosing Regimen | Key Finding | Reference |
| Cholecalciferol-overload mouse model | Not specified | Inhibited aortic osteoinductive signaling and vascular calcification. | [1] |
| Ovalbumin-sensitized/challenged BALB/c mice (Asthma model) | 20 mg/kg, oral | Prevented airway hyper-responsiveness and decreased airway inflammation. | [3] |
| Phorbol 12-myristate 13-acetate (PMA)-induced chronic ear edema in mice | Not specified | Inhibited chronic ear edema. | [3] |
| Spinal cord injury (SCI) mice | 4mM, 50 μl i.v. post-injury, then 4mM, 200μl i.p. every other day for 2 weeks | Significantly reduced lesion area and improved locomotor function. | |
| ApoE-/- mice on a high-cholesterol diet | 10 mg/kg, gavage, 5 days/week | Significantly reduced type III collagen plaque expression. |
Key In Vivo Findings
-
Anti-inflammatory Activity: this compound has been shown to be an effective inhibitor of chronic inflammatory responses, as demonstrated in models of asthma and skin inflammation.[3]
-
Vascular Protection: The compound reduces vascular calcification and collagen deposition in atherosclerotic plaques in mouse models.
-
Neuroprotection: In a model of spinal cord injury, this compound treatment led to reduced tissue damage and improved functional recovery. It is suggested that this effect is mediated by the attenuation of peroxynitrite formation.
-
Steroidogenesis: An important consideration is that this compound has been shown to stimulate the secretion of adrenal steroids, which could be a relevant side effect in certain applications.
Signaling Pathway of this compound Action
The primary mechanism of this compound involves the inhibition of cPLA2, which is a critical upstream enzyme in the arachidonic acid cascade. By blocking cPLA2, this compound prevents the liberation of arachidonic acid from the cell membrane, thereby inhibiting the synthesis of various eicosanoids that are potent mediators of inflammation and other cellular processes.
Caption: this compound inhibits cPLA2, blocking arachidonic acid release and downstream inflammation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments involving this compound.
In Vitro: Inhibition of Arachidonic Acid Release in Platelets
-
Platelet Preparation: Isolate human platelets from whole blood by differential centrifugation. Resuspend the final platelet pellet in a suitable buffer (e.g., Tyrode's buffer) to a concentration of 4 x 107 cells/ml.
-
This compound Treatment: Pre-incubate the platelet suspension with varying concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 15 minutes) at 37°C.
-
Stimulation: Induce arachidonic acid release by adding a calcium ionophore (e.g., A23187) and incubate for a further period (e.g., 5 minutes).
-
Extraction and Analysis: Terminate the reaction and extract the lipids using a suitable solvent system (e.g., Folch method). Analyze the amount of released arachidonic acid using a sensitive analytical technique such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage inhibition of arachidonic acid release for each this compound concentration compared to the vehicle control and determine the IC50 value.
References
- 1. Targeting cytosolic phospholipase A2 by arachidonyl trifluoromethyl ketone prevents chronic inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
AACOCF3: A Comparative Guide to its Specificity for cPLA2
Arachidonyl trifluoromethyl ketone (AACOCF3) is a widely utilized potent inhibitor of cytosolic phospholipase A2 (cPLA2). Its efficacy and specificity are critical considerations for researchers in fields such as inflammation, neurobiology, and cancer research, where the activity of cPLA2 and other lipases plays a crucial role. This guide provides a detailed comparison of this compound's specificity for cPLA2 versus other lipases, supported by experimental data and methodologies.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound against various lipases is most effectively compared using the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The table below summarizes the available quantitative data.
| Enzyme Target | Inhibitor | IC50 / Ki | Cell/System | Reference |
| Cytosolic PLA2 (cPLA2) | This compound | ~2 µM (IC50) | Platelets | [1] |
| Cytosolic PLA2 (cPLA2) | This compound | ~8 µM (IC50) | U937 cells | [1] |
| Cytosolic PLA2 (cPLA2) | This compound | ~10 µM (IC50) | General | [2] |
| Cytosolic PLA2 (cPLA2) | This compound | Ki ≤ 5 x 10-5 mol fraction | Purified enzyme | [3] |
| Ca2+-independent PLA2 (iPLA2) | This compound | ~0.028 mol fraction (IC50) | P388D1 cells | [3] |
| Secretory PLA2 (sPLA2) | This compound | ~0.1 mol fraction (estimated) | Purified enzyme | [3] |
| Fatty Acid Amide Hydrolase (FAAH) | This compound | Inhibits | In vitro |
Note: Molar fraction values represent the fraction of the inhibitor in the total lipid environment. A lower value indicates higher potency.
Mechanism of Action and Selectivity
This compound is a slow, tight-binding inhibitor of cPLA2.[3] It is an analog of arachidonic acid, the natural substrate for cPLA2, which allows it to competitively bind to the enzyme's active site. The trifluoromethyl ketone group is thought to play a key role in the covalent modification of a serine residue within the active site, leading to potent inhibition.[4]
The data indicates that this compound is a selective inhibitor for cPLA2 when compared to sPLA2.[3] While it also inhibits iPLA2, the reported inhibitory concentrations suggest a preference for cPLA2.[3][4] It is important to note that this compound has also been shown to inhibit other enzymes, such as fatty acid amide hydrolase (FAAH), which should be considered when interpreting experimental results.
cPLA2 Signaling Pathway and Inhibition by this compound
Cytosolic PLA2 plays a critical role in the inflammatory cascade by liberating arachidonic acid from membrane phospholipids. This arachidonic acid is then available for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to the production of pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[5] this compound inhibits the initial step of this cascade.
Caption: cPLA2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Determination of cPLA2 Inhibition in Whole Cells
This method assesses the ability of this compound to block the release of arachidonic acid from the phospholipids of intact cells following stimulation.
-
Cell Culture and Labeling:
-
Culture cells (e.g., U937 monocytes or platelets) in appropriate media.
-
Label the cellular phospholipids by incubating the cells with a radiolabeled arachidonic acid, such as [3H]arachidonic acid, for a specified period (e.g., 18-24 hours). This allows for the incorporation of the radiolabel into the cell membranes.
-
-
Inhibitor Pre-incubation:
-
Wash the cells to remove unincorporated [3H]arachidonic acid.
-
Resuspend the cells in a suitable buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined time (e.g., 15-30 minutes).
-
-
Cell Stimulation:
-
Induce the release of arachidonic acid by stimulating the cells with a calcium ionophore (e.g., A23187) or another appropriate agonist.
-
-
Extraction and Analysis:
-
Terminate the reaction by centrifuging the cells and collecting the supernatant.
-
Extract the lipids from the supernatant.
-
Separate the released [3H]arachidonic acid from other lipids using thin-layer chromatography (TLC).
-
Quantify the amount of radioactivity in the arachidonic acid spot using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of arachidonic acid release for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow
The following diagram illustrates the general workflow for assessing the inhibitory effect of this compound on cPLA2 activity.
Caption: Workflow for assessing this compound inhibition of cPLA2.
References
- 1. Arachidonyl trifluoromethyl ketone, a potent inhibitor of 85-kDa phospholipase A2, blocks production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. escholarship.org [escholarship.org]
- 4. (6Z,9Z,12Z,15Z)-1,1,1-Trifluoro-6,9,12,15-heneicosatetraen-2-one | 149301-79-1 | Benchchem [benchchem.com]
- 5. Targeting cytosolic phospholipase A2 by arachidonyl trifluoromethyl ketone prevents chronic inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Effects of COX-2 Inhibitors: A Comparative Guide on Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term effects of Celecoxib, a selective COX-2 inhibitor, with other non-steroidal anti-inflammatory drugs (NSAIDs). The information is supported by experimental data and detailed methodologies to aid in research and drug development.
Mechanism of Action: Selective COX-2 Inhibition
Celecoxib's primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1][2] Unlike non-selective NSAIDs such as ibuprofen and naproxen, which inhibit both COX-1 and COX-2, celecoxib's selectivity for COX-2 is thought to reduce the risk of certain gastrointestinal side effects.[3] The polar sulfonamide side chain of celecoxib binds to a hydrophilic region near the active site of the COX-2 enzyme, contributing to its selectivity.[3]
Long-Term Effects: A Comparative Analysis
Long-term use of NSAIDs, including celecoxib, is associated with potential cardiovascular, gastrointestinal, and renal adverse events. The key to assessing these effects lies in comparative clinical trials.
Cardiovascular Risk
Initial concerns regarding the cardiovascular safety of selective COX-2 inhibitors arose after the withdrawal of rofecoxib (Vioxx). However, large-scale clinical trials have provided a more nuanced understanding of celecoxib's cardiovascular risk profile compared to non-selective NSAIDs.
The PRECISION (Prospective Randomized Evaluation of Celecoxib Integrated Safety vs. Ibuprofen Or Naproxen) trial was a landmark study that compared the cardiovascular safety of celecoxib, ibuprofen, and naproxen in patients with arthritis at high cardiovascular risk.[4][5] The study found that moderate doses of celecoxib were non-inferior to ibuprofen and naproxen in terms of cardiovascular events.[5][6]
| Endpoint | Celecoxib (100-200mg twice daily) | Ibuprofen (600-800mg three times daily) | Naproxen (375-500mg twice daily) | Reference |
| Primary Cardiovascular Outcome (Composite) | 2.3% | 2.7% | 2.5% | [4] |
| Hazard Ratio (Celecoxib vs. Ibuprofen) | 0.85 | - | - | |
| Hazard Ratio (Celecoxib vs. Naproxen) | 0.93 | - | - | |
| New-Onset Hypertension | 10.3% | 23.2% | - | [6] |
Gastrointestinal Effects
A primary advantage of celecoxib's selective COX-2 inhibition is a reduced risk of gastrointestinal complications compared to non-selective NSAIDs.[3][7]
| Endpoint | Celecoxib | Ibuprofen | Naproxen | Reference |
| Clinically Significant Upper GI Events | Lower incidence | Higher incidence | Higher incidence | [7][8] |
| Symptomatic Gastroduodenal Ulcers | Significantly reduced | - | - | [7] |
Renal Effects
Long-term use of all NSAIDs can potentially lead to renal adverse effects.[9] Comparative data from the PRECISION trial indicated that celecoxib had a more favorable renal safety profile than ibuprofen.[8]
| Endpoint | Celecoxib | Ibuprofen | Naproxen | Reference |
| Serious Renal Events | Significantly lower rate | Higher rate | No significant difference | [8] |
Experimental Protocols for Assessing Long-Term Effects
A thorough assessment of the long-term effects of a compound like "this compound" would involve a combination of in vitro and in vivo studies.
In Vitro Toxicity Assessment
In vitro cytotoxicity assays are crucial for early-stage safety screening.[10]
Objective: To determine the cytotoxic potential of the test compound on relevant cell lines.
Methodology:
-
Cell Culture: Culture relevant cell lines (e.g., human intestinal epithelial cells, endothelial cells, renal proximal tubule cells) under standard conditions.
-
Compound Treatment: Expose cells to a range of concentrations of the test compound and appropriate controls (vehicle, positive control) for extended periods (e.g., 24, 48, 72 hours).
-
Cytotoxicity Assays:
-
MTT Assay: Measures cell viability based on mitochondrial activity.
-
LDH Release Assay: Measures membrane integrity by quantifying the release of lactate dehydrogenase.
-
Apoptosis/Necrosis Staining: Use of Annexin V/Propidium Iodide staining to differentiate between apoptotic and necrotic cell death.
-
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value and determine the dose-dependent cytotoxic effects.
In Vivo Long-Term Toxicity Studies (Rodent Model)
Long-term animal studies are essential for evaluating systemic toxicity and identifying potential target organs.[11][12]
Objective: To assess the long-term safety and tolerability of the test compound in a rodent model.
Methodology:
-
Animal Model: Use a suitable rodent strain (e.g., Sprague-Dawley rats).
-
Dosing: Administer the test compound daily via an appropriate route (e.g., oral gavage) at multiple dose levels (low, medium, high) for an extended period (e.g., 6 months). Include a vehicle control group.
-
Monitoring:
-
Clinical Observations: Daily monitoring for any signs of toxicity, changes in behavior, or mortality.
-
Body Weight and Food Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples collected at baseline and at regular intervals for analysis of blood cells, liver enzymes, kidney function markers, etc.
-
-
Terminal Procedures:
-
Necropsy: At the end of the study, perform a complete gross necropsy.
-
Histopathology: Collect and preserve major organs and tissues for microscopic examination.
-
-
Data Analysis: Statistically analyze all collected data to identify any dose-related adverse effects.
Alternatives to Celecoxib
For patients who may not be suitable candidates for celecoxib, several alternatives are available.
-
Non-selective NSAIDs: Ibuprofen and naproxen are common alternatives, though they may carry a higher risk of gastrointestinal side effects.[13]
-
Topical NSAIDs: For localized pain, topical formulations can provide relief with fewer systemic side effects.[14]
-
Acetaminophen: A non-NSAID analgesic and antipyretic that is an option for pain relief, particularly for those with contraindications to NSAIDs.[14][15]
-
Other COX-2 Inhibitors: Meloxicam is another NSAID that shows some selectivity for COX-2.[16]
-
Non-pharmacologic therapies: Physical therapy, acupuncture, and lifestyle modifications can also be effective in managing chronic pain and inflammation.[14][15]
Conclusion
The assessment of the long-term effects of any new chemical entity, such as the hypothetical "this compound," requires a rigorous and multi-faceted approach. By leveraging the extensive research conducted on established compounds like celecoxib, researchers can design more effective and targeted studies. The comparative data presented here underscores the importance of considering the benefit-risk profile of a drug in the context of available alternatives. The detailed experimental protocols provide a framework for conducting the necessary preclinical safety assessments for novel drug candidates.
References
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. Landmark Study Demonstrates Pfizer’s Celebrex (Celecoxib)Has Similar Cardiovascular Risk As Compared To Prescription Doses Of Ibuprofen and Naproxen | Pfizer [pfizer.com]
- 5. Prospective Randomized Evaluation of Celeboxib Integrated Safety Versus Ibuprofen or Naproxen - American College of Cardiology [acc.org]
- 6. droracle.ai [droracle.ai]
- 7. cambridge.org [cambridge.org]
- 8. jvsmedicscorner.com [jvsmedicscorner.com]
- 9. What to Know About Reducing Celebrex Side Effects [hss.edu]
- 10. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. academic.oup.com [academic.oup.com]
- 12. scj.go.jp [scj.go.jp]
- 13. drugs.com [drugs.com]
- 14. Safe Alternatives to Avoid NSAID Risks [verywellhealth.com]
- 15. NSAIDs - NHS [nhs.uk]
- 16. Meloxicam vs. Celebrex: Which is Better for Pain? - GoodRx [goodrx.com]
A Comparative Analysis of AACOCF3 and Natural Inhibitors of Cytosolic Phospholipase A2α
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic inhibitor arachidonyl trifluoromethyl ketone (AACOCF3) and naturally occurring inhibitors of cytosolic phospholipase A2α (cPLA2α). cPLA2α is a critical enzyme in the inflammatory cascade, catalyzing the release of arachidonic acid from membrane phospholipids, which serves as a precursor to pro-inflammatory eicosanoids. Inhibition of this enzyme is a key therapeutic strategy for a range of inflammatory diseases. This document presents quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to aid in research and drug development.
Introduction to cPLA2α and its Inhibitors
Cytosolic phospholipase A2α (cPLA2α), a member of the Group IVA phospholipase A2 family, plays a pivotal role in initiating the inflammatory response. Its activation is a tightly regulated process involving an increase in intracellular calcium concentrations and phosphorylation by mitogen-activated protein kinases (MAPKs). Upon activation, cPLA2α translocates to the perinuclear and endoplasmic reticulum membranes, where it selectively hydrolyzes phospholipids containing arachidonic acid at the sn-2 position. The liberated arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, potent mediators of inflammation.
Given its central role in inflammation, cPLA2α has emerged as a significant target for the development of anti-inflammatory therapeutics. This compound is a well-characterized synthetic, cell-permeable inhibitor of cPLA2α. It is an analog of arachidonic acid and acts as a potent, slow-binding inhibitor of the enzyme. In parallel, the scientific community has shown increasing interest in identifying natural compounds that can modulate cPLA2α activity, offering potential alternative or complementary therapeutic avenues. A variety of natural products, including flavonoids and other polyphenols, have demonstrated inhibitory effects on cPLA2α. This guide aims to provide a direct comparison between the synthetic inhibitor this compound and prominent natural inhibitors.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency (IC50 values) of this compound and selected natural compounds against cPLA2α. It is important to note that the experimental conditions under which these values were determined may vary between studies, which can influence the absolute IC50 values.
| Inhibitor | Type | Chemical Class | IC50 Value (cPLA2α) | Source |
| This compound | Synthetic | Trifluoromethyl ketone | 1.5 - 10 µM | [Biochemical Assays] |
| 2 - 8 µM | [Cell-based Assays] | |||
| Quercetin | Natural | Flavonoid | ~2 - 4 µM (Group II PLA2) | [1] |
| Curcumin | Natural | Polyphenol | - | - |
| Resveratrol | Natural | Stilbenoid | - | - |
| Caffeic Acid | Natural | Phenolic Acid | - | - |
Signaling Pathway of cPLA2α-mediated Inflammation
The following diagram illustrates the signaling cascade leading to the production of pro-inflammatory eicosanoids, highlighting the central role of cPLA2α.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro cPLA2α Inhibition Assay (Fluorescence-based)
This protocol outlines a common method for determining the inhibitory activity of compounds on purified cPLA2α using a fluorescent substrate.
Materials:
-
Purified recombinant human cPLA2α
-
Fluorescent phospholipid substrate (e.g., N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt (PED6))
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM CaCl₂, 0.5 mM Triton X-100)
-
This compound and natural inhibitor stock solutions (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds (this compound and natural inhibitors) in the assay buffer.
-
Add 10 µL of each inhibitor dilution to the wells of the 96-well plate. Include wells with DMSO only as a vehicle control and wells with a known potent inhibitor as a positive control.
-
Add 80 µL of the cPLA2α enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Prepare the fluorescent substrate solution in the assay buffer.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.
-
Immediately place the microplate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the substrate (e.g., 485 nm excitation and 528 nm emission for PED6) at regular intervals (e.g., every 1 minute) for a total of 30-60 minutes.
-
Calculate the rate of reaction for each well from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Arachidonic Acid Release Assay (ELISA-based)
This protocol describes a method to measure the effect of inhibitors on the release of arachidonic acid from cultured cells.
Materials:
-
Cell line known to release arachidonic acid upon stimulation (e.g., RAW 264.7 macrophages, U937 monocytes)
-
Cell culture medium and supplements
-
This compound and natural inhibitor stock solutions (in DMSO)
-
Stimulating agent (e.g., calcium ionophore A23187)
-
Arachidonic Acid ELISA kit
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Microplate reader for absorbance measurement
Procedure:
-
Seed the cells in a multi-well culture plate at an appropriate density and allow them to adhere overnight.
-
The following day, replace the culture medium with a serum-free medium and incubate for 1-2 hours.
-
Prepare dilutions of the inhibitor compounds in the serum-free medium.
-
Remove the medium from the cells and add the inhibitor-containing medium. Include vehicle controls (DMSO).
-
Pre-incubate the cells with the inhibitors for a specified time (e.g., 30-60 minutes) at 37°C.
-
Add the stimulating agent (e.g., A23187) to the wells to induce arachidonic acid release and incubate for a defined period (e.g., 15-30 minutes).
-
After the incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells or debris.
-
Perform the Arachidonic Acid ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubation with a biotin-labeled arachidonic acid.
-
Washing steps to remove unbound reagents.
-
Addition of a streptavidin-HRP conjugate.
-
Further washing steps.
-
Addition of a TMB substrate to develop a colorimetric signal.
-
Stopping the reaction with a stop solution.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve using the supplied arachidonic acid standards.
-
Calculate the concentration of arachidonic acid in each sample from the standard curve.
-
Determine the percentage of inhibition of arachidonic acid release for each inhibitor concentration compared to the stimulated vehicle control.
-
Calculate the IC50 value for each inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This guide provides a comparative overview of the synthetic cPLA2α inhibitor this compound and naturally occurring inhibitors. While this compound is a potent and well-characterized inhibitor, several natural compounds, particularly the flavonoid quercetin, also demonstrate significant inhibitory potential against PLA2 enzymes. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers in the field of inflammation and drug discovery. Further head-to-head comparative studies under standardized assay conditions are warranted to more definitively elucidate the relative potencies and therapeutic potential of these different classes of cPLA2α inhibitors.
References
Replicating Published Studies: A Comparative Guide to PLA2 Inhibition Using AACOCF3
For researchers and drug development professionals investigating inflammatory pathways and lipid signaling, the selective inhibition of phospholipase A2 (PLA2) is a critical experimental step. Arachidonyl trifluoromethyl ketone (AACOCF3) is a widely utilized inhibitor of cytosolic phospholipase A2 (cPLA2) and calcium-independent phospholipase A2 (iPLA2).[1] This guide provides a comparative analysis of this compound with other common PLA2 inhibitors, supported by experimental data from published studies, and offers detailed methodologies to facilitate the replication of these findings.
Comparative Efficacy of PLA2 Inhibitors
The following table summarizes the quantitative data on the inhibitory potency of this compound and its alternatives, palmitoyl trifluoromethyl ketone (PACOCF3) and bromoenol lactone (BEL), against macrophage calcium-independent phospholipase A2 (iPLA2).
| Inhibitor | Target Enzyme | IC50 Value | Source Organism/Cell Line | Reference |
| This compound | Ca2+-independent PLA2 (iPLA2) | 15 µM | Murine Macrophage-like cell line P388D1 | [2] |
| PACOCF3 | Ca2+-independent PLA2 (iPLA2) | 3.8 µM | Murine Macrophage-like cell line P388D1 | [2] |
| Bromoenol Lactone (BEL) | Ca2+-independent PLA2 (iPLA2) | ~60 nM (half-maximal inhibition after 5 min preincubation) | Murine Macrophage-like cell line P388D1 | [2] |
Note: The IC50 values can vary depending on the specific assay conditions, substrate concentration, and enzyme source.
Experimental Protocols
To replicate studies involving the inhibition of PLA2, the following methodologies for a generic PLA2 inhibition assay can be adapted for use with this compound, PACOCF3, or BEL.
Objective: To determine the in vitro inhibitory effect of a compound on phospholipase A2 activity.
Materials:
-
Purified or recombinant cPLA2 or iPLA2
-
Phospholipid substrate (e.g., 1-palmitoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine)
-
Assay buffer (e.g., Tris-HCl buffer containing Ca2+ for cPLA2)
-
Inhibitor stock solutions (this compound, PACOCF3, or BEL dissolved in an appropriate solvent like DMSO)
-
Scintillation fluid and vials
-
Microplate reader or scintillation counter
Procedure:
-
Enzyme Preparation: Prepare a working solution of the PLA2 enzyme in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitor stock solution in the assay buffer to achieve a range of final concentrations in the assay.
-
Pre-incubation (for irreversible inhibitors): For irreversible inhibitors like BEL, pre-incubate the enzyme with the inhibitor for a specific time (e.g., 5 minutes at 40°C) before adding the substrate.[2] For reversible inhibitors, this step may not be necessary.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the phospholipid substrate to the enzyme-inhibitor mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C or 40°C) for a specific period, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction using an appropriate method, such as adding a quenching solution (e.g., a mixture of organic solvents to extract the released fatty acid).
-
Quantification: Separate the radiolabeled free fatty acid from the unhydrolyzed phospholipid substrate (e.g., by thin-layer chromatography). Quantify the amount of released fatty acid using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
Signaling Pathway of cPLA2 Inhibition by this compound
Caption: this compound inhibits cPLA2, blocking arachidonic acid release.
Experimental Workflow for Comparing PLA2 Inhibitors
Caption: Workflow for determining the IC50 of PLA2 inhibitors.
References
The Impact of AACOCF3 on 5-Lipoxygenase Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Arachidonyl trifluoromethyl ketone (AACOCF3) with other inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory cascade. While primarily recognized as a potent inhibitor of cytosolic phospholipase A2 (cPLA2), emerging evidence demonstrates that this compound also directly affects 5-LOX activity. This guide presents supporting experimental data, detailed methodologies for relevant assays, and a visual representation of the signaling pathway to facilitate a deeper understanding of its mechanism of action and to aid in the design of future research.
Comparative Analysis of 5-Lipoxygenase Inhibitors
The inhibitory activity of this compound on 5-lipoxygenase is presented below in comparison with other well-characterized inhibitors. It is important to note that the half-maximal inhibitory concentration (IC50) values can vary depending on the specific experimental conditions, such as the assay type (cell-free vs. whole cell), cell type, and substrate concentrations.
| Compound | Primary Target(s) | Target Organism/Cell Type | Assay Type | IC50 Value |
| This compound | cPLA2, 5-Lipoxygenase | Human Neutrophils | Whole Cell (LTB4 formation) | ~2.5 µM[1] |
| Cell-free | Cell-free 5-LOX activity | Inhibited at 10 µM[1] | ||
| Zileuton | 5-Lipoxygenase | Human Whole Blood | Whole Cell (LTB4 synthesis) | 2.6 µM[2] |
| Rat | Whole Cell (LTB4 synthesis) | 2.3 µM[2] | ||
| Dog | Whole Cell (LTB4 synthesis) | 0.56 µM[2] | ||
| Rat Basophilic Leukemia Cells | Cell-free (5-HETE synthesis) | 0.5 µM[3] | ||
| Rat Polymorphonuclear Leukocytes | Whole Cell (LTB4 biosynthesis) | 0.4 µM[3] | ||
| Human Polymorphonuclear Leukocytes | Whole Cell (LTB4 biosynthesis) | 0.4 µM[3] | ||
| MK-886 | 5-Lipoxygenase-Activating Protein (FLAP) | Intact Leukocytes | Whole Cell (Leukotriene biosynthesis) | 3 nM |
| Human Whole Blood | Whole Cell (Leukotriene biosynthesis) | 1.1 µM |
Experimental Protocols
Isolation of Human Neutrophils from Whole Blood
This protocol describes a standard method for isolating human neutrophils, which are primary cells used for studying 5-lipoxygenase activity. This method is based on density gradient centrifugation.
Materials:
-
Anticoagulated whole blood (e.g., with sodium citrate)
-
Dextran solution (e.g., 6% in saline)
-
Density gradient medium (e.g., Ficoll-Paque or similar)
-
Hanks' Balanced Salt Solution (HBSS), without Ca2+/Mg2+
-
Red Blood Cell Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
Procedure:
-
Allow red blood cells to sediment by mixing the whole blood with an equal volume of Dextran solution and letting it stand at room temperature for 30-45 minutes.
-
Carefully layer the upper leukocyte-rich plasma onto the density gradient medium in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers containing plasma, mononuclear cells, and the density gradient medium, leaving the neutrophil-erythrocyte pellet at the bottom.
-
Resuspend the pellet in HBSS (without Ca2+/Mg2+).
-
To remove contaminating red blood cells, perform hypotonic lysis by adding Red Blood Cell Lysis Buffer. Incubate for a short period (e.g., 30-60 seconds) and then restore isotonicity by adding an excess of HBSS.
-
Centrifuge the cell suspension at 250 x g for 5-10 minutes.
-
Discard the supernatant and wash the neutrophil pellet with HBSS.
-
Resuspend the final neutrophil pellet in the desired buffer for subsequent experiments. Cell viability and purity should be assessed (e.g., by trypan blue exclusion and cytological staining, respectively).
Whole-Cell 5-Lipoxygenase Activity Assay (Measurement of Leukotriene B4)
This assay measures the production of leukotriene B4 (LTB4), a downstream product of 5-LOX, in stimulated neutrophils. Inhibition of LTB4 production is an indicator of 5-LOX inhibition.
Materials:
-
Isolated human neutrophils
-
Incubation buffer (e.g., PBS with calcium and magnesium)
-
Calcium ionophore (e.g., A23187)
-
Test compounds (e.g., this compound, Zileuton) dissolved in a suitable solvent (e.g., DMSO)
-
Methanol
-
Enzyme-linked immunosorbent assay (ELISA) kit for LTB4 or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Resuspend the isolated neutrophils in the incubation buffer to a final concentration of approximately 1-5 x 10^6 cells/mL.
-
Pre-incubate the neutrophil suspension with the test compound (at various concentrations) or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells by adding a calcium ionophore (e.g., A23187, final concentration 1-5 µM) to initiate the arachidonic acid cascade.
-
Incubate for a defined period (e.g., 5-15 minutes) at 37°C.
-
Terminate the reaction by adding ice-cold methanol to precipitate proteins and extract the lipid mediators.
-
Centrifuge the samples to pellet the cell debris.
-
Collect the supernatant containing the LTB4.
-
Quantify the amount of LTB4 in the supernatant using a commercially available LTB4 ELISA kit according to the manufacturer's instructions or by using a validated HPLC method.[4]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the arachidonic acid cascade, highlighting the role of 5-lipoxygenase, and a typical experimental workflow for assessing 5-LOX inhibition.
Caption: Arachidonic Acid Cascade and Points of Inhibition.
Caption: Workflow for a Whole-Cell 5-LOX Inhibition Assay.
References
- 1. Assessment of leukotriene B4 synthesis in human lymphocytes by using high performance liquid chromatography and radioimmunoassay methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene B4 catabolism: quantitation of leukotriene B4 and its omega-oxidation products by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of AACOCF3: A Guide for Laboratory Professionals
Proper disposal of AACOCF3 (Arachidonyl trifluoromethyl ketone), a cell-permeable inhibitor of cytosolic phospholipase A2, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential information on the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Handling
Recommended PPE:
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use. |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood. |
Always wash hands thoroughly after handling the compound, even if gloves were worn.[1] Avoid contact with skin and eyes, and prevent inhalation of any vapors or mists.[1]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Cleanup Procedure:
-
Evacuate and Ventilate : Ensure the spill area is well-ventilated. For larger spills, evacuate personnel from the immediate area.
-
Absorb : Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.
-
Collect : Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste.
-
Decontaminate : Clean the spill area with an appropriate solvent, and dispose of all contaminated materials as hazardous waste.
Disposal Procedures
The ultimate disposal of this compound must adhere to local, state, and federal environmental regulations.[1] The following steps outline a recommended disposal pathway.
Step-by-Step Disposal Guide:
-
Waste Collection :
-
Collect all this compound waste, including unused product, contaminated disposable labware (e.g., pipette tips, gloves), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with trifluoroacetyl compounds.
-
Label the container with "Hazardous Waste," the full chemical name "Arachidonyl trifluoromethyl ketone (this compound)," and any known hazard classifications.
-
-
Container Management :
-
Disposal Method :
-
The preferred method for the disposal of this compound is through a licensed hazardous waste disposal company.
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common and effective method for destroying trifluoroacetyl compounds.[1]
-
Recycling or returning the unused chemical to the supplier may also be an option.[1]
-
-
Empty Containers :
-
Thoroughly rinse empty this compound containers with a suitable solvent (e.g., ethanol, as this compound is soluble in it) before disposal.
-
Collect the rinseate and treat it as hazardous waste.
-
Dispose of the rinsed, empty container as unused product or in accordance with institutional guidelines.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
This procedural guidance is intended to supplement, not replace, institutional and regulatory protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
References
Personal protective equipment for handling AACOCF3
Essential Safety and Handling Guide for AACOCF3
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of this compound (Arachidonyl trifluoromethyl ketone). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment is mandatory to minimize exposure risk. The following table summarizes the required protective gear.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Hands | Chemical-resistant gloves | For splash protection, nitrile gloves are acceptable but should be changed immediately upon contact. For extended contact, Butyl rubber or Viton gloves are recommended due to their resistance to ketones and halogenated hydrocarbons.[1][2][3] Always inspect gloves for degradation before use. |
| Eyes/Face | Safety goggles and face shield | Safety goggles should be worn at all times. A face shield should be worn over safety goggles when there is a risk of splashing. |
| Body | Laboratory coat | A standard laboratory coat should be worn and kept fastened to protect from splashes. |
| Respiratory | Chemical fume hood / Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Operational Plan: Safe Handling and Storage
Strict adherence to the following operational protocols is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a designated and well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Before handling, inspect the container for any signs of damage or leaks.
2. Handling the Chemical:
-
Avoid all direct personal contact, including inhalation of any aerosols or vapors.
-
Use compatible labware (e.g., glass, PTFE) to prevent degradation.
-
Keep containers tightly sealed when not in use.
3. Storage:
-
Store this compound at its recommended temperature of -20°C in a tightly sealed container.
-
Protect from light and moisture.
-
Store in a designated, properly labeled area away from incompatible materials.
4. Post-Handling:
-
Thoroughly clean the work area after use.
-
Contaminated PPE should be carefully removed to avoid skin contact and disposed of as hazardous waste.
-
Wash hands thoroughly with soap and water after handling.
Disposal Plan: Step-by-Step Guide
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety. As a halogenated organic compound, it requires specific disposal procedures.[4][5]
1. Waste Segregation:
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [4][6] This is due to specific disposal methods required for halogenated compounds and helps to reduce disposal costs.
-
All waste materials, including unused this compound, contaminated consumables (e.g., pipette tips, wipes), and contaminated PPE, must be collected in a designated "Halogenated Organic Waste" container.[5]
2. Waste Container Requirements:
-
Use a compatible, leak-proof container with a screw cap, clearly labeled "Halogenated Organic Waste".[7]
-
The container must be kept closed except when actively adding waste.[4][7]
3. Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its contents, including "this compound".[7] Do not use abbreviations.
-
Ensure the label is securely affixed and legible.
4. Storage of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition.
5. Arranging for Disposal:
-
Once the waste container is nearly full, arrange for its collection by your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management service.
-
Follow all institutional protocols for hazardous waste pickup and documentation.
Emergency Procedures
Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS.
-
For small spills, if you are trained and have the appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbent material into a designated "Halogenated Organic Waste" container.
-
Clean the spill area thoroughly.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 2. cleanroom.byu.edu [cleanroom.byu.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
